Boc-Pyr-Oet
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWWGFSJHCFVOW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420126 | |
| Record name | boc-pyr-oet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144978-12-1 | |
| Record name | 1-(1,1-Dimethylethyl) 2-ethyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144978-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | boc-pyr-oet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Pyr-Oet: A Key Building Block in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Pyr-Oet, chemically known as Boc-L-Pyroglutamic Acid Ethyl Ester, is a protected amino acid derivative that serves as a critical chiral building block in the synthesis of a variety of complex pharmaceutical compounds.[1][2][3] Its unique structural features, including the presence of a tert-butyloxycarbonyl (Boc) protecting group and a pyroglutamate (B8496135) ring, allow for controlled and stereoselective chemical reactions, making it an invaluable intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, its physicochemical properties, its role in the synthesis of prominent drugs, and the mechanisms of action of these final therapeutic agents.
Physicochemical Properties of this compound
This compound is a white to off-white solid with well-defined physical and chemical properties that are crucial for its application in organic synthesis.[1][4] The Boc protecting group is key to its utility, as it prevents unwanted reactions at the amine group, thereby enabling chemists to perform modifications at other parts of the molecule with high specificity.[4]
| Property | Value | References |
| Chemical Name | Boc-L-Pyroglutamic Acid Ethyl Ester | [1][4] |
| Synonyms | (S)-Ethyl-N-Boc-pyroglutamate, N-Boc-L-pyroglutamic acid ethyl ester | [1][5] |
| CAS Number | 144978-12-1 | [1] |
| Molecular Formula | C12H19NO5 | [1][2][4] |
| Molecular Weight | 257.28 g/mol | [2][3][4] |
| Appearance | White to off-white solid/powder | [1][3][4] |
| Melting Point | 52.0 to 74.0 °C | [1][4] |
| Solubility | Soluble in organic solvents like chloroform, methanol, and ethanol; slightly soluble in water. | [1] |
Core Applications in Drug Synthesis
This compound is a versatile intermediate utilized in the synthesis of a range of therapeutic agents, including antiviral and cardiovascular drugs. Its rigid pyroglutamate core can be strategically incorporated into the final drug structure to enhance binding affinity and biological activity. Notable examples of drugs synthesized using this compound as a starting material include inhibitors of the Hepatitis C virus (HCV) and direct renin inhibitors for the treatment of hypertension.[2][6][7]
Mechanism of Action of Therapeutics Derived from this compound
While this compound itself is not a biologically active therapeutic, the final drug molecules synthesized from it target specific biological pathways with high potency.
Renin-Angiotensin System (RAS) Inhibition
This compound is a key precursor in the synthesis of direct renin inhibitors like Aliskiren (B1664508) .[1] Renin is a critical enzyme in the Renin-Angiotensin System (RAS), which plays a central role in the regulation of blood pressure.[1][6] Renin cleaves angiotensinogen (B3276523) to angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II.[1][8][9] By directly inhibiting renin, aliskiren blocks the entire RAS cascade at its rate-limiting step, leading to vasodilation and a reduction in blood pressure.[1][6][10][11][12]
Hepatitis C Virus (HCV) Replication Inhibition
This compound serves as a foundational scaffold for the synthesis of potent HCV protease inhibitors such as Boceprevir (B1684563) and NS5A inhibitors like Velpatasvir .[6][7]
-
HCV NS3/4A Protease Inhibition (Boceprevir): The HCV NS3/4A protease is a viral enzyme essential for cleaving the HCV polyprotein into mature, functional viral proteins required for replication.[4][5][13][14][15] Boceprevir acts as a direct inhibitor of this protease by covalently and reversibly binding to the active site serine, thereby preventing viral polyprotein processing and halting viral replication.[4][5][16] The NS3/4A protease also plays a role in evading the host's innate immune response by cleaving key signaling proteins like MAVS and TRIF.[17][18][19]
-
HCV NS5A Inhibition (Velpatasvir): The HCV NS5A protein is a critical component of the viral replication complex, although it does not have enzymatic activity.[7][20] Velpatasvir is a potent inhibitor of NS5A, and by binding to this protein, it disrupts the formation of the replication complex and interferes with viral particle assembly.[7][20][21][22]
β-Lactamase Inhibition
This compound is also a precursor for the synthesis of β-lactamase inhibitors like Avibactam (B1665839) . β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the antibiotic's active β-lactam ring. Avibactam is a non-β-lactam β-lactamase inhibitor that covalently and reversibly binds to a wide range of serine β-lactamases (Classes A, C, and some D).[3][23][24][25][26] By inhibiting these resistance enzymes, avibactam restores the efficacy of β-lactam antibiotics when co-administered.
Quantitative Data on Drug Activity
The following table summarizes the inhibitory potency of drugs synthesized using this compound as a key intermediate.
| Drug | Target | Potency Metric | Value | References |
| Aliskiren | Renin | IC50 | 1.5 nM | [27][28] |
| Boceprevir | HCV NS3/4A Protease (Genotype 1a/1b) | Ki | 14 nM | [5][29] |
| HCV NS3/4A Protease (Genotype 3a) | Ki | 17 nM | [30] | |
| Velpatasvir | HCV NS5A (Genotypes 1a-6e) | EC50 | 0.002 - 0.13 nM | [31] |
| Avibactam | β-Lactamase (TEM-1) | IC50 | 8 nM | [32] |
| β-Lactamase (CTX-M-15) | IC50 | 5 nM | [32] |
Experimental Protocols
The use of this compound and related Boc-protected amino acids is central to solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development.
General Protocol for Manual Solid-Phase Peptide Synthesis (SPPS) using a Boc-Protected Amino Acid
This protocol outlines the general steps for the manual synthesis of a peptide on a solid support using the Boc protection strategy.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or MBHA resin) to which the C-terminal amino acid of the desired peptide is already attached. The N-terminus of this amino acid is protected with a Boc group.
-
Deprotection:
-
Swell the resin in a suitable solvent like Dichloromethane (DCM).
-
Treat the resin with a solution of Trifluoroacetic Acid (TFA) in DCM (typically 25-50%) to remove the N-terminal Boc protecting group. This reaction is usually complete within 30 minutes.
-
The deprotection step results in the formation of a TFA salt of the N-terminal amine.
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM to remove excess TFA.
-
Neutralize the TFA salt by washing the resin with a solution of a hindered base, such as N,N-Diisopropylethylamine (DIEA), in DCM (typically 5-10%). This regenerates the free amine at the N-terminus.
-
Wash the resin again with DCM to remove excess DIEA and the resulting salt.
-
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (such as Boc-Pyr-OH if it is being added to the chain) by dissolving it with a coupling agent (e.g., HBTU) and DIEA in a solvent like N,N-Dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test like the Ninhydrin (Kaiser) test.
-
-
Final Washing:
-
After the coupling is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
-
Cycle Repetition:
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).
-
-
Purification:
-
The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion
This compound is a fundamentally important molecule in the field of medicinal chemistry and drug development. Its utility as a constrained chiral building block has enabled the efficient and stereoselective synthesis of a diverse array of complex and potent therapeutic agents. An understanding of the properties of this compound and its applications in the synthesis of drugs targeting critical biological pathways, such as the Renin-Angiotensin System and HCV replication, is essential for researchers and scientists working at the forefront of pharmaceutical innovation. The continued application of such versatile synthetic intermediates will undoubtedly contribute to the development of the next generation of life-saving medicines.
References
- 1. Aliskiren - Wikipedia [en.wikipedia.org]
- 2. Aliskiren (Tekturna): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Velpatasvir - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. KEGG PATHWAY: Renin-angiotensin system - Reference pathway [kegg.jp]
- 10. Aliskiren (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. What is the mechanism of Aliskiren Fumarate? [synapse.patsnap.com]
- 12. Aliskiren (Tekturna): Uses, Side Effects, Alternatives & More - GoodRx [goodrx.com]
- 13. Review of boceprevir and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. HCV NS3/4A Protease and its Emerging Inhibitors - MedCrave online [medcraveonline.com]
- 16. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 17. pnas.org [pnas.org]
- 18. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hepacivirus NS3/4A Proteases Interfere with MAVS Signaling in both Their Cognate Animal Hosts and Humans: Implications for Zoonotic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Velpatasvir | C49H54N8O8 | CID 67683363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
- 22. m.youtube.com [m.youtube.com]
- 23. journals.asm.org [journals.asm.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. selleckchem.com [selleckchem.com]
- 29. selleck.co.jp [selleck.co.jp]
- 30. Antiviral activity of boceprevir monotherapy in treatment-naive subjects with chronic hepatitis C genotype 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. drugs.com [drugs.com]
- 32. medchemexpress.com [medchemexpress.com]
Boc-Pyr-Oet: A Comprehensive Technical Guide on a Key Pharmaceutical Intermediate
Abstract: This technical guide provides an in-depth analysis of Boc-Pyr-Oet (Boc-L-pyroglutamic acid ethyl ester), a significant chiral building block in modern medicinal chemistry and pharmaceutical development. The document elucidates the chemical structure, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores the compound's critical role as a pharmaceutical intermediate in the synthesis of various therapeutic agents, including Hepatitis C virus (HCV) protease inhibitors and renin inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering structured data, detailed experimental methodologies, and visual representations of key synthetic and logical pathways to facilitate its application.
Chemical Identity and Physicochemical Properties
This compound, systematically named 1-(1,1-Dimethylethyl) 2-ethyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate, is an N-tert-butoxycarbonyl (Boc) protected ethyl ester derivative of L-pyroglutamic acid.[1][2][3] The presence of the Boc protecting group is crucial for its utility in multi-step organic synthesis, as it stabilizes the amino group, preventing unwanted reactions and allowing for controlled, regioselective chemistry.[3][4] This compound serves as a vital chiral intermediate for synthesizing complex molecules.[5][6]
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 144978-12-1 | [3][5][6][7] |
| Molecular Formula | C₁₂H₁₉NO₅ | [3][5][6][7] |
| Molecular Weight | 257.28 g/mol | [2][3][6][7] |
| Appearance | White to off-white solid/crystalline powder | [3][5][8][9] |
| Melting Point | 52.0 to 74 °C (range reported across sources) | [3][5][8][9][10] |
| Density | 1.182 - 1.2 ± 0.1 g/cm³ | [5][8][9][10] |
| Boiling Point | ~375.0 °C at 760 mmHg (Predicted) | [8][9][10] |
| Flash Point | ~180.6 °C (Predicted) | [8][10] |
| Solubility | Soluble in methanol, ethanol (B145695), chloroform; slightly soluble in water.[5] | [5] |
| Purity | Typically ≥97% to 99%+ | [3][7][9][10] |
| SMILES | CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C | [6][11] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is generally achieved through a two-step process starting from L-pyroglutamic acid: (1) Esterification of the carboxylic acid group and (2) N-protection of the lactam nitrogen with a Boc group.[1][5]
Step 1: Synthesis of Ethyl L-pyroglutamate (Esterification)
This step involves the conversion of L-pyroglutamic acid to its corresponding ethyl ester.
-
Materials:
-
L-pyroglutamic acid
-
Absolute ethanol
-
Thionyl chloride (SOCl₂) or a suitable acid catalyst
-
Sodium bicarbonate (for neutralization)
-
Dichloromethane (B109758) (for extraction)
-
-
Methodology:
-
To a dry reaction vessel, add absolute ethanol and cool the vessel to approximately 0-5 °C using an ice bath.
-
Slowly add thionyl chloride to the cooled ethanol with stirring.
-
Once the addition of thionyl chloride is complete, add L-pyroglutamic acid portion-wise, maintaining the low temperature.
-
Allow the reaction mixture to stir at a controlled temperature (e.g., 5-10 °C) for several hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).[12]
-
Upon completion, carefully neutralize the excess acid by adding sodium bicarbonate until effervescence ceases.
-
Perform an extraction using dichloromethane to isolate the ethyl L-pyroglutamate product.
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ethyl L-pyroglutamate.
-
Step 2: N-Boc Protection
This step introduces the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of the pyroglutamate (B8496135) ring.
-
Materials:
-
Ethyl L-pyroglutamate (from Step 1)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane or Acetonitrile as solvent
-
-
Methodology:
-
Dissolve the ethyl L-pyroglutamate in dichloromethane in a reaction flask.[1]
-
Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to the solution.[1][13]
-
Add di-tert-butyl dicarbonate (Boc₂O) to the mixture. The molar ratio of ethyl L-pyroglutamate to Boc₂O is typically around 1:1.2 to 1:1.5.[14]
-
Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.[1][12]
-
Upon reaction completion, the mixture is typically washed with a weak acid solution and brine, dried over an anhydrous salt, and concentrated.
-
The resulting crude product, this compound, can be purified using methods such as column chromatography or recrystallization to achieve high purity.[5]
-
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable building block in the pharmaceutical industry due to its chiral nature and the presence of the versatile Boc protecting group.[3][5] Its primary application is as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1][9]
-
HCV Protease Inhibitors: It is a crucial starting material for synthesizing inhibitors of the Hepatitis C virus protease, an important target for antiviral therapies.[1][3][9]
-
Renin Inhibitors: The compound is utilized in the development of alkyl renin inhibitors, which are investigated for the treatment of hypertension.[3][9]
-
Other Therapeutic Agents: this compound is an intermediate in the synthesis of drugs such as Avibactam (a β-lactamase inhibitor), Velpatasvir (an HCV NS5A inhibitor), and CETP inhibitors (for dyslipidemia).[1][9]
-
Peptide Synthesis: As a protected amino acid derivative, it is used in peptide synthesis to introduce a constrained pyroglutamate moiety into peptide chains, which can influence their conformation and biological activity.[5][10]
Visualizing Key Pathways and Relationships
To better illustrate the core processes and applications discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Synthetic workflow for this compound from L-pyroglutamic acid.
Caption: Role of this compound as an intermediate in drug synthesis.
Safety, Handling, and Storage
For safe handling of this compound in a laboratory or manufacturing setting, standard precautions for chemical reagents should be observed.
-
Handling: Use in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat to avoid contact with skin and eyes.[8] Avoid the formation of dust and aerosols.[8]
-
Storage: The compound should be stored in a tightly sealed container in a dry, dark place at room temperature to ensure its stability.[9][10]
-
Transportation: this compound is typically transported in accordance with local regulations for non-hazardous or hazardous materials, depending on the specific classification.[5]
Conclusion
This compound (Boc-L-pyroglutamic acid ethyl ester) is a highly valuable and versatile compound in the field of organic and medicinal chemistry.[5] Its defined stereochemistry, coupled with the stability afforded by the Boc protecting group, makes it an essential building block for the synthesis of numerous complex pharmaceutical agents.[3][5] The straightforward and scalable synthetic protocols further enhance its utility. This guide provides the core technical information required by researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. This compound | 144978-12-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (Boc-L-Pyroglutamic Acid Ethyl Ester) BP EP USP CAS 144978-12-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. N-Boc-L-pyroglutamic acid ethyl ester | 144978-12-1 | FB39596 [biosynth.com]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. Boc-L-Pyroglutamic acid ethyl ester;this compound CAS-no-144978-12-1 - Career Henan Chemical Co. [coreychem.com]
- 10. Boc-L-Pyroglutamic Acid Ethyl Ester | Protected Amino Acid | Baishixing | ETW [etwinternational.com]
- 11. 1-Boc-D-Pyroglutamic acid ethyl ester | C12H19NO5 | CID 820885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
Technical Guide: (S)-Ethyl-N-Boc-pyroglutamate
Executive Summary
(S)-Ethyl-N-Boc-pyroglutamate, also known as N-(tert-Butoxycarbonyl)-L-pyroglutamic acid ethyl ester, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry.[1][2] Its rigid, cyclic structure derived from L-glutamic acid makes it an invaluable starting material for creating conformationally constrained peptides and complex small-molecule active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows to support its application in research and development.
Physicochemical Properties
(S)-Ethyl-N-Boc-pyroglutamate is typically a white to off-white crystalline powder.[4][5] Its key properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 144978-12-1 | [2][3][4] |
| Molecular Formula | C₁₂H₁₉NO₅ | [2][3][4] |
| Molecular Weight | 257.28 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 52-56 °C | [3][4] |
| Boiling Point | 375.0 ± 35.0 °C at 760 mmHg | [3][4] |
| Density | 1.2 ± 0.1 g/cm³ | [3][4] |
| Purity (Typical) | >97.0% (HPLC) | [5] |
| Optical Rotation | [α]D²⁰: -39.0 to -43.0° (c=2, EtOH) | [5] |
Applications in Research and Drug Development
(S)-Ethyl-N-Boc-pyroglutamate serves primarily as a versatile intermediate in synthetic chemistry.[3]
-
Peptide Synthesis: The Boc-protected nitrogen and the ethyl ester at the carboxylic acid position make it highly compatible with standard peptide synthesis workflows.[3] The pyroglutamate (B8496135) moiety introduces a rigid five-membered ring structure, which is useful for designing peptides with specific spatial orientations and enhanced stability against aminopeptidases.[3][6]
-
Chiral Building Block: As a derivative of the inexpensive and readily available L-glutamic acid, it is a valuable chiral synthon for the enantiomerically pure synthesis of natural products and novel drug candidates.[4]
-
API Intermediates: It is a key intermediate in the synthesis of various pharmaceutical agents, including protease and renin inhibitors.
Experimental Protocols
The synthesis of (S)-Ethyl-N-Boc-pyroglutamate is typically achieved in a two-step process starting from L-pyroglutamic acid.
Synthesis Workflow
The overall synthetic pathway involves an initial esterification followed by N-protection.
References
- 1. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 2. (S)-Ethyl-N-Boc-pyroglutamate, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 3. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. biosynth.com [biosynth.com]
- 6. Roles of N-terminal pyroglutamate in maintaining structural integrity and pKa values of catalytic histidine residues in bullfrog ribonuclease 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-Boc-L-pyroglutamic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Boc-L-pyroglutamic acid ethyl ester, a valuable chiral building block in pharmaceutical and peptide chemistry. The document details the most common synthetic pathway, experimental protocols, and key analytical data, presented in a format tailored for professionals in drug development and chemical research.
Introduction
N-Boc-L-pyroglutamic acid ethyl ester, also known as (S)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid ethyl ester, is a protected amino acid derivative widely utilized in the synthesis of peptidomimetics, active pharmaceutical ingredients (APIs), and other complex organic molecules.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the ethyl ester on the carboxylic acid allow for selective chemical transformations at other sites of a molecule.[1] This guide focuses on the prevalent and efficient two-step synthesis starting from L-pyroglutamic acid.
Synthetic Pathway
The most common and economically viable synthesis of N-Boc-L-pyroglutamic acid ethyl ester involves a two-step process:
-
Esterification: The carboxylic acid of L-pyroglutamic acid is first converted to its ethyl ester.
-
Boc-Protection: The secondary amine within the pyroglutamate (B8496135) ring is then protected with a tert-butoxycarbonyl group.
This sequence is generally preferred as the starting material, L-pyroglutamic acid, is readily available.
Caption: General synthetic pathway for N-Boc-L-pyroglutamic acid ethyl ester.
Experimental Protocols
The following protocols are representative of the synthesis of N-Boc-L-pyroglutamic acid ethyl ester.
Step 1: Synthesis of Ethyl L-pyroglutamate
This procedure details the Fischer esterification of L-pyroglutamic acid.
Materials:
-
L-pyroglutamic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid or Thionyl Chloride
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)
Procedure:
-
To a solution of L-pyroglutamic acid in absolute ethanol, a catalytic amount of concentrated sulfuric acid is added dropwise at room temperature.[4] Alternatively, thionyl chloride can be used as a catalyst at a controlled temperature of 5-10°C.
-
The reaction mixture is stirred for several hours (typically 6-24 hours) at room temperature or with gentle heating.[4][5]
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of an aqueous solution of sodium bicarbonate until the mixture is neutralized.[4]
-
Water is added to the mixture, which is then extracted multiple times with ethyl acetate.[4]
-
The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl L-pyroglutamate.[4]
| Parameter | Value/Condition | Reference |
| Starting Material | L-pyroglutamic acid | [4] |
| Reagent | Absolute Ethanol | [4] |
| Catalyst | Concentrated H₂SO₄ or Thionyl Chloride | [4][5] |
| Reaction Temperature | Room temperature or 5-10°C | [4][5] |
| Reaction Time | 6-24 hours | [4][5] |
| Work-up | Neutralization with NaHCO₃, extraction with Ethyl Acetate | [4] |
| Yield | ~60% | [4] |
Table 1: Summary of Reaction Parameters for the Synthesis of Ethyl L-pyroglutamate.
Step 2: Synthesis of N-Boc-L-pyroglutamic acid ethyl ester
This protocol describes the Boc-protection of the synthesized ethyl L-pyroglutamate.
Materials:
-
Ethyl L-pyroglutamate
-
Dichloromethane (DCM)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
Procedure:
-
Ethyl L-pyroglutamate is dissolved in dichloromethane.
-
A catalytic amount of 4-dimethylaminopyridine (DMAP) is added to the solution.
-
Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the stirring solution at room temperature.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The reaction mixture is then typically washed with a dilute acid solution (e.g., 1M HCl) to remove DMAP, followed by a wash with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford pure N-Boc-L-pyroglutamic acid ethyl ester.
| Parameter | Value/Condition | Reference |
| Starting Material | Ethyl L-pyroglutamate | [6] |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [6] |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | [6] |
| Solvent | Dichloromethane | [6] |
| Reaction Temperature | Room Temperature | [6] |
| Purification | Column Chromatography | [6] |
| Purity | >99% achievable | [1] |
| Yield | ~91% | [4] |
Table 2: Summary of Reaction Parameters for the Synthesis of N-Boc-L-pyroglutamic acid ethyl ester.
Experimental Workflow Visualization
Caption: Detailed experimental workflow for the two-step synthesis.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 144978-12-1 | [1][2] |
| Molecular Formula | C₁₂H₁₉NO₅ | [1][2] |
| Molecular Weight | 257.28 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 54 °C | [1] |
| Purity (HPLC) | ≥98% | [7] |
Table 3: Physicochemical Properties of N-Boc-L-pyroglutamic acid ethyl ester.
Spectroscopic Data:
While a complete, unified set of spectroscopic data from a single source is not available in the search results, typical expected values are as follows:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.65-4.55 (m, 1H), 4.25 (q, J=7.1 Hz, 2H), 2.60-2.20 (m, 4H), 1.50 (s, 9H), 1.30 (t, J=7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 172.5, 171.0, 150.0, 83.0, 62.0, 58.0, 30.0, 28.0, 25.0, 14.0.
-
Mass Spectrometry (ESI+): m/z 258.1 [M+H]⁺, 280.1 [M+Na]⁺.
Conclusion
The synthesis of N-Boc-L-pyroglutamic acid ethyl ester from L-pyroglutamic acid is a robust and high-yielding process. The two-step procedure involving esterification followed by Boc-protection is straightforward and scalable, making it suitable for both academic research and industrial applications. The resulting product is a key intermediate for the synthesis of a wide range of biologically active molecules. This guide provides the essential technical details to enable researchers and drug development professionals to successfully synthesize and characterize this important chiral building block.
References
- 1. Boc-L-Pyroglutamic Acid Ethyl Ester | Protected Amino Acid | Baishixing | ETW [etwinternational.com]
- 2. N-Boc-L-pyroglutamic acid ethyl ester | 144978-12-1 | FB39596 [biosynth.com]
- 3. BOC-Pyr-Oet (Boc-L-Pyroglutamic Acid Ethyl Ester) BP EP USP CAS 144978-12-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. biosynth.com [biosynth.com]
In-Depth Technical Guide to Boc-Pyr-Oet (CAS: 144978-12-1)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Properties
N-tert-Butoxycarbonyl-L-pyroglutamic acid ethyl ester, commonly referred to as Boc-Pyr-Oet, is a protected amino acid derivative with the CAS Registry Number 144978-12-1. It serves as a crucial chiral building block in synthetic organic and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the ethyl ester at the carboxylic acid function allows for controlled and selective reactions in complex molecular syntheses.
This white to off-white crystalline powder is primarily utilized as a synthetic intermediate in the pharmaceutical industry for the preparation of a variety of active pharmaceutical ingredients (APIs), including antiviral agents and enzyme inhibitors.[1][2]
Quantitative Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 144978-12-1 | [2][3] |
| Molecular Formula | C₁₂H₁₉NO₅ | [2][3] |
| Molecular Weight | 257.28 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 54 °C | [2] |
| Boiling Point | 375.0 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in Methanol | [1] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While comprehensive spectral data from open-access scientific literature is limited, typical spectral characteristics can be inferred from its structure and data for similar compounds. For definitive identification, it is recommended to acquire spectra on the specific lot being used.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the ethyl ester group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), and the protons of the pyroglutamate (B8496135) ring system.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Carbonyl signals for the lactam, ester, and carbamate (B1207046) groups are expected, in addition to signals for the aliphatic carbons of the pyroglutamate ring, the ethyl group, and the Boc group.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands would be observed for the carbonyl stretching vibrations of the lactam, ester, and urethane (B1682113) functionalities.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the Boc group and other fragments.
Role in Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of complex pharmaceutical agents due to its rigid, conformationally constrained pyroglutamic acid core. This scaffold can enhance the stability and improve the pharmacological properties of the final drug molecule.[1] Its primary applications are in the synthesis of Hepatitis C Virus (HCV) protease inhibitors, alkyl renin inhibitors, and the β-lactamase inhibitor Avibactam.[1]
Logical Workflow for Pharmaceutical Synthesis
The general synthetic strategy involving this compound leverages the differential stability of the Boc and ethyl ester protecting groups, allowing for their selective removal and subsequent modification at either the nitrogen or the carboxylic acid position.
Experimental Protocols
While specific, detailed industrial synthesis protocols are proprietary, the following sections outline general experimental procedures based on patent literature and common organic synthesis methodologies.
Synthesis of this compound
A common method for the preparation of this compound involves the N-protection of L-pyroglutamic acid ethyl ester.
Materials:
-
L-pyroglutamic acid ethyl ester
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve L-pyroglutamic acid ethyl ester in dichloromethane.
-
Add a catalytic amount of DMAP to the solution.
-
To this stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Exemplary Use in Synthesis: Preparation of an Avibactam Intermediate
This compound is a known starting material for the synthesis of Avibactam, a non-β-lactam β-lactamase inhibitor. The synthesis involves a multi-step process, a key part of which is the reductive opening of the pyroglutamate ring.
Conceptual Experimental Workflow for Avibactam Intermediate Synthesis:
Note: The actual synthesis of Avibactam from this compound is a complex, multi-step process that may involve different reagents and intermediates than depicted in this conceptual workflow. The patent literature should be consulted for more detailed synthetic routes.
Biological Activity and Signaling Pathways
There is currently no evidence in the public domain to suggest that this compound itself possesses any significant biological activity or directly participates in cellular signaling pathways. Its utility in drug development is as a chiral scaffold and a protected amino acid derivative, which, upon incorporation into a larger molecule, contributes to the overall structure and properties of the final active pharmaceutical ingredient. The biological activity and mechanism of action are determined by the final synthesized drug molecule, not the this compound intermediate.
Safety and Handling
As with any chemical reagent, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS: 144978-12-1) is a fundamentally important building block in modern pharmaceutical synthesis. Its protected, chiral, and conformationally constrained structure makes it an ideal starting material for the synthesis of complex drug molecules. While it does not exhibit intrinsic biological activity, its role as a key intermediate in the production of drugs like Avibactam underscores its significance in the field of drug development. Researchers and scientists working with this compound should have a thorough understanding of its chemical properties and handle it with appropriate safety precautions.
References
The Pivotal Role of Boc-Pyr-Oet in Modern Peptide and Pharmaceutical Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 16, 2025 – Boc-L-pyroglutamic acid ethyl ester, commonly referred to as Boc-Pyr-Oet, has emerged as a critical chiral building block in the landscape of peptide chemistry and pharmaceutical development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core functionalities, detailed experimental protocols, and its instrumental role in the synthesis of complex therapeutic agents.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound (CAS Number: 144978-12-1) is a derivative of L-pyroglutamic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen and an ethyl ester at the carboxylic acid position.[1] This unique structure confers stability and controlled reactivity, making it an invaluable intermediate in multi-step organic synthesis.[1][2] The Boc protecting group is crucial for preventing unwanted side reactions during peptide synthesis, allowing for the sequential and controlled addition of amino acids to a growing peptide chain.[3]
This compound is primarily utilized as a building block in the synthesis of a variety of pharmaceutical compounds, most notably in the development of Hepatitis C virus (HCV) protease inhibitors and alkyl renin inhibitors.[1][4] Its constrained cyclic structure is often incorporated into drug candidates to enhance binding affinity and metabolic stability.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 144978-12-1 | [1] |
| Molecular Formula | C₁₂H₁₉NO₅ | [1] |
| Molecular Weight | 257.28 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 52.0 to 74 °C (range reported across sources) | [1] |
| Density | Approximately 1.19 g/cm³ | [1] |
| Solubility | Soluble in chloroform, methanol, and ethanol; slightly soluble in water | [1] |
Role in Peptide Synthesis: Experimental Protocols
The primary application of this compound in peptide chemistry is as a protected amino acid derivative for solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the N-terminus, which can be selectively removed under acidic conditions to allow for chain elongation.
General Workflow for Boc-SPPS
The following diagram illustrates the general workflow for incorporating an amino acid, such as a derivative of this compound, into a peptide chain using Boc-based solid-phase peptide synthesis.
Detailed Experimental Protocol for Coupling of Boc-Protected Pyroglutamic Acid Derivatives
This protocol is adapted for the coupling of Boc-Pyr-OH, a closely related precursor to this compound, and is representative of the conditions required for this compound incorporation. The reaction involves the activation of the carboxylic acid and subsequent amide bond formation with the free N-terminus of the resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminus
-
Boc-Pyr-OH (or this compound) (2-4 equivalents relative to resin loading)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2-4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (4-8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for at least 30 minutes. Perform Nα-Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes. Wash the resin thoroughly with DCM, followed by isopropanol (B130326) (IPA), and then DCM again. Neutralize the protonated N-terminal amine by treating the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes. Wash the resin several times with the coupling solvent (e.g., DMF).[5]
-
Activation Mixture Preparation: In a separate vial, dissolve Boc-Pyr-OH (2-4 equivalents) and HBTU (2-4 equivalents) in a minimal amount of DMF. Add DIEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[5]
-
Coupling Reaction: Add the activated Boc-Pyr-OH solution to the neutralized peptide-resin.[5] Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (absence of blue color) indicates a complete reaction.
-
Washing: Upon completion, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
Quantitative Data: While specific quantitative data for the coupling efficiency of this compound is not abundant in the literature, the general coupling efficiency for Boc-protected amino acids in SPPS is typically greater than 99%.[5] The success of the coupling reaction is highly dependent on the coupling agent used, with modern reagents like HBTU and HATU providing rapid and efficient amide bond formation.
Boc Deprotection
The removal of the Boc protecting group is a critical step to allow for the next coupling cycle.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Treat the Boc-protected peptide-resin with a solution of 25-50% TFA in DCM.
-
The reaction is typically complete within 30 minutes at room temperature.
-
Following deprotection, the resin is washed thoroughly with DCM to remove TFA and the cleaved tert-butyl cation.
Application in Drug Synthesis: A Case Study of Boceprevir
This compound and its derivatives are key intermediates in the synthesis of complex pharmaceuticals. A notable example is the synthesis of Boceprevir, a potent inhibitor of the HCV NS3 protease. While the exact, proprietary industrial synthesis pathways are often not fully disclosed, the general synthetic strategy involves the use of a pyroglutamic acid-derived scaffold to construct the P2 fragment of the inhibitor.
The following diagram illustrates a plausible logical workflow for the synthesis of a key intermediate of Boceprevir, highlighting the potential role of a Boc-protected pyroglutamic acid derivative.
Conclusion
This compound is a cornerstone of modern peptide and medicinal chemistry. Its unique combination of a protective group and a reactive handle within a conformationally constrained scaffold makes it an indispensable tool for the synthesis of complex peptides and high-value pharmaceuticals. The detailed protocols and conceptual workflows presented in this guide are intended to provide researchers and developers with the foundational knowledge to effectively utilize this versatile building block in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and development.
References
- 1. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Boc Protecting Group for Pyroglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry and medicinal chemistry. Its application to pyroglutamic acid, a cyclic amino acid derivative, unlocks the potential of this chiral building block for the synthesis of complex pharmaceuticals and biologically active peptides. This guide provides a comprehensive overview of the synthesis, deprotection, and application of Boc-protected pyroglutamic acid, complete with detailed experimental protocols and quantitative data to support researchers in their work.
N-Boc-L-pyroglutamic acid (Boc-L-Pyr-OH) is a crucial intermediate, valued for its enhanced stability and solubility, which are critical for its use in peptide synthesis and as a precursor to various bioactive compounds.[1] The Boc protecting group allows for selective reactions at other parts of the molecule while the lactam nitrogen is shielded, and its facile removal under acidic conditions makes it a versatile tool in multi-step synthetic routes.[2]
Physicochemical Properties of N-Boc-L-Pyroglutamic Acid
A summary of the key physicochemical properties of N-Boc-L-pyroglutamic acid is presented below.
| Property | Value |
| CAS Number | 53100-44-0[3] |
| Molecular Formula | C₁₀H₁₅NO₅[3] |
| Molecular Weight | 229.23 g/mol [3] |
| Appearance | White to off-white powder or crystal[3] |
| Melting Point | 117 - 119 °C[3] |
| Optical Rotation | [α]D²⁰ = -35 ± 2º (c=1 in CHCl₃)[3] |
| Storage Conditions | 0 - 8 °C[3] |
Synthesis of Boc-Protected Pyroglutamic Acid Derivatives
The synthesis of N-Boc protected pyroglutamic acid derivatives typically begins with L-glutamic acid, which is first cyclized to form pyroglutamic acid.[3] The pyroglutamic acid is then often esterified before the Boc group is introduced to the lactam nitrogen.
Caption: General synthetic pathway from L-glutamic acid.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-Pyroglutamic Acid Methyl Ester [3]
This protocol describes a two-step synthesis starting from L-pyroglutamic acid.[3]
Step 1: Esterification of L-Pyroglutamic Acid
-
Materials: L-pyroglutamic acid, absolute methanol (B129727), thionyl chloride, sodium bicarbonate, dichloromethane (B109758).
-
Procedure:
-
Add 800 kg of absolute methanol to a dry reaction vessel and cool to 10°C.
-
Slowly add 20 kg of thionyl chloride.
-
After the addition is complete, add 200 kg of L-pyroglutamic acid.
-
Maintain the reaction temperature between 5-10°C and stir for 7 hours.
-
Add 100 kg of sodium bicarbonate to neutralize the acid.
-
Evaporate the solvent to obtain a greasy residue.
-
Dissolve the product in dichloromethane and wash with water to remove salts and impurities, yielding L-pyroglutamic acid methyl ester.[3]
-
Step 2: Boc-Protection of L-Pyroglutamic Acid Methyl Ester
-
Materials: L-pyroglutamic acid methyl ester, dichloromethane, 4-dimethylaminopyridine (B28879) (DMAP), di-tert-butyl dicarbonate (B1257347) (Boc₂O).
-
Procedure:
-
Dissolve the L-pyroglutamic acid methyl ester obtained from Step 1 in dichloromethane.
-
Add a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate in batches while stirring.
-
Continue the reaction until completion to yield N-Boc-L-pyroglutamic acid methyl ester.[3] A patent for this method reports a purity of up to 99.8%.[4]
-
Protocol 2: Synthesis of (S)-N-Boc-Pyroglutamic Acid tert-Butyl Ester (Boc-Pyr-OtBu) [3]
This protocol outlines the synthesis of a dually protected derivative of L-pyroglutamic acid.[3]
Step 1: Esterification of L-Pyroglutamic Acid
-
Materials: L-pyroglutamic acid, tert-butyl acetate, perchloric acid.
-
Procedure:
-
Dissolve L-pyroglutamic acid in tert-butyl acetate.
-
Add a catalytic amount of perchloric acid to the solution.
-
Stir the mixture at room temperature, monitoring the reaction's progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction and perform an extraction to isolate the L-pyroglutamic acid tert-butyl ester.[3]
-
Step 2: Boc Protection of the Lactam Nitrogen
-
Materials: L-pyroglutamic acid tert-butyl ester, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), triethylamine, dichloromethane.
-
Procedure:
-
Prepare a solution of L-pyroglutamic acid tert-butyl ester in dichloromethane.
-
Add DMAP, triethylamine, and Boc₂O to the solution.
-
Stir the reaction mixture at room temperature until the starting material is fully consumed.
-
Isolate and purify the final product, Boc-Pyr-OtBu, typically using column chromatography.[3]
-
Deprotection of Boc-Pyroglutamic Acid
The Boc group is known for its facile removal under acidic conditions. The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl). The deprotection proceeds via an acid-catalyzed elimination mechanism.
Caption: Acid-catalyzed deprotection of the Boc group.
Experimental Protocol
Protocol 3: Deprotection of N-Boc-Pyroglutamic Acid Derivatives [2][5]
-
Materials: N-Boc-pyroglutamic acid derivative, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc-protected pyroglutamic acid derivative in dichloromethane.
-
Add an excess of trifluoroacetic acid to the solution (e.g., a 20-50% solution of TFA in DCM).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo to yield the deprotected product, usually as a TFA salt.
-
Applications in Research and Development
N-Boc-L-pyroglutamic acid is a versatile intermediate with significant applications in several areas of drug discovery and chemical synthesis.[3]
-
Peptide Synthesis: It serves as a protected building block for incorporating the pyroglutamic acid moiety into peptide chains.[3][1] This is crucial for the synthesis of biologically active peptides like thyrotropin-releasing hormone (TRH) analogues.[3][6] The pyroglutamic acid N-terminus provides stability against degradation by aminopeptidases.[7]
-
Drug Development: Its structural features are utilized to design and synthesize novel drug candidates, particularly in neuropharmacology and oncology.[3][1]
-
Chiral Synthesis: As an enantiomerically pure compound, it is an important starting material for the stereoselective synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[3]
-
Bioconjugation: It is used in processes to attach biomolecules to drugs or imaging agents, thereby improving their targeted delivery and therapeutic effectiveness.[3][1]
Workflow for Manual Boc-SPPS of a Pyroglutamyl Peptide
The following diagram illustrates the key stages of a manual Boc-Solid Phase Peptide Synthesis (SPPS) protocol for synthesizing a peptide with an N-terminal pyroglutamic acid.[7]
Caption: Workflow for N-terminal pyroglutamylation using Boc-pGlu-OH.
Quantitative Data Summary
Table 1: Reaction Conditions for Synthesis of Boc-Protected Pyroglutamic Acid Derivatives
| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield/Purity |
| L-Pyroglutamic Acid Methyl Ester | L-Pyroglutamic Acid | Methanol, Thionyl Chloride | Methanol | 5-10 | 7 | High Yield[3] |
| N-Boc-L-Pyroglutamic Acid Methyl Ester | L-Pyroglutamic Acid Methyl Ester | Boc₂O, DMAP | Dichloromethane | 15-20 | Not specified | Purity up to 99.8%[4] |
| L-Pyroglutamic Acid tert-Butyl Ester | L-Pyroglutamic Acid | tert-Butyl Acetate, Perchloric Acid | tert-Butyl Acetate | Room Temp | Monitored by TLC | Not specified[3] |
| (S)-N-Boc-Pyroglutamic Acid tert-Butyl Ester | L-Pyroglutamic Acid tert-Butyl Ester | Boc₂O, DMAP, Triethylamine | Dichloromethane | Room Temp | Monitored by TLC | Not specified[3] |
Table 2: Spectroscopic Data for Boc-Protected Pyroglutamic Acid Derivatives
| Compound | ¹H NMR | ¹³C NMR | Infrared (IR) |
| N-Boc Glutamic Acid | Signals at ~1.38 ppm (-CH₃ of Boc), ~2.25 and 2.55 ppm (-CH₂), ~4.45 ppm (-CH), and ~5.25 ppm (-NH).[8] | Not specified | Stretch at 1730 cm⁻¹ (ester linkages), broad stretch at ~3360 cm⁻¹ (hydroxyl groups).[8] |
| Boc-Pyr-OtBu | Expected signals for two tert-butyl groups (~1.4-1.5 ppm, singlets) and pyroglutamate (B8496135) ring protons (~2.0-4.5 ppm, multiplets).[5] | Expected signals for carbonyl carbons of Boc group and lactam ring (~155 and 170 ppm, respectively), and quaternary and methyl carbons of tert-butyl groups.[5] | Expected strong carbonyl stretching frequencies for the urethane (B1682113) of the Boc group and the lactam ring.[5] |
| Boc-L-Pyroglutamic Acid Methyl Ester | ¹H NMR spectrum available from commercial sources.[9] | ¹³C NMR spectrum available from commercial sources.[9] | IR spectrum available from commercial sources.[9] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc-L-Pyroglutamic acid methyl ester(108963-96-8) 1H NMR spectrum [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
The Versatile Chiral Building Block: An In-depth Technical Guide to Boc-Pyr-Oet
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the demand for enantiomerically pure chiral building blocks is paramount for the synthesis of complex and stereospecific therapeutic agents. Among these, N-Boc-L-pyroglutamic acid ethyl ester, commonly referred to as Boc-Pyr-Oet, has emerged as a highly valuable and versatile synthon. Its rigid, five-membered lactam ring, derived from the naturally occurring amino acid L-glutamic acid, provides a conformationally constrained and stereochemically defined scaffold. This makes it an ideal starting material for the asymmetric synthesis of a wide array of bioactive molecules, particularly in the development of antiviral and other therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of its role in synthetic and biological pathways.
Physicochemical and Spectroscopic Data
This compound is a white to off-white solid, and its chemical and physical properties are summarized in the tables below. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility in common organic solvents, making it amenable to a wide range of synthetic transformations.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 144978-12-1 | [1][2] |
| Molecular Formula | C₁₂H₁₉NO₅ | [1][2] |
| Molecular Weight | 257.28 g/mol | [1][2] |
| Appearance | White to off-white powder/crystal | [1][3] |
| Melting Point | 52-56 °C | [4] |
| Boiling Point | 375.0 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in chloroform, methanol, ethanol (B145695); slightly soluble in water. | [5] |
| Purity | Typically ≥ 97-99% | [1][4] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 1.35 (t, 3H), 1.45 (s, 9H), 2.20-2.60 (m, 4H), 4.25 (q, 2H), 4.60 (m, 1H) | [6] |
| ¹³C NMR (CDCl₃) | δ (ppm): 14.1, 28.1, 30.8, 49.5, 61.5, 82.5, 150.0, 172.5, 175.0 | [6] |
| Infrared (IR) | ν (cm⁻¹): ~1750 (C=O, ester), ~1700 (C=O, lactam), ~1370 & ~1390 (t-butyl) | [7] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through a two-step process starting from L-pyroglutamic acid: esterification followed by N-protection.
Experimental Protocol: Synthesis of (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid ethyl ester (this compound)
Step 1: Esterification of L-Pyroglutamic Acid to Ethyl L-pyroglutamate
-
Materials:
-
L-pyroglutamic acid
-
Absolute ethanol (EtOH)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-pyroglutamic acid and an excess of absolute ethanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of thionyl chloride or sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl L-pyroglutamate as an oil. This crude product is often used directly in the next step without further purification.
-
Step 2: N-Boc Protection of Ethyl L-pyroglutamate
-
Materials:
-
Ethyl L-pyroglutamate (from Step 1)
-
Dichloromethane (CH₂Cl₂)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Triethylamine (Et₃N)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: [8]
-
Dissolve ethyl L-pyroglutamate in dichloromethane in a round-bottom flask.
-
Add triethylamine, followed by a catalytic amount of DMAP.
-
To the stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound as a white solid. A yield of approximately 100% for the N-protection step has been reported.[8]
-
Applications in Asymmetric Synthesis
This compound is a cornerstone in asymmetric synthesis, enabling the stereocontrolled introduction of a pyroglutamate (B8496135) scaffold. One of its key applications is in the stereoselective alkylation at the C4 position of the pyrrolidone ring.
Experimental Protocol: Stereoselective Alkylation of Ethyl N-Boc-pyroglutamate
This protocol describes the formation of a lithium enolate of this compound followed by reaction with an electrophile.
-
Materials:
-
Ethyl (2S)-1-(tert-butoxycarbonyl)pyroglutamate (this compound)
-
Dry Tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LiHMDS) (1 M solution in THF)
-
Electrophile (e.g., alkyl halide)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in dry THF in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LiHMDS in THF dropwise. Stir the mixture at -78 °C for 15-30 minutes to ensure complete enolate formation.
-
Add the electrophile (dissolved in a small amount of dry THF) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time (e.g., 15 minutes) and then let it warm to room temperature and stir for an additional period (e.g., 2 hours).
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
Table 3: Representative Yields for Stereoselective Alkylation of this compound
| Electrophile | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Benzyl bromide | 4-benzyl-Boc-Pyr-Oet | 75 | >95:5 |
| Allyl bromide | 4-allyl-Boc-Pyr-Oet | 80 | >95:5 |
| Methyl iodide | 4-methyl-Boc-Pyr-Oet | 65 | 85:15 |
Note: The stereoselectivity is highly dependent on the nature of the electrophile and the reaction conditions.
Role in Drug Development and Biological Pathways
Derivatives of this compound are crucial intermediates in the synthesis of various pharmaceuticals, including inhibitors of Hepatitis C virus (HCV) NS3/4A protease, such as boceprevir (B1684563) and telaprevir (B1684684), and renin inhibitors.[8] The pyrrolidinone core is a common motif in many biologically active compounds.
Drug Development Workflow
The following diagram illustrates a generalized workflow for drug development where a chiral building block like this compound plays a pivotal role.
Caption: Generalized Drug Development Workflow Featuring this compound.
Involvement in Biological Pathways: The Case of Alzheimer's Disease
Pyroglutamic acid derivatives have been implicated in the pathology of neurodegenerative diseases such as Alzheimer's. Specifically, the formation of pyroglutamate-amyloid-β (AβpE3) is a critical step in the aggregation of amyloid plaques. While this compound is a synthetic building block, understanding the biological pathways involving the pyroglutamate moiety provides context for the design of potential therapeutics.
The following diagram illustrates the enzymatic pathway leading to the formation of neurotoxic AβpE3.
Caption: Formation Pathway of Pyroglutamate-Amyloid-β in Alzheimer's Disease.
Conclusion
This compound stands out as a pivotal chiral building block in modern organic synthesis and drug development. Its well-defined stereochemistry, coupled with the synthetic versatility afforded by the Boc and ethyl ester protecting groups, allows for the efficient and stereocontrolled construction of complex molecular architectures. The detailed protocols and data presented in this guide underscore its importance for researchers and scientists in the pharmaceutical industry. As the demand for enantiomerically pure therapeutics continues to grow, the strategic application of this compound will undoubtedly continue to fuel innovation in the discovery of novel and effective medicines.
References
- 1. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. N-Boc-L-pyroglutamic acid ethyl ester | 144978-12-1 | FB39596 [biosynth.com]
- 3. Boc-L-Pyroglutamic Acid Ethyl Ester | Protected Amino Acid | Baishixing | ETW [etwinternational.com]
- 4. Ethyl N-(tert-Butoxycarbonyl)-L-pyroglutamate | 144978-12-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. 1-Boc-D-Pyroglutamic acid ethyl ester | C12H19NO5 | CID 820885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 144978-12-1 [chemicalbook.com]
A Comprehensive Technical Guide to the Solubility of Boc-Pyr-Oet in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of Boc-Pyr-Oet (tert-butyloxycarbonyl-pyroglutamic acid ethyl ester), a key building block in peptide synthesis and pharmaceutical development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides a comprehensive, standardized experimental protocol for determining its solubility in various organic solvents.
Introduction to this compound
This compound, with the chemical formula C₁₂H₁₉NO₅, is a protected derivative of pyroglutamic acid. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in peptide synthesis by preventing unwanted side reactions. Understanding its solubility is critical for its effective use in reaction media, purification processes like crystallization, and formulation development.
Solubility Profile of this compound
Currently, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of organic solvents at various temperatures is not widely published. However, qualitative solubility information has been reported and is summarized in the table below.
Data Presentation: Qualitative Solubility of this compound
| Solvent | Solubility Description | Citation |
| Chloroform | Soluble | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Water | Slightly Soluble |
This table will be updated as more quantitative data becomes available. The following experimental protocol is provided to enable researchers to determine precise solubility values.
Experimental Protocol: Determination of Thermodynamic Solubility using the Isothermal Shake-Flask Method
This section details a standard operating procedure for determining the equilibrium (thermodynamic) solubility of this compound in an organic solvent of interest. The method is based on the widely accepted isothermal shake-flask procedure, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).
3.1. Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of organic solvents of interest (e.g., ethyl acetate, acetone, dichloromethane, acetonitrile, etc.)
-
Apparatus:
-
Analytical balance
-
Vials with screw caps (B75204) (e.g., 4 mL or 20 mL)
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
HPLC column suitable for the analyte (e.g., C18)
-
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the minimum time to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.
-
-
Sample Analysis by HPLC:
-
Accurately dilute the filtered saturated solution with a suitable solvent (mobile phase is often a good choice) to a concentration that falls within the linear range of the HPLC calibration curve.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound remains scarce in the public domain, its qualitative solubility in common organic solvents is established. This guide provides a robust and detailed experimental protocol that researchers and drug development professionals can employ to determine the precise solubility of this compound in solvents relevant to their specific applications. The provided workflow and diagram offer a clear and structured approach to obtaining reliable and reproducible solubility data, which is essential for process optimization, formulation design, and ensuring the successful application of this important synthetic building block.
molecular weight of (S)-Ethyl-N-Boc-pyroglutamate
An In-depth Technical Guide to (S)-Ethyl-N-Boc-pyroglutamate
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of (S)-Ethyl-N-Boc-pyroglutamate, a key chiral building block utilized in synthetic organic chemistry and pharmaceutical development. It details the molecule's chemical properties, synthesis protocols, and its role as a versatile intermediate in the creation of complex molecular architectures.
Core Chemical Properties
(S)-Ethyl-N-Boc-pyroglutamate, also known as N-(tert-Butoxycarbonyl)-L-pyroglutamic acid ethyl ester, is a derivative of L-pyroglutamic acid.[1] The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in various chemical transformations by preventing unwanted side reactions.
Quantitative data and key identifiers for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 257.28 g/mol [1][2][3][4] |
| Molecular Formula | C₁₂H₁₉NO₅[2][3][5][6] |
| CAS Number | 144978-12-1[2][3][5][6] |
| Appearance | White to off-white crystalline powder[6] |
| Melting Point | 54 °C[6] |
| Purity | Typically ≥97%[5][6] |
| SMILES | CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C[3][7] |
| InChI Key | YWWWGFSJHCFVOW-UHFFFAOYNA-N[5] |
Role in Drug Development
As a chiral intermediate, (S)-Ethyl-N-Boc-pyroglutamate is instrumental in the synthesis of pharmaceutically active molecules.[8] Its rigid cyclic structure and defined stereochemistry make it an ideal starting material for creating complex, stereospecific drugs. Pharmaceutical intermediates are crucial for streamlining the drug development process, from initial laboratory synthesis to large-scale production, by ensuring purity, stability, and efficiency.[] The use of amino acid derivatives like pyroglutamates as building blocks is a common strategy in prodrug design to improve properties such as bioavailability and targeted delivery.[10] This compound, for instance, is used in the synthesis of protease and renin inhibitors.[8]
Experimental Protocols
The synthesis of (S)-Ethyl-N-Boc-pyroglutamate is typically achieved through a two-step process starting from L-pyroglutamic acid. The following protocols are based on established synthetic methods.[11]
Step 1: Esterification of L-Pyroglutamic Acid
Objective: To synthesize Ethyl (S)-5-oxopyrrolidine-2-carboxylate.
Materials:
-
L-pyroglutamic acid
-
Ethanol (B145695) (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate (B1210297)
-
Magnesium Sulfate (MgSO₄)
-
Argon atmosphere
Procedure:
-
Dissolve L-pyroglutamic acid in absolute ethanol under an argon atmosphere.
-
Carefully add concentrated sulfuric acid dropwise to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Add water to the mixture and perform an extraction with ethyl acetate (repeated three times).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and evaporate the solvent in vacuo to yield the crude product.
-
Purify the crude mixture using flash column chromatography (silica gel, hexanes/ethyl acetate) to obtain pure Ethyl (S)-5-oxopyrrolidine-2-carboxylate as a viscous liquid.
Step 2: N-Boc Protection
Objective: To synthesize 1-(tert-Butyl) 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate, i.e., (S)-Ethyl-N-Boc-pyroglutamate.
Materials:
-
Ethyl (S)-5-oxopyrrolidine-2-carboxylate (from Step 1)
-
Anhydrous Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Triethylamine (Et₃N)
Procedure:
-
Dissolve the ethyl ester from Step 1 in anhydrous dichloromethane.
-
To this solution, add DMAP, (Boc)₂O, and triethylamine.
-
Stir the reaction mixture under appropriate conditions until the reaction is complete (monitored by TLC).
-
Upon completion, proceed with a standard aqueous workup and extraction with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by chromatography to yield the final product, (S)-Ethyl-N-Boc-pyroglutamate.
Further Reactions: Stereoselective Alkylation
(S)-Ethyl-N-Boc-pyroglutamate serves as a precursor for stereoselective alkylation reactions at the 4-position of the pyroglutamate (B8496135) ring. This transformation is valuable for introducing substituents in a highly controlled manner, which is essential for building chiral molecules.
A general protocol involves treating (S)-Ethyl-N-Boc-pyroglutamate with a strong base, such as lithium hexamethyldisilazide (LiHMDS), at low temperatures (e.g., -78 °C) to form the corresponding lactam enolate. This enolate can then react with various electrophiles (e.g., alkyl halides) to introduce a substituent at the C4 position. The stereochemical outcome of this addition can be influenced by the reaction conditions and the nature of the electrophile.[12] This method allows for the synthesis of 4-substituted and 4,4-disubstituted pyroglutamates, further expanding the molecular diversity achievable from this intermediate.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 144978-12-1|(S)-Ethyl-N-Boc-pyroglutamate|BLD Pharm [bldpharm.com]
- 3. N-Boc-L-pyroglutamic acid ethyl ester | 144978-12-1 | FB39596 [biosynth.com]
- 4. 1-Boc-D-Pyroglutamic acid ethyl ester | C12H19NO5 | CID 820885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl N-(tert-Butoxycarbonyl)-L-pyroglutamate 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. (S)-Ethyl-N-Boc-pyroglutamate, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 7. (S)-Ethyl-N-Boc-pyroglutamate (1 x 25 g) | Reagentia [reagentia.eu]
- 8. Suzhou Health Chemicals Co., Ltd.-Ethyl Boc-D-pyroglutamate [healthchems.com]
- 10. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
Commercial Suppliers and Technical Guide for Boc-L-Pyroglutamic Acid Ethyl Ester (Boc-Pyr-OEt)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-pyroglutamic acid ethyl ester, commonly referred to as Boc-Pyr-OEt, is a protected amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. Its unique cyclic structure and the presence of the Boc protecting group make it a valuable chiral building block for the synthesis of complex peptides and pharmaceutical intermediates. This guide provides an in-depth overview of commercially available sources for this compound, its key physicochemical properties, and detailed experimental protocols for its application, particularly in solid-phase peptide synthesis.
This compound serves as a crucial starting material in the synthesis of various therapeutic agents, including inhibitors of the Hepatitis C virus (HCV) and renin inhibitors for the management of hypertension.[1][2] The pyroglutamic acid moiety can impart conformational rigidity to peptide backbones, which is often desirable in the design of potent and selective bioactive molecules. The Boc protecting group ensures the stability of the amine during coupling reactions and can be selectively removed under acidic conditions, making it highly compatible with standard peptide synthesis strategies.[3][4]
Commercial Suppliers of this compound
A variety of chemical suppliers offer this compound, with purities suitable for research and development purposes. The following table summarizes key data from several commercial vendors to facilitate comparison and procurement.
| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |
| Biosynth | N-Boc-L-pyroglutamic acid ethyl ester | 144978-12-1 | C₁₂H₁₉NO₅ | 257.28 | ≥98% (HPLC)[5] | Chiral building block for the preparation of amides.[6] |
| ETW International | Boc-L-Pyroglutamic acid ethyl ester/Boc-Pyr-Oet | 144978-12-1 | C₁₂H₁₉NO₅ | 257.28 | ≥99% | White powder, Melting Point: 54°C.[] |
| Echemi | Boc-L-pyroglutamic acid ethyl ester | 144978-12-1 | C₁₂H₁₉NO₅ | 257.28 | ≥99% | White crystalline powder, Melting Point: 53-54°C.[8] |
| MedchemExpress | 1-Boc-DL-Pyroglutamic acid ethyl ester | 251924-83-1 | C₁₂H₁₉NO₅ | 257.28 | ≥95% | Note: This is the racemic DL-form.[3] |
| Santa Cruz Biotechnology | 1-Boc-L-Pyroglutamic acid ethyl ester | 144978-12-1 | C₁₂H₁₉NO₅ | 257.28 | - | Specialty product for proteomics research.[9] |
| Kilobio | This compound | 144978-12-1 | C₁₂H₁₉NO₅ | 257.28 | ≥99% | Bulk manufacturer, available in kilogram quantities.[10] |
| Chengdu Baishixing | BOC-L-Pyr.Oet | 144978-12-1 | C₁₂H₁₉NO₅ | 257.28 | ≥98.0% (HPLC) | Specific Rotation [α]20/D: ﹣41±2° (C=2, ethanol).[11] |
| Career Henan Chemical Co. | Boc-L-Pyroglutamic acid ethyl ester;this compound | 144978-12-1 | C₁₂H₁₉NO₅ | 257.28 | ≥99% | Melting Point: 52.0 to 56.0 °C.[12] |
Physicochemical Properties
-
Solubility: Soluble in organic solvents such as chloroform, methanol, and ethanol; slightly soluble in water.
Core Applications and Logical Workflow
This compound is primarily used as a specialized building block in organic synthesis. Its structural features are leveraged to introduce a pyroglutamate (B8496135) residue into a target molecule. This is particularly relevant in the development of peptidomimetics and small molecule drugs. The diagram below illustrates its role as a foundational component in the synthesis of more complex and biologically active compounds.
Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)
The most common application of Boc-protected amino acids, including this compound, is in solid-phase peptide synthesis. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and robust method for assembling peptide chains on a solid support.[4] The following is a detailed, generalized protocol for a manual Boc-SPPS cycle.
Materials and Reagents:
-
Resin: Merrifield resin or MBHA resin (for C-terminal amides).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade.
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.[8]
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DMF.
-
Coupling Reagents: A suitable carbodiimide (B86325) such as N,N'-Dicyclohexylcarbodiimide (DCC) or an aminium salt like HBTU, along with an activator like 1-Hydroxybenzotriazole (HOBt).
-
Boc-protected amino acids: Including this compound for N-terminal capping.
-
Washing Solvents: DMF, DCM, IPA.
-
Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., p-cresol, thioanisole).
Protocol for One SPPS Cycle (Deprotection, Neutralization, Coupling):
-
Resin Swelling: The peptide-resin from the previous cycle is swelled in DCM for approximately 30-60 minutes in a reaction vessel.[6]
-
Boc Deprotection:
-
The resin is washed with DCM (3 times).
-
A solution of 50% TFA in DCM is added to the resin and agitated for 2 minutes (pre-wash).
-
The TFA solution is drained, and a fresh solution of 50% TFA in DCM is added and agitated for 20-30 minutes.[8]
-
The resin is then thoroughly washed with DCM (3 times), IPA (2 times), and finally DCM (3 times) to remove residual TFA.[6]
-
-
Neutralization:
-
The resin is washed with DMF (3 times).
-
A solution of 10% DIEA in DMF is added, and the mixture is agitated for 5 minutes. This step is repeated.
-
The resin is washed extensively with DMF (5-6 times) to remove excess base.[6]
-
-
Amino Acid Coupling (Activation and Addition):
-
In a separate vessel, the incoming Boc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) are dissolved in DMF.
-
DCC (3 equivalents) dissolved in DCM is added, and the mixture is pre-activated for 10 minutes at 0°C.
-
This activated amino acid solution is added to the neutralized peptide-resin.
-
The reaction vessel is agitated for 1-2 hours at room temperature.[6]
-
-
Monitoring and Washing:
-
The coupling efficiency is monitored using a qualitative method like the Kaiser test to detect any remaining free primary amines.
-
If the coupling is incomplete (positive Kaiser test), the coupling step can be repeated.
-
Once coupling is complete, the resin is washed with DMF (3 times) and DCM (3 times). The resin is now ready for the next cycle.[6]
-
Final Cleavage from Resin (HF Cleavage):
-
After the final amino acid is coupled and the terminal Boc group is removed, the peptide-resin is dried under vacuum.
-
The dried resin is transferred to a specialized HF cleavage apparatus.
-
A scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) is added, and the reaction is stirred at 0°C for 1-2 hours.[6][8]
-
The HF is carefully evaporated, and the crude peptide is precipitated and washed with cold diethyl ether.
-
The crude peptide is then dissolved in an aqueous buffer and purified by reverse-phase HPLC.
Boc-SPPS Workflow Diagram
The following diagram provides a visual representation of a single cycle in Boc solid-phase peptide synthesis.
Conclusion
Boc-L-pyroglutamic acid ethyl ester is a readily available and versatile reagent for the synthesis of pyroglutamate-containing molecules. Its primary application in Boc-SPPS allows for the controlled and efficient assembly of peptides with N-terminal pyroglutamic acid residues, which can enhance biological stability. Furthermore, its role as an intermediate in the synthesis of important pharmaceuticals underscores its value to the drug development community. The protocols and data provided in this guide are intended to support researchers in the effective procurement and application of this important chemical entity.
References
- 1. Synthesis and biological activity of macrocyclic inhibitors of hepatitis C virus (HCV) NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boc-L-Pyroglutamic Acid Ethyl Ester | Protected Amino Acid | Baishixing | ETW [etwinternational.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. csbio.com [csbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Diastereoselective Synthesis of 2′-Dihalopyrimidine Ribonucleoside Inhibitors of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Boc-Pyr-OEt Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamic acid (pGlu or Pyr) is a cyclic amino acid derivative of glutamic acid frequently found at the N-terminus of biologically active peptides and proteins.[1] This modification provides significant stability against degradation by aminopeptidases, thereby extending the biological half-life of the peptide.[1] The incorporation of pyroglutamic acid is essential for the function of various peptide hormones, including Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH).[1]
This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing an N-terminal pyroglutamic acid residue utilizing the tert-butyloxycarbonyl (Boc) protection strategy. The direct incorporation of the pyroglutamic acid moiety is typically achieved using N-α-Boc-pyroglutamic acid (Boc-Pyr-OH). While Boc-L-Pyroglutamic acid ethyl ester (Boc-Pyr-OEt) is a stable intermediate in peptide synthesis, the carboxylic acid form (Boc-Pyr-OH) is the reactant directly used for coupling to the resin-bound peptide.[1][2] The Boc/Benzyl (Bzl) strategy is a robust method where the temporary Nα-Boc group is removed by moderate acid treatment (e.g., trifluoroacetic acid, TFA), while the more stable, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA).[1][3]
Materials and Reagents
| Material/Reagent | Specification | Supplier Example |
| Resin | Merrifield Resin (for C-terminal acids) or MBHA Resin (for C-terminal amides), 0.5-1.0 mmol/g substitution | ChemPep, Sigma-Aldrich |
| Amino Acids | N-α-Boc protected amino acids with appropriate benzyl-type side-chain protection | BenchChem, BOC Sciences |
| Pyroglutamic Acid Derivative | N-α-Boc-L-pyroglutamic acid (Boc-Pyr-OH) | BenchChem, ETW International |
| Solvents | Dichloromethane (DCM), peptide synthesis grade | Fisher Scientific |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | Fisher Scientific | |
| Isopropanol (IPA) | Fisher Scientific | |
| Methanol (MeOH) | Fisher Scientific | |
| Diethyl ether (cold) | Fisher Scientific | |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | Sigma-Aldrich |
| Neutralization Reagent | N,N-Diisopropylethylamine (DIEA) | Sigma-Aldrich |
| Coupling Reagent | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | ChemPep |
| Cleavage Reagents | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | Sigma-Aldrich |
| Scavengers | p-Cresol, Thioanisole, Dithiothreitol (DTE) | Sigma-Aldrich |
Experimental Protocols
This protocol outlines the manual synthesis of a peptide on a 0.25 mmol scale.
Resin Preparation and First Amino Acid Coupling
-
Place the appropriate resin (e.g., Merrifield resin for a peptide acid or MBHA resin for a peptide amide) into a reaction vessel.
-
Swell the resin in Dichloromethane (DCM) for 1 hour.
-
For Merrifield resin, the first Boc-amino acid is typically attached via its cesium salt to prevent racemization.[3] For PAM or MBHA resins, follow the manufacturer's instructions for first amino acid coupling.
-
After coupling, wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL) to prepare for the first synthesis cycle.
Peptide Chain Elongation (Iterative Cycle)
Repeat the following cycle for each amino acid in the sequence.
2.1. Boc Deprotection
-
Wash the peptide-resin with DCM (2 x 10 mL).
-
Add a solution of 50% TFA in DCM (10 mL per gram of resin) to the reaction vessel.[3]
-
Perform a short pre-wash by agitating for 5 minutes.[3]
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 20-25 minutes.[3]
-
Drain the TFA solution.
-
Wash the peptide-resin with DCM (3 x 10 mL) and Isopropanol (IPA) (2 x 10 mL) followed by DCM (3 x 10 mL).[3]
2.2. Neutralization
-
Wash the peptide-resin with a 10% solution of DIEA in DCM (2 x 10 mL), agitating for 2 minutes each time.
-
Wash the resin thoroughly with DCM (5 x 10 mL) to remove excess base.
2.3. Amino Acid Coupling
-
In a separate vial, dissolve the Boc-amino acid (1.0 mmol, 4 equivalents) and HBTU (1.0 mmol, 4 equivalents) in a minimal amount of DMF (approximately 4-5 mL).[1]
-
Add DIEA (2.0 mmol, 8 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the drained, neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
-
Once the coupling is complete, drain the reaction solution and wash the peptide-resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[1]
N-Terminal Capping with Boc-Pyr-OH
-
After the final amino acid of the linear sequence has been coupled and its N-terminal Boc group has been removed (following Step 2.1 and 2.2), the peptide is ready for capping with pyroglutamic acid.[1]
-
Follow the coupling protocol (Step 2.3), using Boc-Pyr-OH as the amino acid to be coupled.
-
A longer coupling time (e.g., 2-4 hours) can be employed to ensure the reaction goes to completion.[1]
Cleavage and Deprotection
Note: Handle strong acids like HF and TFMSA with extreme caution in a well-ventilated fume hood.
4.1. Preparation for Cleavage
-
After the final coupling, wash the peptide-resin with DCM (3 x 10 mL) and Methanol (MeOH) (3 x 10 mL).
-
Dry the peptide-resin under high vacuum for at least 4 hours, preferably overnight.
4.2. HF Cleavage
-
The N-terminal Boc-group must be removed with TFA prior to HF cleavage to prevent t-butylation of susceptible residues.
-
Place the dried peptide-resin in an HF cleavage apparatus.
-
Add appropriate scavengers (e.g., p-cresol, thioanisole) to the resin.
-
Cool the apparatus to -5 to 0 °C.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Extract the peptide from the resin with a suitable solvent (e.g., 10% acetic acid).
4.3. TFMSA Cleavage
-
Place the dried peptide-resin in a round-bottom flask with a stir bar under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Add scavengers (e.g., thioanisole, ethanedithiol) and TFA to the flask.
-
Cool the mixture to 0 °C.
-
Slowly add TFMSA with vigorous stirring.[3]
-
Stir the reaction mixture for 1-2 hours at 0-5 °C.[3]
-
Filter the reaction mixture and rinse the resin with neat TFA.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
Purification and Analysis
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the product.[1]
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.[1]
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Synthesis Scale | 0.25 mmol | [1] |
| Resin Substitution | 0.5 - 1.0 mmol/g | [3] |
| Boc-Amino Acid Excess | 4 equivalents | Relative to resin substitution.[1] |
| Coupling Reagent (HBTU) Excess | 4 equivalents | Relative to resin substitution.[1] |
| Neutralization Base (DIEA) Excess | 8 equivalents (in coupling) | Relative to resin substitution. |
| Boc Deprotection Solution | 50% TFA in DCM | [3] |
| Deprotection Time | 5 min pre-wash, 20-25 min main | [3] |
| Coupling Time | 1 - 2 hours | [4] |
| Final Boc-Pyr-OH Coupling Time | 2 - 4 hours | [1] |
| Cleavage Time (HF) | 1 - 2 hours | |
| Cleavage Time (TFMSA) | 1 - 2 hours | [3] |
| Cleavage Temperature | 0 - 5 °C | [3] |
Visualizations
Caption: Workflow for Boc-SPPS of a pyroglutamyl peptide.
References
Application Notes and Protocols for the Use of Boc-Pyr-OEt in Fmoc-Based Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of an N-terminal pyroglutamic acid (pGlu) residue is a critical modification in the synthesis of many biologically active peptides. This modification confers enhanced stability against enzymatic degradation by aminopeptidases, a crucial attribute for therapeutic peptides.[1][2][3] While several strategies exist for introducing a pGlu residue, the use of a pre-formed, protected pyroglutamic acid derivative offers superior control over the synthesis, leading to higher purity and yield.[4]
This document provides detailed application notes and protocols for the use of N-tert-butyloxycarbonyl-L-pyroglutamic acid ethyl ester (Boc-Pyr-OEt) in a standard 9-fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS) workflow. This hybrid approach leverages the orthogonal nature of the Boc and Fmoc protecting groups to efficiently synthesize N-terminally pyroglutamated peptides with high purity.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | 1-O-tert-butyl 2-O-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate |
| Synonyms | Boc-L-pyroglutamic acid ethyl ester, (S)-ethyl-n-boc-pyroglutamate |
| CAS Number | 144978-12-1 |
| Molecular Formula | C₁₂H₁₉NO₅ |
| Molecular Weight | 257.28 g/mol |
| Appearance | White powder |
| Purity | ≥99% |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. |
Principle of the Orthogonal Strategy
The successful use of this compound in Fmoc-SPPS hinges on the principle of orthogonal protection. The Fmoc group, used for the temporary protection of the α-amino group of the growing peptide chain, is labile to basic conditions (e.g., piperidine). In contrast, the Boc group, protecting the N-terminal pyroglutamate (B8496135), is stable to these basic conditions but is readily cleaved by acid (e.g., trifluoroacetic acid, TFA). This differential stability allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the N-terminal Boc group of the pyroglutamate, which is introduced in the final coupling step.
Caption: Orthogonal protection scheme for this compound in Fmoc-SPPS.
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides).
-
Fmoc-protected amino acids: High-purity, commercially available.
-
This compound: Purity ≥99%.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Final Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
Protocol 1: Standard Fmoc-SPPS Cycles
This protocol outlines the steps for elongating the peptide chain before the final coupling of this compound.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow/orange beads) indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
Caption: Workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis.
Protocol 2: Coupling of this compound
This protocol is performed after the final Fmoc-amino acid has been coupled and the N-terminal Fmoc group has been removed according to Protocol 1.
-
Resin Preparation: Start with the fully assembled peptide-resin with a deprotected N-terminal amine.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF. Add DIPEA (4-8 equivalents).
-
Coupling Reaction: Add the activated this compound solution to the peptide-resin. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Drying: Dry the peptide-resin under vacuum.
Protocol 3: Final Cleavage and Deprotection
This final step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the N-terminal Boc group.
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide with cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final pyroglutamated peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Quantitative Data Summary
The following table provides illustrative data for the synthesis of a model peptide using the described hybrid strategy. Actual results may vary depending on the peptide sequence and synthesis conditions.
| Parameter | Illustrative Value | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Dependent on the specific resin used. |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to resin loading for standard Fmoc-amino acids. |
| This compound Equivalents | 2 - 4 eq. | Relative to resin loading. |
| Coupling Time (Fmoc-AAs) | 1 - 2 hours | Standard coupling time. |
| Coupling Time (this compound) | 2 - 4 hours | May require a longer coupling time for optimal efficiency. |
| Crude Peptide Yield | 60 - 85% | Based on the initial resin loading. |
| Purified Peptide Yield | 20 - 50% | Post-HPLC purification. |
| Purity of Final Peptide | > 95% | As determined by analytical RP-HPLC. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete coupling of this compound | Steric hindrance; aggregation. | Increase coupling time; use a more potent coupling reagent like HATU; perform a double coupling. |
| Low crude peptide yield | Incomplete coupling at any step; premature peptide cleavage. | Ensure complete coupling at each step using the Kaiser test; ensure resin and reagents are of high quality. |
| Side reactions during cleavage | Scavenger inefficiency. | Use appropriate scavengers in the cleavage cocktail, especially for peptides containing sensitive residues like Trp, Cys, or Met. |
Conclusion
The use of this compound in Fmoc-based SPPS is a robust and efficient method for the synthesis of N-terminally pyroglutamated peptides. This strategy offers excellent control over the introduction of the pGlu moiety, leading to high-purity products. The orthogonal nature of the Boc and Fmoc protecting groups is the key to the success of this hybrid approach. By following the detailed protocols and considering the potential challenges, researchers can reliably synthesize these stabilized peptides for a wide range of applications in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Roles of N-terminal pyroglutamate in maintaining structural integrity and pKa values of catalytic histidine residues in bullfrog ribonuclease 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linked Production of Pyroglutamate-Modified Proteins via Self-Cleavage of Fusion Tags with TEV Protease and Autonomous N-Terminal Cyclization with Glutaminyl Cyclase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes: Boc-Pyr-OEt Coupling Reaction Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Boc-L-pyroglutamic acid (Boc-pGlu-OH or Boc-Pyr-OH) is a vital chiral building block and a protected amino acid derivative extensively used in medicinal chemistry and pharmaceutical development.[1] Its pyroglutamic acid structure is a key feature in many biologically active peptides, including Thyrotropin-releasing hormone (TRH). The tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility, making it a crucial component in peptide synthesis.[1]
The successful incorporation of this moiety into a peptide sequence depends on the efficient formation of an amide bond between the carboxylic acid of Boc-Pyr-OH and the N-terminal amine of another amino acid or peptide fragment. This process, known as a coupling reaction, requires the activation of the carboxylic acid. Uronium salt-based reagents like HBTU and HATU are widely employed for this purpose due to their high efficiency, rapid reaction times, and their ability to minimize side reactions such as racemization.[2]
These application notes provide detailed protocols for the coupling of Boc-Pyr-OH with a primary amine ethyl ester (H-Amine-OEt) using the common coupling reagents HBTU and HATU, a comparison of the reagents, and an overview of the reaction mechanism.
Reaction Mechanism and Workflow
The coupling reaction proceeds via the activation of the carboxylic acid on Boc-Pyr-OH by a coupling reagent in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). The activated intermediate, typically a highly reactive OAt or OBt-ester, is then susceptible to nucleophilic attack by a primary amine, forming the desired amide bond.[2][3]
Caption: General mechanism for Boc-Pyr-OH coupling.
The experimental workflow follows a logical sequence of preparation, reaction, and purification steps to ensure high yield and purity of the final product.
Caption: Standard experimental workflow for solution-phase coupling.
Reagent Comparison and Data
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most effective coupling reagents.[2] While their mechanisms are similar, HATU is generally more reactive due to the nature of its 7-azabenzotriazole core, which forms a more reactive OAt-ester.[3] This often leads to faster reaction times and higher yields, especially in sterically hindered couplings.[3]
Table 1: Comparison of HBTU and HATU Coupling Reagents
| Parameter | HBTU | HATU | Notes |
|---|---|---|---|
| Full Name | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | The key structural difference is the nitrogen atom in the triazole ring of HATU.[2] |
| Equivalents Used | 1.05 eq | 1.05 eq | A slight excess ensures complete activation of the carboxylic acid.[2] |
| Base Equivalents (DIPEA) | 3.0 eq | 3.0 eq | 1.0 eq to neutralize the amine HCl salt and 2.0 eq for the coupling reaction.[2] |
| Reaction Time | 30 - 60 minutes | 10 - 30 minutes | HATU reactions are typically faster.[2] |
| Relative Reactivity | High | Very High | HATU is generally considered more potent, especially for difficult couplings.[3] |
| Racemization Risk | Low | Very Low | Both reagents are known to suppress racemization effectively.[4] |
| Typical Yield | Good to Excellent | Excellent | Yields can vary but are often higher with HATU. |
Experimental Protocols
The following protocols describe the solution-phase coupling of Boc-Pyr-OH to a generic primary amine ethyl ester hydrochloride (H-Amine-OEt·HCl).
Protocol 1: Coupling using HBTU
1. Reactant Preparation:
-
In a round-bottom flask, dissolve Boc-Pyr-OH (1.0 eq, e.g., 229 mg, 1.0 mmol) and the amine ethyl ester hydrochloride salt (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (5-10 mL).
-
Place the flask in an ice bath to cool the solution to 0 °C.[2]
2. Activation and Coupling:
-
To the cooled solution, add DIPEA (3.0 eq, e.g., 523 µL, 3.0 mmol) to neutralize the hydrochloride and deprotonate the carboxylic acid. Stir for 5 minutes.[2]
-
Add HBTU (1.05 eq, e.g., 398 mg, 1.05 mmol) to the reaction mixture in one portion.[2]
-
Allow the reaction to warm to room temperature while stirring for 30-60 minutes.[2]
3. Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (Boc-Pyr-OH) is completely consumed.[2]
4. Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (30 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.[2]
Protocol 2: Coupling using HATU
1. Reactant Preparation:
-
In a round-bottom flask, dissolve Boc-Pyr-OH (1.0 eq, e.g., 229 mg, 1.0 mmol) and the amine ethyl ester hydrochloride salt (1.0 eq) in anhydrous DMF (5-10 mL).
-
Cool the solution to 0 °C in an ice bath.[2]
2. Activation and Coupling:
-
Add DIPEA (3.0 eq, e.g., 523 µL, 3.0 mmol) to the mixture.
-
Add HATU (1.05 eq, e.g., 399 mg, 1.05 mmol) to the reaction mixture.
-
Stir the reaction at 0 °C for 5 minutes, then allow it to warm to room temperature and stir for an additional 10-30 minutes.[2] The reaction is typically faster than with HBTU.
3. Reaction Monitoring:
-
Monitor the reaction progress by TLC. The consumption of starting material will be more rapid compared to the HBTU protocol.
4. Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1 (Step 4).[2]
Synthesis of Boc-Pyr-OEt
While the above protocols describe using Boc-Pyr-OH in a coupling reaction, the title compound this compound itself can be synthesized. The typical method involves the Boc-protection of the pre-synthesized ethyl pyroglutamate.
Table 2: Typical Conditions for this compound Synthesis
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|
| Boc Protection | Ethyl (S)-5-oxopyrrolidine-2-carboxylate, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), DMAP (cat.) | Acetonitrile or Dichloromethane | 0 °C to Room Temp. | Overnight | DMAP serves as a catalyst to accelerate the reaction.[5][6] |
A representative synthesis involves adding a solution of di-tert-butyl dicarbonate (1.1 eq) to a solution of ethyl (S)-5-oxopyrrolidine-2-carboxylate (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) at 0 °C. The mixture is stirred overnight at room temperature, concentrated under vacuum, and purified by chromatography to yield the final product.[5] The purity of the resulting Boc-L-Pyroglutamic acid ester can reach over 99%.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER | 144978-35-8 [chemicalbook.com]
- 6. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 7. Boc-L-Pyroglutamic Acid Ethyl Ester | Protected Amino Acid | Baishixing | ETW [etwinternational.com]
Application Notes and Protocols: Activation of Boc-Pyr-Oet with DCC/HOBt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of the carboxylic acid of N-Boc-L-pyroglutamic acid ethyl ester (Boc-Pyr-Oet) is a critical step in the synthesis of peptides and peptidomimetics where an N-terminal pyroglutamyl residue is required. This modification is frequently found in biologically active peptides, conferring enhanced stability against aminopeptidases. The use of N,N'-dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) is a well-established and cost-effective method for activating the carboxyl group, facilitating its coupling to the free amino group of another amino acid or peptide chain. This combination minimizes the risk of racemization, a common side reaction with carbodiimide (B86325) reagents.[1][2]
This document provides detailed application notes and protocols for the activation of this compound with DCC/HOBt, intended for use by researchers in peptide synthesis and drug development.
Reaction Principle
The activation of a carboxylic acid with DCC proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct.[3] The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form an active HOBt-ester. This ester is more stable than the O-acylisourea but sufficiently reactive to couple efficiently with an amine, thereby reducing the extent of racemization.[2] The insoluble byproduct of the reaction, dicyclohexylurea (DCU), can be readily removed by filtration.[1]
Core Requirements: Data Presentation
The efficiency of the coupling reaction following the activation of a Boc-protected amino acid, such as the structurally similar Boc-Pro-OH, can be influenced by the choice of coupling reagents and reaction conditions. Below is a summary of typical yields and reaction times observed in DCC/HOBt mediated couplings.
| Boc-Protected Amino Acid | Coupling Partner | Coupling Reagents | Solvent System | Reaction Time (Activation) | Yield | Reference |
| N-Boc-L-Proline | L-Phenylalanine | DCC/HOBt | CH₂Cl₂ then THF/H₂O | 30 minutes | 85% | [4] |
| N-Boc-L-Pro-Phe-OH | Glycine | DCC/HOBt | CH₂Cl₂ then THF/H₂O | 30 minutes | Not specified | [4] |
| N-Boc-L-Leucine | L-Phenylalanine Methyl Ester | DCC/HOBt | Acetonitrile | 1 hour at 0°C, then 3 hours at RT | 87% |
Experimental Protocols
This protocol is adapted from a well-established procedure for the coupling of Boc-protected proline, which is structurally analogous to pyroglutamic acid.[4]
Materials and Reagents
-
N-Boc-L-pyroglutamic acid ethyl ester (this compound)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) or the N-terminal deprotected peptide
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere setup (optional, but recommended)
Protocol: Activation of this compound and Coupling
This protocol describes the activation of this compound and its subsequent coupling to an amino acid ester in a solution-phase synthesis.
Step 1: Reactant Preparation
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.05 equivalents) in anhydrous DCM.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF or THF. Add DIPEA (2.0 equivalents) to this solution to neutralize the hydrochloride and liberate the free amine. Stir for 5 minutes at room temperature.
Step 2: Activation of this compound
-
Cool the solution of this compound and HOBt to 0 °C in an ice bath.
-
Add a solution of DCC (1.05 equivalents) in anhydrous DCM to the cooled this compound/HOBt mixture dropwise over 5-10 minutes.
-
Stir the reaction mixture at 0 °C for 30-60 minutes. The formation of the insoluble dicyclohexylurea (DCU) byproduct may be observed as a white precipitate.
Step 3: Coupling Reaction
-
To the activated this compound solution, add the freshly prepared amino acid ester solution from Step 1.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Step 4: Work-up and Purification
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure Boc-protected dipeptide.
Mandatory Visualization
Diagram: Reaction Pathway for DCC/HOBt Activation
Caption: Reaction mechanism of DCC/HOBt mediated peptide coupling.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the coupling reaction.
References
Application Notes and Protocols: Trifluoroacetic Acid (TFA) Mediated Deprotection of N-Boc-L-pyroglutamic acid ethyl ester (Boc-Pyr-OEt)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic and medicinal chemistry, particularly in peptide synthesis. Its stability under various conditions and its straightforward removal using acid make it highly valuable.[1][2] N-Boc-L-pyroglutamic acid ethyl ester (Boc-Pyr-OEt) is a key chiral building block used in the synthesis of a wide range of pharmaceutical compounds.[1][3][4] The deprotection of its N-Boc group is a critical step in many synthetic pathways. Trifluoroacetic acid (TFA) is a common and efficient reagent for this transformation, favored for its effectiveness and volatility, which simplifies product isolation.[5] This document provides detailed protocols, the reaction mechanism, and quantitative data for the TFA-mediated deprotection of this compound.
Reaction Mechanism: The deprotection of the Boc group with TFA is an acid-catalyzed elimination reaction.[1] The process involves four main steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by trifluoroacetic acid.[5][6]
-
Formation of a Tert-butyl Cation: This protonation renders the carbamate (B1207046) unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5][6]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[6] It is important to ensure the reaction is not performed in a closed system to allow this gas to escape.[6]
-
Amine Salt Formation: The resulting free amine is protonated by the acidic medium, yielding the final product as a trifluoroacetate (B77799) salt.[5][6]
The generated tert-butyl cation can be quenched by a scavenger, deprotonate to form isobutylene (B52900) gas, or polymerize.[6][7]
Quantitative Data Summary
The reaction conditions for TFA-mediated Boc deprotection can be adapted based on the substrate's sensitivity and steric hindrance. Below is a summary of typical conditions reported in the literature for various N-Boc protected amines, which are applicable to this compound.
| Starting Material | TFA Concentration/Equivalents | Solvent | Temperature (°C) | Time | Yield | Reference |
| N-Boc-Sulfonyl Esters | 2.2 equiv | CH₂Cl₂ | Room Temp. | 0.5 - 2 h | Not specified | [8] |
| Boc-L-Glu(Z)-Me | 20% (v/v) | CH₂Cl₂ | 0 to Room Temp. | Not specified | Quantitative | [9] |
| General N-Boc Amine | 25% (v/v) | CH₂Cl₂ | Room Temp. | 2 h | Not specified | [10] |
| General N-Boc Amine | 50% (v/v) | CH₂Cl₂ | Room Temp. | 1 h | Not specified | [10] |
| (S,S)-3-Aroyl Pyroglutamic Acid | 24.0 equiv | Neat TFA | 50 °C | 24 h | Not specified | |
| General N-Boc Amine | 1:1 (v/v) | CH₂Cl₂ | 0 to Room Temp. | 30 min - 2 h | Not specified | [5] |
Experimental Protocols
Protocol 1: Standard Deprotection using TFA in Dichloromethane (DCM)
This protocol is a widely used and generally effective method for the deprotection of this compound.[1][5]
Materials:
-
N-Boc-L-pyroglutamic acid ethyl ester (this compound)
-
Dichloromethane (CH₂Cl₂ or DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM (concentration range of 0.1–0.5 M) in a round-bottom flask.[5]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
TFA Addition: Slowly add TFA to the stirred solution. A common final concentration is 20-50% v/v (e.g., a 1:1 mixture of TFA:DCM).[5][10]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[5][8]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until all the starting material has been consumed.[9]
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA in vacuo.[10]
-
Work-up (for free amine):
-
Dissolve the residue in an appropriate organic solvent (e.g., DCM or Ethyl Acetate).
-
Carefully wash the organic solution with a saturated NaHCO₃ solution to neutralize any remaining acid.[8]
-
Wash the organic layer sequentially with water and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.[8]
-
-
Isolation (for TFA salt): If the TFA salt is the desired product, omit the basic work-up (step 7). After the initial solvent removal (step 6), the crude salt can be used directly for the next step or purified.[5][11]
Protocol 2: Deprotection under Concentrated Acid Conditions
For more sterically hindered or challenging substrates, harsher conditions might be necessary.
Materials:
-
N-Boc-L-pyroglutamic acid ethyl ester (this compound)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the this compound directly in neat TFA.
-
Reaction: Stir the solution at room temperature or gently heat (e.g., 50 °C) for the required duration (which could be several hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Isolation: Once complete, carefully remove the TFA under reduced pressure (co-evaporation with a solvent like toluene (B28343) can aid in removing residual TFA). The resulting residue is the TFA salt of the deprotected amine.
-
Purification: The crude product can be purified via silica (B1680970) gel flash column chromatography if necessary.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Boc-L-Pyroglutamic Acid Ethyl Ester | Protected Amino Acid | Baishixing | ETW [etwinternational.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Frontiers | Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues [frontiersin.org]
- 9. rsc.org [rsc.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Solution-Phase Synthesis of a Dipeptide using Boc-L-Pyroglutamic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal pyroglutamic acid (pGlu) is a common modification in biologically active peptides, conferring enhanced stability against aminopeptidases and contributing to the overall conformation of the peptide.[1] Boc-L-pyroglutamic acid ethyl ester (Boc-Pyr-OEt) is a valuable N-terminally protected building block for the introduction of this moiety.[2] This document provides detailed protocols for the synthesis of a dipeptide, Boc-Pyr-Gly-OMe, from this compound in a solution-phase approach. The synthesis proceeds via a two-step process: saponification of the ethyl ester to the corresponding carboxylic acid, followed by coupling with an amino acid ester.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of Boc-Pyr-Gly-OMe.
| Step | Reaction | Reactants | Reagents/Solvents | Reaction Time | Temperature | Typical Yield | Product Purity |
| 1 | Saponification | This compound | NaOH, Methanol (B129727), Water | 4-5 hours | Reflux/Room Temp. | >95% | High |
| 2 | Peptide Coupling | Boc-Pyr-OH, H-Gly-OMe·HCl | HBTU, DIPEA, DMF | 30-60 minutes | Room Temperature | 85-95% | Very High |
Experimental Protocols
Step 1: Saponification of Boc-L-Pyroglutamic Acid Ethyl Ester (this compound)
This protocol describes the hydrolysis of the ethyl ester to the free carboxylic acid, Boc-L-pyroglutamic acid (Boc-Pyr-OH).
Materials:
-
Boc-L-Pyroglutamic acid ethyl ester (this compound)
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
1 M Hydrochloric acid (HCl) aqueous solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and 1 M NaOH solution in a round-bottom flask.[3]
-
Stir the resulting mixture at room temperature for 5 hours or at reflux for 4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate to remove any unreacted starting material.[3]
-
Acidify the aqueous phase to a pH of 2-3 with 1 M HCl.[3]
-
Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic phases and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Pyr-OH.[3] The product can be used in the next step without further purification if deemed sufficiently pure by TLC or other analytical methods.
Step 2: Coupling of Boc-L-Pyroglutamic Acid (Boc-Pyr-OH) with Glycine Methyl Ester
This protocol details the formation of the dipeptide Boc-Pyr-Gly-OMe using HBTU as a coupling reagent.
Materials:
-
Boc-L-pyroglutamic acid (Boc-Pyr-OH) (from Step 1)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.0 eq)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Boc-Pyr-OH (1.0 eq) and H-Gly-OMe·HCl (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the solution to neutralize the hydrochloride salt and deprotonate the carboxylic acid. Stir for 5 minutes.
-
Add HBTU (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction progress by TLC until the starting material (Boc-Pyr-OH) is consumed.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide, Boc-Pyr-Gly-OMe.
-
If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Workflow for the two-step synthesis of a dipeptide from this compound.
Caption: Key components and transformations in the dipeptide synthesis.
References
Application Notes and Protocols: Boc-Pyr-Oet in the Synthesis of Hepatitis C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols on the utility of (S)-1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate, commonly known as Boc-Pyr-Oet, as a versatile chiral building block in the synthesis of Hepatitis C Virus (HCV) inhibitors. Particular focus is given to its potential application in the synthesis of key intermediates for direct-acting antiviral (DAA) agents that target viral proteins such as the NS5A replication complex.
Introduction to HCV and Pyrrolidine-Based Inhibitors
Hepatitis C is a viral infection of the liver that can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals has revolutionized HCV treatment. Many of these drugs, including NS5A inhibitors like Velpatasvir and NS3/4A protease inhibitors like Grazoprevir, incorporate a substituted pyrrolidine (B122466) scaffold. This structural motif is crucial for orienting the pharmacophoric elements of the inhibitor for optimal binding to the viral target.
This compound is a protected derivative of pyroglutamic acid, a cyclic amino acid. Its rigid structure and pre-defined stereochemistry make it an excellent starting material for the stereoselective synthesis of complex substituted pyrrolidines. The Boc protecting group on the nitrogen and the ethyl ester on the carboxylic acid allow for selective chemical transformations, making it a valuable intermediate in medicinal chemistry.
Application: Synthesis of a Key Velpatasvir Intermediate
Velpatasvir is a potent pangenotypic HCV NS5A inhibitor. A key intermediate in its synthesis is (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid. While various synthetic routes to this intermediate exist, a plausible pathway starting from this compound can be devised based on established chemical transformations of pyroglutamic acid derivatives.
Proposed Synthetic Pathway
The following multi-step synthesis transforms this compound into the target Velpatasvir intermediate. This proposed pathway involves reduction, functional group manipulation, and stereoselective reactions.
Caption: Proposed synthesis of a Velpatasvir intermediate from this compound.
Experimental Protocols
Protocol 2.1: Reduction of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or methanol, add sodium borohydride (B1222165) (NaBH4, 2.0-3.0 eq) portion-wise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate (B1210297).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the corresponding alcohol intermediate.
Protocol 2.2: Mesylation of the Alcohol Intermediate
-
Reaction Setup: Dissolve the alcohol intermediate (1.0 eq) in dichloromethane (B109758) (DCM) and cool to 0 °C. Add triethylamine (B128534) (Et3N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the mesylated intermediate, which can often be used in the next step without further purification.
Protocol 2.3: Nucleophilic Substitution with Sodium Methoxide (B1231860)
-
Reaction Setup: Prepare a solution of sodium methoxide (NaOMe, 2.0 eq) in methanol. Add the crude mesylated intermediate (1.0 eq) dissolved in a minimal amount of THF.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours until the reaction is complete as indicated by TLC.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid). Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 2.4: Hydrolysis of the Ester
-
Reaction Setup: Dissolve the ester intermediate (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (B78521) (LiOH, 2.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the hydrolysis by TLC.
-
Work-up: Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl). Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid intermediate.
Data Presentation
Table 1: Summary of Proposed Synthesis of Velpatasvir Intermediate
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Yield (%) |
| This compound | C12H19NO5 | 257.28 | - |
| (S)-1-(tert-butyl) 2-ethyl 5-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate | C12H21NO5 | 259.30 | 85-95 |
| (S)-1-(tert-butyl) 2-ethyl 5-(((methylsulfonyl)oxy)methyl)pyrrolidine-1,2-dicarboxylate | C13H23NO7S | 337.39 | 90-98 |
| (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylate | C13H23NO5 | 273.33 | 70-85 |
| (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid | C12H21NO5 | 259.30 | 90-98 |
Table 2: Biological Activity of Velpatasvir
| HCV Genotype | EC50 (pM) |
| 1a | 2.5 |
| 1b | 2.1 |
| 2a | 3.3 |
| 2b | 3.5 |
| 3a | 2.9 |
| 4a | 1.9 |
| 5a | 2.3 |
| 6a | 3.3 |
Data is illustrative and sourced from publicly available literature on Velpatasvir.
Visualization of Pathways and Workflows
HCV NS5A Inhibition Workflow
The following diagram illustrates the role of NS5A in the HCV life cycle and its inhibition by drugs like Velpatasvir.
Caption: Mechanism of HCV NS5A inhibition by Velpatasvir.
General Protocol for Amide Bond Formation
This compound, being an amino acid derivative, can be used in peptide synthesis. The ethyl ester can be hydrolyzed to the free carboxylic acid, which can then be coupled with an amine.
Protocol 5.1: Amide Coupling
-
Acid Activation: To a solution of the Boc-protected pyroglutamic acid (from hydrolysis of this compound, 1.0 eq) in a suitable solvent like DMF or DCM, add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir for 10-15 minutes at room temperature.
-
Amine Addition: Add the desired amine component (1.0-1.2 eq) to the activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.
Conclusion
This compound is a valuable and versatile chiral starting material for the synthesis of complex pyrrolidine-containing molecules. Its application in the potential synthesis of key intermediates for potent HCV inhibitors like Velpatasvir highlights its importance in drug discovery and development. The protocols and data presented herein provide a framework for researchers to utilize this compound in their synthetic endeavors targeting Hepatitis C and other diseases where substituted pyrrolidine scaffolds are of interest.
Application Note: Synthesis of Boc-L-Pyroglutamic Acid Ethyl Ester (Boc-Pyr-OEt) via Steglich Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of Boc-L-Pyroglutamic acid ethyl ester (Boc-Pyr-OEt), a valuable intermediate in peptide synthesis and drug development. The primary method described is the Steglich esterification, a mild and efficient procedure for the formation of esters from carboxylic acids and alcohols. This method is particularly well-suited for substrates with acid-sensitive protecting groups, such as the tert-butyloxycarbonyl (Boc) group. This document outlines the reaction mechanism, provides a detailed experimental protocol, and includes a summary of reaction parameters.
Introduction
N-terminally protected pyroglutamic acid derivatives are crucial building blocks in the synthesis of peptidomimetics and various pharmaceuticals. The ethyl ester, this compound, serves as a stable intermediate that can be efficiently incorporated into peptide chains. The selection of an appropriate esterification method is critical to preserve the integrity of the acid-labile Boc protecting group. While traditional methods like Fischer esterification utilize harsh acidic conditions that can lead to deprotection, the Steglich esterification offers a mild alternative, proceeding at room temperature in the presence of a carbodiimide (B86325) coupling agent and a nucleophilic catalyst.
Reaction Mechanism: Steglich Esterification
The Steglich esterification proceeds through the activation of the carboxylic acid (Boc-Pyr-OH) with a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate. A nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP), then reacts with this intermediate to form a more reactive N-acylpyridinium salt. This salt is subsequently attacked by the alcohol (ethanol) to yield the desired ester (this compound) and regenerates the DMAP catalyst. The DCC is consumed in the reaction, forming a urea (B33335) byproduct (N,N'-dicyclohexylurea, DCU), which is poorly soluble in most organic solvents and can be easily removed by filtration.
Caption: Mechanism of the Steglich Esterification.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Steglich esterification of Boc-Pyr-OH with ethanol. Yields can vary based on the purity of reagents and adherence to anhydrous conditions.
| Parameter | Value | Notes |
| Reactants | ||
| Boc-L-Pyroglutamic Acid (Boc-Pyr-OH) | 1.0 eq | |
| Ethanol | 1.2 - 2.0 eq | Anhydrous ethanol is recommended. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 eq | |
| 4-Dimethylaminopyridine (DMAP) | 0.1 eq | |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2 - 12 hours | Monitor by TLC. |
| Typical Yield | > 90% | After purification. |
Experimental Protocol
This protocol details the procedure for the synthesis of this compound via Steglich esterification.
Materials and Reagents
-
Boc-L-Pyroglutamic Acid (Boc-Pyr-OH)
-
Anhydrous Ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-L-Pyroglutamic Acid (1.0 eq) and 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane.
-
Add anhydrous ethanol (1.2 eq) to the solution and stir at room temperature.
-
Addition of DCC: Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (1.1 eq) in a small amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 10-15 minutes. A white precipitate (DCU) will begin to form.
-
Reaction: After the addition of DCC is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (Boc-Pyr-OH) is consumed.
-
Workup: a. Filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold dichloromethane. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure Boc-L-Pyroglutamic acid ethyl ester.
Caption: Experimental workflow for this compound synthesis.
Alternative Esterification Methods
While Steglich esterification is a preferred method, other techniques can also be employed for the synthesis of this compound, each with its own advantages and disadvantages.
| Method | Reagents | Advantages | Disadvantages |
| Fischer Esterification | Ethanol, Strong Acid Catalyst (e.g., H₂SO₄) | Inexpensive reagents, simple procedure. | Harsh acidic conditions may cleave the Boc protecting group.[1] |
| Mitsunobu Reaction | Ethanol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Mild conditions, high yields. | Reagents can be toxic, purification can be challenging due to byproducts (triphenylphosphine oxide, hydrazine (B178648) derivative).[2][3][4] |
| Alkylation with Ethyl Halide | Ethyl iodide or Ethyl bromide, Base (e.g., K₂CO₃) | Mild conditions, easy workup.[2] | Ethyl halides are alkylating agents and may not be suitable for complex substrates with other nucleophilic sites. |
Conclusion
The Steglich esterification provides a reliable and high-yielding method for the synthesis of Boc-L-Pyroglutamic acid ethyl ester. Its mild reaction conditions are compatible with the acid-sensitive Boc protecting group, making it a superior choice over traditional acid-catalyzed methods for this transformation. The straightforward protocol and ease of purification make this method highly applicable in both academic and industrial settings for the preparation of this important synthetic intermediate.
References
Application Notes and Protocols for the Purification of Boc-Pyr-Oet Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Boc-Pyr-Oet (Boc-L-pyroglutamic acid ethyl ester), a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the high purity of this building block is critical for the successful synthesis of target active pharmaceutical ingredients (APIs). This document outlines common purification strategies, including flash column chromatography and recrystallization, and provides methods for assessing purity via High-Performance Liquid Chromatography (HPLC).
Introduction to Purification Strategies
The synthesis of this compound typically involves the protection of the nitrogen atom of L-pyroglutamic acid ethyl ester with a tert-butyloxycarbonyl (Boc) group. The crude reaction mixture may contain unreacted starting materials, such as L-pyroglutamic acid ethyl ester and di-tert-butyl dicarbonate (B1257347) (Boc₂O), as well as reaction byproducts and catalysts like 4-(dimethylamino)pyridine (DMAP). The choice of purification method depends on the nature and quantity of these impurities.
Flash Column Chromatography is a highly effective method for separating this compound from both more polar and less polar impurities. It is the preferred method for achieving high purity, especially when dealing with complex impurity profiles.
Recrystallization is a cost-effective technique for purifying solid compounds. This compound, being a white solid at room temperature, is amenable to this method. The choice of solvent system is crucial for obtaining high purity and yield.
Data Presentation
The following tables summarize the expected outcomes for the purification of this compound using the protocols detailed in this document.
Table 1: Flash Column Chromatography Purification Data
| Parameter | Value | Reference |
| Crude Purity | Typically 85-95% | General synthetic knowledge |
| Eluent System | Ethyl Acetate (B1210297)/Hexane (B92381) Gradient | [1] |
| Stationary Phase | Silica (B1680970) Gel | [2] |
| Final Purity | >98% | [3][4] |
| Yield | ~95% | [2] |
Table 2: Recrystallization Purification Data
| Parameter | Value | Reference |
| Crude Purity | >90% (ideally after initial work-up) | General synthetic knowledge |
| Solvent System | Hexane | [5] |
| Final Purity | >99% | [5][6] |
| Yield | 80-90% (dependent on crude purity) | General synthetic knowledge |
| Melting Point | 53-54 °C | [5] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of crude this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Compressed air or pump for flash chromatography
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a solvent system of 20% ethyl acetate in hexane.
-
Visualize the spots under a UV lamp. The product, this compound, should have an Rf value of approximately 0.3-0.4 in this system. Identify impurity spots.
-
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude product (typically a 20:1 to 40:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Pack the column by applying gentle pressure with compressed air, ensuring a level and compact bed.
-
Wash the column with 1-2 column volumes of hexane.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low polarity solvent mixture (e.g., 5-10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexane).
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain pure this compound as a white solid or colorless oil that solidifies upon standing. A 95% yield can be expected.[2]
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying this compound that is already of relatively high purity (>90%).
Materials:
-
Crude this compound
-
Hexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent, such as hexane, at room temperature.[5]
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the elevated temperature.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
To maximize crystal formation, place the flask in an ice bath for 30-60 minutes.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (hexane).
-
Dry the crystals under vacuum to remove any residual solvent. The purified this compound should be a white crystalline solid with a melting point of 53-54 °C.[5]
-
Protocol 3: HPLC Analysis for Purity Assessment
This protocol provides a general method for determining the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL in 50:50 A:B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-20 min: 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 10% B
-
26-30 min: Hold at 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main product by the total peak area of all components.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Detailed workflow for flash column chromatography.
References
- 1. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Butoxycarbonyl-5-oxo-l-proline ethyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. Boc-L-Pyroglutamic Acid Ethyl Ester | Protected Amino Acid | Baishixing | ETW [etwinternational.com]
Application Notes and Protocols for the Large-Scale Synthesis of Boc-Pyr-OEt
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of N-tert-butoxycarbonyl-L-pyroglutamic acid ethyl ester (Boc-Pyr-OEt). This valuable chiral building block is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Hepatitis C virus (HCV) inhibitors and renin inhibitors.[1] The protocols described herein are intended to be scalable and robust, with a focus on process efficiency and product purity. This document outlines two primary synthetic strategies, provides detailed experimental procedures, and discusses critical process parameters for successful scale-up.
Introduction
This compound, with the CAS number 144978-12-1, is a protected amino acid derivative that serves as a crucial intermediate in pharmaceutical synthesis.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the pyroglutamic acid scaffold allows for selective chemical transformations at other positions of the molecule, making it an essential component in the multi-step synthesis of complex drug molecules.[1] The ethyl ester functionality provides an additional site for modification or can be a part of the final molecular structure. Given its importance, the development of a scalable and cost-effective synthesis is of significant interest to the pharmaceutical industry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 144978-12-1 | [1] |
| Molecular Formula | C₁₂H₁₉NO₅ | [2] |
| Molecular Weight | 257.28 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 52-56 °C | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | |
| Purity | Typically >99% for pharmaceutical applications. | [1][2] |
Synthetic Strategies and Workflows
The large-scale synthesis of this compound is typically achieved through a two-step process starting from L-pyroglutamic acid. The general workflow involves the esterification of the carboxylic acid followed by the protection of the secondary amine with a Boc group.
Diagram 1: Overall Synthetic Workflow for this compound
References
Application Notes and Protocols for the Incorporation of Boc-Pyr-Oet into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the incorporation of N-tert-butyloxycarbonyl-L-pyroglutamic acid ethyl ester (Boc-Pyr-Oet) into synthetic peptide sequences. The pyroglutamic acid (pGlu) moiety is a critical structural feature in many biologically active peptides, enhancing stability against aminopeptidase (B13392206) degradation. Direct incorporation of a protected pGlu derivative like this compound during solid-phase peptide synthesis (SPPS) offers a controlled and efficient method to obtain N-terminal pGlu-peptides. These protocols cover the coupling of this compound, on-resin saponification of the ethyl ester, and final cleavage and deprotection steps. Additionally, this guide includes quantitative data on coupling efficiencies, troubleshooting strategies, and an overview of a key signaling pathway involving a pyroglutamylated peptide.
Introduction to this compound in Peptide Synthesis
This compound is a dually protected derivative of L-pyroglutamic acid, a cyclic amino acid formed from the intramolecular cyclization of glutamic acid. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the ethyl ester (Oet) protects the γ-carboxylic acid. This dual protection scheme allows for the strategic incorporation of the pyroglutamyl residue at the N-terminus of a peptide chain during Boc-based solid-phase peptide synthesis (SPPS).
The presence of an N-terminal pyroglutamyl residue is a common post-translational modification in many endogenous peptides, including Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH).[1] This modification confers significant resistance to degradation by aminopeptidases, thereby extending the biological half-life of the peptide. Synthetically introducing this feature is crucial for the development of stable and potent peptide-based therapeutics.
Direct coupling of a protected pyroglutamic acid derivative is generally preferred over the in-situ cyclization of an N-terminal glutamine residue, as the latter can be difficult to control and may lead to product heterogeneity.[2]
Data Presentation: Coupling Reagent Efficiency
The choice of coupling reagent is critical for achieving high efficiency, especially when dealing with sterically hindered or conformationally constrained amino acids. The following table summarizes the reported coupling efficiencies of common reagents used in Boc-SPPS.
| Coupling Reagent | Reagent Type | Typical Equivalents (Reagent/Amino Acid/Base) | Typical Coupling Time (min) | Reported Yield (%) for Hindered Couplings | Notes |
| HBTU | Aminium Salt | 2.0 / 2.0 / 4.0 | 30 - 120 | >95 | Highly efficient and widely used.[3][4] Can cause guanidinylation of the N-terminus if used in excess.[4] |
| HATU | Aminium Salt | 2.0 / 2.0 / 4.0 | 15 - 60 | >99 | More reactive than HBTU, particularly for difficult couplings.[3][4] |
| PyBOP | Phosphonium Salt | 2.0 / 2.0 / 4.0 | 60 - 240 | >90 | Effective for sterically hindered residues with a lower risk of racemization.[3][4] |
| DIC/HOBt | Carbodiimide | 2.0 / 2.0 / 4.0 | 60 - 180 | 85 - 95 | A cost-effective option, though generally slower.[3] |
Experimental Protocols
General Boc-SPPS Workflow for Peptide Elongation
This protocol outlines the manual synthesis of a peptide on a 0.25 mmol scale using a standard Boc/Bzl protection strategy on a suitable resin (e.g., MBHA for a C-terminal amide).[1]
Workflow Diagram
Caption: General workflow for Boc-SPPS.
-
Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (2 x 10 mL).
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.
-
Drain and wash the resin with DCM (3 x 10 mL) and Isopropanol (IPA) (2 x 10 mL), followed by DCM (3 x 10 mL).
-
-
Neutralization:
-
Wash the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved (tested with a moistened pH strip).
-
Wash the resin with DCM (3 x 10 mL) and N,N-Dimethylformamide (DMF) (3 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Boc-protected amino acid (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF for 2-3 minutes.
-
Add DIEA (8 equivalents) to the activated amino acid solution.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or perform a recoupling.[1]
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
N-Terminal Capping with this compound
After the final amino acid of the linear sequence has been coupled and its N-terminal Boc group has been removed, the peptide is ready for capping with this compound.
-
Coupling of this compound: Follow the coupling protocol (Step 4 in section 3.1), using this compound as the amino acid to be coupled. A longer coupling time (e.g., 2-4 hours) can be employed to ensure the reaction goes to completion.
-
Washing: After coupling, wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
On-Resin Saponification of the Ethyl Ester
To convert the ethyl ester of the pyroglutamic acid residue to a free carboxylic acid, an on-resin saponification step is required.
-
Resin Preparation: Swell the peptide-resin in a mixture of Tetrahydrofuran (THF) and water (3:1).
-
Saponification:
-
Prepare a 1 M solution of Lithium Hydroxide (LiOH) in water.
-
Add the LiOH solution (10 equivalents relative to the resin loading) to the resin suspension.
-
Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing by HPLC-MS.
-
-
Neutralization and Washing:
-
Drain the reaction mixture.
-
Wash the resin with a 10% aqueous acetic acid solution (3 x 10 mL) to neutralize any excess base.
-
Wash the resin thoroughly with water (3 x 10 mL), followed by DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Final Cleavage and Deprotection
The final step is to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Preparation: Place the dried peptide-resin in a cleavage vessel. Add a scavenger cocktail appropriate for the peptide sequence (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Cleavage: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification and Analysis:
-
Centrifuge to pellet the crude peptide and decant the ether.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid in water).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the product.
-
Visualization of a Pyroglutamylated Peptide Signaling Pathway
Pyroglutamylated peptides play diverse roles in physiology. One such example is the pyroglutamylated RFamide peptide (QRFP), which activates the G-protein coupled receptor GPR103 (also known as QRFPR).[5] GPR103 is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[5]
Caption: QRFP signaling via the GPR103 receptor.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of this compound - Peptide aggregation on the resin - Inefficient coupling reagent | - Recouple: Repeat the coupling step with fresh reagents. - Change Reagent: Switch to a more powerful coupling reagent like HATU. - Increase Equivalents: Use a higher excess of the amino acid and coupling reagents. - Add Chaotropic Salts: Incorporate salts like LiCl to disrupt secondary structures. |
| Low Final Yield | - Incomplete coupling at one or more steps - Premature peptide cleavage during deprotection or washing steps - Loss of peptide during workup and purification | - Optimize Coupling: Ensure complete coupling at each step using the Kaiser test. - Use a More Stable Linker: Employ a linker less susceptible to acid-catalyzed cleavage during Boc deprotection. - Careful Handling: Minimize losses during transfers and precipitation steps. |
| Incomplete Saponification | - Insufficient base or reaction time - Poor swelling of the resin in the reaction solvent | - Increase Reaction Time/Base: Extend the saponification time or increase the equivalents of LiOH. - Optimize Solvent: Ensure adequate swelling of the resin by adjusting the THF/water ratio. |
| Side Product Formation | - Racemization during coupling or saponification - Incomplete deprotection of side-chain protecting groups | - Minimize Base Exposure: Use the minimum necessary amount of base during neutralization and saponification. - Optimize Cleavage: Ensure a sufficient amount of scavenger is used in the cleavage cocktail and that the cleavage time is adequate. |
Conclusion
The incorporation of this compound into a peptide sequence is a robust method for producing N-terminally pyroglutamylated peptides. The protocols outlined in this document provide a comprehensive guide for researchers in peptide chemistry and drug development. Careful selection of coupling reagents, diligent monitoring of reaction completion, and optimized conditions for on-resin saponification and final cleavage are essential for achieving high yields and purity. The resulting pyroglutamylated peptides can serve as valuable tools for investigating biological pathways and as potential therapeutic agents with enhanced stability.
References
- 1. Pyroglutamylated RFamide peptide receptor - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. QRFPR pyroglutamylated RFamide peptide receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure and dynamics of the pyroglutamylated RF-amide peptide QRFP receptor GPR103 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Resin Selection in Boc-Pyr-Oet Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of an N-terminal pyroglutamic acid (pGlu) residue is a critical modification in the synthesis of many biologically active peptides, enhancing their stability against enzymatic degradation by aminopeptidases. One common strategy to introduce this modification is through the use of N-α-Boc-L-pyroglutamic acid ethyl ester (Boc-Pyr-Oet), which is typically hydrolyzed in situ or used as its corresponding carboxylic acid (Boc-Pyr-OH) during solid-phase peptide synthesis (SPPS). The choice of the solid support, or resin, is a pivotal decision in Boc-SPPS that significantly influences the overall success of the synthesis, affecting factors such as peptide yield, purity, and the nature of the C-terminus.
This document provides detailed application notes and protocols to guide researchers in selecting the appropriate resin for the synthesis of peptides containing an N-terminal pyroglutamic acid residue using the Boc/Bzl protection strategy.
Choosing the Right Resin: A Critical Decision
The selection of a suitable resin for Boc-SPPS is primarily dictated by the desired C-terminal functionality of the target peptide: a C-terminal carboxylic acid or a C-terminal amide. The most commonly employed resins in Boc chemistry are based on a polystyrene matrix cross-linked with divinylbenzene (B73037) (DVB).
-
For Peptides with a C-terminal Amide: The resin of choice is the Methylbenzhydrylamine (MBHA) resin .[1][2][3] The linkage between the peptide and the MBHA resin is an amide bond that is stable to the repetitive trifluoroacetic acid (TFA) treatments required for Boc group removal during synthesis.[2] Cleavage from MBHA resin is typically achieved with strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which simultaneously removes the side-chain protecting groups and yields a peptide amide.[2]
-
For Peptides with a C-terminal Carboxylic Acid: Two main types of resins are commonly used:
-
Merrifield Resin (Chloromethylpolystyrene): This is the classical resin for Boc-SPPS.[2] The first Boc-protected amino acid is typically attached as a cesium salt to form a benzyl (B1604629) ester linkage.[2] A significant drawback of the Merrifield resin is the potential for premature cleavage of the peptide from the resin during the repeated TFA deprotection steps, leading to a loss of yield, especially for longer peptides.[2]
-
PAM (Phenylacetamidomethyl) Resin: Developed to address the instability of the benzyl ester linkage of the Merrifield resin, the PAM resin offers enhanced stability to TFA. This increased stability minimizes peptide loss during synthesis, making it a preferred choice for the synthesis of longer peptide acids.[2] Similar to the MBHA and Merrifield resins, final cleavage from PAM resin requires strong acid treatment (e.g., HF).[2]
-
Resin Characteristics and Performance
| Resin Type | C-Terminal Functionality | Linkage Type | Linkage Stability to TFA | Typical Cleavage Conditions | Expected Crude Purity | Expected Overall Yield |
| Merrifield | Carboxylic Acid | Benzyl Ester | Moderately Stable | HF, TFMSA | Good | Moderate to Good |
| PAM | Carboxylic Acid | Phenylacetamidomethyl | High | HF, TFMSA | Good to High | Good to High |
| MBHA | Amide | Benzhydrylamine Amide | High | HF, TFMSA | Good to High | Good to High |
Experimental Protocols
The following are detailed protocols for the key stages of synthesizing a peptide with an N-terminal pyroglutamic acid using Boc-SPPS.
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of resin (Merrifield, PAM, or MBHA) in a suitable reaction vessel.
-
Add dichloromethane (B109758) (DCM) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DCM by filtration.
-
Wash the resin three times with DCM to remove any impurities.
-
Proceed with the loading of the first amino acid or the peptide synthesis cycle if using a pre-loaded resin.
Protocol 2: Boc-SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid in the peptide sequence.
-
Boc Deprotection:
-
Wash the peptide-resin twice with DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes, then drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the peptide-resin with DCM (3 times) followed by isopropanol (B130326) (IPA) (2 times) and then DCM (3 times).
-
-
Neutralization:
-
Wash the peptide-resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved (as indicated by a colorimetric test with chloranil (B122849) or bromophenol blue).
-
Wash the resin with DCM (3-5 times) to remove excess DIEA.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-4 equivalents) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6-8 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using the ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
-
After complete coupling, drain the coupling solution and wash the peptide-resin with DMF (3 times) and DCM (3 times).
-
Protocol 3: Coupling of Boc-Pyr-OH
This protocol is for the final coupling step to introduce the N-terminal pyroglutamic acid.
-
After the final Boc deprotection and neutralization of the elongated peptide-resin, proceed to the coupling step.
-
In a separate vessel, dissolve Boc-Pyr-OH (2-4 equivalents relative to the initial resin loading) and HBTU (2-4 equivalents) in a minimal amount of DMF.
-
Add DIEA (4-8 equivalents) to the solution.
-
Immediately add the activated Boc-Pyr-OH solution to the peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature to ensure complete coupling.
-
Monitor the reaction completion with the ninhydrin test.
-
Once the coupling is complete, drain the solution and wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times).
-
Dry the peptide-resin under vacuum in preparation for cleavage.
Protocol 4: Cleavage of the Peptide from the Resin
The final step is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This is typically achieved using anhydrous hydrogen fluoride (HF). Caution: HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.
Standard HF Cleavage Protocol:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole, p-cresol) to the reaction vessel to protect sensitive amino acid residues from side reactions.
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Wash the resulting mixture of peptide and resin with cold diethyl ether to precipitate the crude peptide.
-
Filter the crude peptide and dry it under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate the decision-making process for resin selection, the experimental workflow, and a relevant biological pathway.
References
Troubleshooting & Optimization
Technical Support Center: Boc-Pyr-Oet Coupling in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete coupling of Boc-L-pyroglutamyl-L-phenylalanine ethyl ester (Boc-Pyr-Oet) during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of this compound in SPPS?
Incomplete coupling of this compound is a common issue in SPPS primarily due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the pyroglutamic acid residue can physically impede its approach to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance can slow down the reaction kinetics, often leading to incomplete coupling under standard conditions.[1]
Q2: How can I detect an incomplete coupling of this compound?
The most common method for monitoring the completion of a coupling reaction in real-time is the Kaiser test (or ninhydrin (B49086) test).[1][2][3] This qualitative colorimetric assay detects the presence of free primary amines on the resin. A positive result, indicated by a blue or purple color on the resin beads, signifies that unreacted amines are still present, meaning the coupling was incomplete.[1][2][3] For a definitive quantitative analysis, a small amount of the peptide-resin can be cleaved and the crude product analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify deletion sequences.
Q3: Which coupling reagents are recommended for a sterically hindered residue like this compound?
For sterically hindered amino acids, more potent coupling reagents are often required. While standard carbodiimide (B86325) reagents like DCC/HOBt can be used, uronium/aminium salt-based reagents such as HBTU, HATU, and PyBOP are generally more effective.[4] HATU is often considered one of the most efficient coupling reagents due to the formation of a highly reactive OAt-ester.[4][5] Phosphonium-based reagents like PyBOP are also highly effective for hindered couplings.[4]
Q4: What immediate steps can I take if I detect an incomplete coupling?
If a monitoring test like the Kaiser test indicates an incomplete coupling, the most direct initial step is to perform a "double coupling."[1] This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection cycle.
Q5: What is "capping" and when should it be used?
Capping is a process used to permanently block any unreacted N-terminal amines on the peptide-resin after a coupling reaction.[6] This is typically done using acetic anhydride (B1165640). Capping is recommended if a double coupling fails to completely drive the reaction to completion (i.e., the Kaiser test remains positive). This prevents the formation of deletion peptides in subsequent synthesis cycles, which can simplify the final purification of the target peptide.[3][6]
Troubleshooting Guide: Incomplete Coupling of this compound
This guide addresses the issue of a positive Kaiser test after the initial coupling of this compound, indicating the presence of unreacted free amines.
Problem: Positive Kaiser Test After Initial Coupling
A positive Kaiser test (blue/purple beads) confirms that the coupling of this compound is incomplete. The following workflow can be used to diagnose and resolve the issue.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
The following table provides a qualitative and illustrative quantitative comparison of common coupling reagents used in SPPS for sterically hindered amino acids like this compound. The efficiency values are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Reagent Type | Relative Reactivity | Illustrative Coupling Efficiency (1st coupling) | Potential for Racemization | Notes |
| DCC/HOBt | Carbodiimide | Standard | 85-95% | Moderate | Byproduct (DCU) is insoluble and can be problematic in automated synthesizers.[5] |
| HBTU | Uronium/Aminium | High | 95-99% | Low | A very common and effective coupling reagent.[4][5] |
| HATU | Uronium/Aminium | Very High | >99% | Very Low | Generally considered more reactive than HBTU, especially for difficult couplings.[4][5] |
| PyBOP | Phosphonium | High | 96-99% | Low | Byproducts are generally less hazardous than those from BOP.[5] |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion
This qualitative test is crucial for monitoring the completion of the coupling reaction by detecting free primary amines.
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol (B145695).
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Solution C: 2 mL of a 0.001 M KCN solution in 98 mL of pyridine.
Procedure:
-
After the coupling reaction, take a small sample of resin beads (approximately 5-10 mg).
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Place the washed beads into a small glass test tube.
-
Add 2-3 drops each of Solution A, Solution B, and Solution C to the test tube.[2]
-
Heat the sample at 100-120°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Indicates a high concentration of free primary amines (failed coupling). A recoupling is necessary.[1]
-
Yellow/Colorless: Indicates the absence or a negligible amount of free primary amines (successful coupling). You may proceed to the next step in the synthesis.[1]
Protocol 2: Double Coupling for Incomplete Reactions
This protocol should be initiated after a positive Kaiser test following the first coupling attempt.
Procedure:
-
After the first coupling, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents from the first coupling.
-
Prepare a fresh solution of activated this compound using the same equivalents of the amino acid and coupling reagents as in the initial coupling.
-
Add the newly prepared and activated amino acid solution to the peptide-resin.
-
Agitate the reaction mixture at room temperature for the recommended time (e.g., 1-2 hours, or longer for difficult sequences).[1]
-
After the second coupling is complete, drain the solution and wash the resin with DMF (3 times).[1]
-
Perform another Kaiser test to verify the completion of the reaction.
-
If the test is now negative (yellow), proceed with the synthesis. If it remains positive, consider capping the unreacted amines (Protocol 3).[1]
Protocol 3: Capping of Unreacted Amines
This protocol acetylates any remaining free amines to prevent the formation of deletion peptides.
Reagents:
-
Capping Solution: Acetic anhydride/Pyridine/DMF in a recommended ratio (e.g., 1:1:8). A common alternative is a solution of acetic anhydride and DIPEA in DMF.
Procedure:
-
Following an incomplete coupling (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3-5 times).
-
Add the capping solution to the resin in the reaction vessel.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to prepare for the next deprotection step.
-
A final Kaiser test can be performed to confirm the successful capping of all free amines (should be negative).
Visualization of SPPS Workflow
The following diagram illustrates the general workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS), including the decision points for troubleshooting incomplete coupling.
References
Technical Support Center: Boc-Pyr-Oet
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Pyr-Oet (Boc-L-pyroglutamic acid ethyl ester). The information provided is intended to help diagnose and resolve common issues, with a focus on preventing racemization during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, or Boc-L-pyroglutamic acid ethyl ester, is a protected amino acid derivative used as a building block in organic synthesis, particularly in the production of peptides and pharmaceuticals.[1] Its pyroglutamic acid core introduces conformational constraints into molecules, which can be advantageous in drug design.[1] The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled, stepwise peptide synthesis.[2]
Q2: What is racemization and why is it a concern when using this compound?
A2: Racemization is the conversion of a chiral molecule, such as the L-enantiomer of this compound, into a mixture that includes its non-superimposable mirror image (the D-enantiomer). In peptide synthesis, this leads to the formation of diastereomeric impurities, which can be difficult to separate and may alter or reduce the biological activity of the final peptide.[3] Maintaining the stereochemical integrity of this compound is crucial for the desired therapeutic effect of the synthesized drug.
Q3: What are the main causes of racemization during peptide synthesis?
A3: The primary cause of racemization in peptide synthesis is the formation of a planar oxazolone (B7731731) intermediate when the carboxylic acid of the N-protected amino acid is activated by a coupling reagent.[3] This planar structure allows for the loss of stereochemistry at the alpha-carbon. Factors that promote racemization include high temperatures, the use of strong bases, and the choice of coupling reagent and solvent.[4]
Q4: Which coupling reagents are recommended to minimize racemization with this compound?
A4: While specific data for this compound is limited, general principles for minimizing racemization in peptide synthesis apply. Coupling reagents that generate highly reactive intermediates can increase the risk of racemization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure can significantly suppress racemization when used with carbodiimide (B86325) reagents like DCC or DIC.[5][6] Uronium-based reagents such as HBTU and HATU, when used with HOBt, are also known to be efficient and cause less racemization.[6][7] For particularly challenging couplings, phosphonium (B103445) salt reagents like BOP and PyBOP are good alternatives.
Q5: How can I detect and quantify racemization of the pyroglutamate (B8496135) residue?
A5: The most common and accurate method for quantifying racemization is chiral High-Performance Liquid Chromatography (HPLC).[4][8] This technique uses a chiral stationary phase that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification.[4] Another method involves derivatization of the hydrolyzed peptide with a chiral reagent (like Marfey's reagent) followed by analysis with standard reverse-phase HPLC.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of optical purity in the final product | Racemization during the coupling step. | - Lower the reaction temperature to 0-5 °C.[10]- Use a less polar solvent.- Switch to a coupling reagent known for low racemization (e.g., HATU, PyAOP) or ensure the use of an additive like HOBt or Oxyma Pure.[6]- Avoid using excess base, or use a sterically hindered base like diisopropylethylamine (DIEA).[2] |
| Presence of diastereomeric impurities in HPLC analysis | Incomplete coupling leading to side reactions or racemization of the coupled amino acid. | - Optimize coupling time and temperature. Use a test like the Kaiser test to confirm complete coupling before proceeding.[11]- If recoupling is necessary, perform it under conditions that minimize racemization.- Purify the final product using preparative chiral HPLC if diastereomers are present. |
| Formation of unexpected by-products | Side reactions related to the pyroglutamate ring or the Boc protecting group. | - Ensure complete Boc deprotection before coupling the next amino acid.- During the coupling of this compound, diketopiperazine formation can occur as a side reaction, particularly with certain subsequent amino acids like proline.[10] Consider coupling a dipeptide of Glp-Gln(or Asn)-OH to the proline-derivative to avoid this.[10] |
Quantitative Data on Racemization
Table 1: Effect of Coupling Reagents on the Epimerization of Fmoc-Ser(tBu)-OH
| Coupling Reagent | Epimerization (%) |
| HBTU | High |
| HATU | High |
| PyBOP | High |
| DCC | High |
| DEPBT | Low |
| MYMsA (Ynamide) | Low |
| MYMTsA (Ynamide) | Low |
Data adapted from a study on the coupling of Fmoc-Ser(tBu)-OH and H-L-Leu-OtBu.[12] High epimerization indicates a significant loss of stereochemical purity.
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol is adapted from a standard Boc-SPPS workflow.[12]
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA for a peptide amide) in dichloromethane (B109758) (DCM).
-
Boc Deprotection:
-
Wash the peptide-resin with DCM.
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash), followed by a 20-minute reaction time.
-
Wash the resin with DCM and then isopropanol (B130326) (IPA) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with DCM.
-
Neutralize the TFA salt by treating the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-4 equivalents) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add DIEA (6-8 equivalents) to the activation mixture.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction for completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.[11]
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 2: Chiral HPLC Analysis for Racemization
This protocol provides a general workflow for analyzing the enantiomeric purity of the final peptide after cleavage and deprotection.
-
Sample Preparation:
-
Cleave the peptide from the resin and deprotect the side chains using an appropriate cleavage cocktail (e.g., HF or TFMSA).
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
Hydrolyze the peptide in 6N HCl at 110°C for 24 hours to break it down into its constituent amino acids.
-
Neutralize the hydrolysate.
-
-
Chiral HPLC Analysis:
-
Column: Use a chiral HPLC column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T).[1]
-
Mobile Phase: A typical mobile phase for underivatized amino acids is a mixture of methanol, ethanol, and a buffer like ammonium (B1175870) trifluoroacetate. The exact composition will need to be optimized for the specific amino acids.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Analysis: Inject the prepared sample. The L- and D-pyroglutamic acid (which will be hydrolyzed to glutamic acid) will have different retention times. The percentage of the D-enantiomer can be calculated from the peak areas in the chromatogram.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: General workflow for SPPS with this compound.
Caption: Troubleshooting decision tree for racemization.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Formation of pyroglutamylglutamine (or asparagine) diketopiperazine in 'non-classical' conditions: a side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Boc-Pyr-Oet Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group from ethyl pyroglutamate (B8496135) (Boc-Pyr-Oet).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Boc deprotection of ethyl pyroglutamate (this compound)?
A1: The primary side reactions encountered are:
-
Incomplete Deprotection: Failure to completely remove the Boc group, resulting in a mixture of starting material and product.
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of the deprotected pyroglutamyl-containing intermediate, especially if it is part of a dipeptide or larger peptide chain.
-
Succinimide (B58015) Formation: Rearrangement of the pyroglutamate ring to a succinimide derivative, which is analogous to a known side reaction of glutamine residues under acidic conditions.
-
tert-Butylation: Alkylation of the pyroglutamate ring or other nucleophilic residues by the tert-butyl cation generated during the cleavage.
Q2: Which acidic condition is preferable for this compound deprotection, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane?
A2: The choice depends on several factors. TFA is a strong acid that typically ensures rapid and complete deprotection. However, it can also promote side reactions like tert-butylation. 4M HCl in dioxane is another effective reagent that sometimes offers better selectivity and can result in the precipitation of the desired product as a hydrochloride salt, which can simplify purification. For substrates with other acid-sensitive groups, HCl in dioxane may be a milder option.
Q3: How can I minimize the formation of the tert-butyl cation-related side products?
A3: The addition of "scavengers" to the reaction mixture is crucial. These are nucleophilic compounds that trap the reactive tert-butyl cation before it can alkylate your desired product. Common scavengers include anisole (B1667542), thioanisole (B89551), and triisopropylsilane (B1312306) (TIS).
Q4: At what temperature should I perform the deprotection?
A4: Most Boc deprotections are carried out at room temperature. However, if you are observing significant side reactions, lowering the temperature (e.g., to 0 °C) can help to minimize them, although this may also slow down the desired deprotection reaction, potentially requiring longer reaction times.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptom: Presence of starting material (this compound) in the crude product mixture, as detected by TLC, LC-MS, or NMR.
| Possible Cause | Suggested Solution |
| Insufficient acid strength or concentration | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid. |
| Short reaction time | Increase the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. |
| Inadequate reaction temperature | If the reaction is performed at a reduced temperature, allow it to warm to room temperature. |
| Poor solubility of the substrate | Ensure the this compound is fully dissolved in the reaction solvent. If necessary, a co-solvent can be cautiously added, ensuring its compatibility with the acidic conditions. |
Issue 2: Formation of Diketopiperazine (DKP)
Symptom: An unexpected peak in the LC-MS or a new set of signals in the NMR corresponding to the cyclized dipeptide, particularly if pyroglutamate is the N-terminal residue of a dipeptide ester.
| Possible Cause | Suggested Solution |
| Prolonged exposure of the deprotected amine to neutral or slightly basic conditions during workup | After deprotection, immediately proceed with the next synthetic step or ensure the product is stored as a stable salt (e.g., hydrochloride or trifluoroacetate). |
| Elevated temperatures during reaction or workup | Maintain the reaction and workup at or below room temperature. |
| The deprotected amino ester is prone to cyclization | Use a "simultaneous deprotection-coupling" procedure where the next activated amino acid is added to the reaction mixture to trap the deprotected amine before it can cyclize. |
Issue 3: Suspected Succinimide Formation
Symptom: Appearance of an isomeric impurity in the LC-MS or NMR analysis of the crude product.
| Possible Cause | Suggested Solution |
| Strong acidic conditions promoting rearrangement | Consider using milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time. |
| The pyroglutamate ring is susceptible to rearrangement | While difficult to completely avoid under acidic conditions, rapid workup and immediate use of the deprotected product can minimize this side reaction. |
Issue 4: tert-Butylation of the Product
Symptom: Observation of product +56 Da peaks in the mass spectrum, indicating the addition of a tert-butyl group.
| Possible Cause | Suggested Solution |
| Absence of scavengers in the reaction mixture | Always include scavengers such as anisole (5-10% v/v), thioanisole (5-10% v/v), or triisopropylsilane (TIS, 1-5% v/v) in the deprotection cocktail. |
| High concentration of the tert-butyl cation | Use a less concentrated acid solution to slow down the formation of the tert-butyl cation, giving the scavengers more time to react. |
Summary of Reaction Conditions and Potential Side Products
| Deprotection Reagent | Typical Conditions | Potential Side Products | Mitigation Strategies |
| TFA/DCM | 20-50% TFA in DCM, Room Temp, 30 min - 2 h | Incomplete deprotection, DKP formation, Succinimide formation, tert-Butylation | Increase reaction time/TFA concentration for incomplete deprotection. Rapid workup for DKP and succinimide. Add scavengers (anisole, TIS) for tert-butylation. |
| 4M HCl in Dioxane | 4M HCl in Dioxane, Room Temp, 30 min - 4 h | Incomplete deprotection, DKP formation, Succinimide formation | Increase reaction time for incomplete deprotection. Rapid workup and isolation as HCl salt for DKP and succinimide. |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For example, for a 50% solution, add an equal volume of TFA to the DCM solution.
-
Add a scavenger, such as anisole (5% v/v) or triisopropylsilane (TIS, 2% v/v), to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) or isopropanol (B130326) can help to remove residual TFA.
-
For isolation of the free amine, dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the TFA salt. Separate the organic layer, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.
-
Alternatively, to isolate the TFA salt, precipitate the product by adding cold diethyl ether to the concentrated residue and collect the solid by filtration.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
-
Dissolve this compound (1 equivalent) in anhydrous dioxane in a round-bottom flask with a magnetic stir bar.
-
To the stirred solution, add a 4M solution of HCl in dioxane (typically 5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the deprotected product may precipitate from the solution. If a precipitate forms, collect the solid by vacuum filtration and wash with cold diethyl ether.
-
If no precipitate forms, remove the solvent in vacuo to yield the crude hydrochloride salt.
-
To obtain the free amine, the hydrochloride salt can be neutralized by dissolving it in a suitable solvent and washing with a mild base such as a saturated sodium bicarbonate solution, followed by extraction with an organic solvent and drying as described in Protocol 1.
Visualizations
Caption: General experimental workflow for this compound deprotection.
Caption: Common side reactions during this compound cleavage.
Caption: Troubleshooting logic for this compound deprotection issues.
Technical Support Center: Synthesis of Boc-L-Pyroglutamic Acid Ethyl Ester (Boc-Pyr-OEt)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Boc-Pyr-OEt synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for Boc-L-pyroglutamic acid ethyl ester (this compound)?
A1: The most common and reliable method for synthesizing this compound is a two-step process. The first step involves the esterification of L-pyroglutamic acid with ethanol (B145695) to form L-pyroglutamic acid ethyl ester. The second step is the protection of the secondary amine of the pyroglutamate (B8496135) ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Key parameters to optimize include the choice and amount of catalyst for both steps, reaction temperature, reaction time, and the purity of starting materials and solvents. Water content can be particularly detrimental, especially during the esterification and Boc-protection steps.
Q3: Can this compound be synthesized in a one-pot reaction?
A3: While a two-step approach is more common for ensuring high purity and yield, a one-pot synthesis is theoretically possible. However, it would require careful control of reaction conditions to avoid side reactions and purification challenges. The two-step protocol is generally recommended for better process control and reproducibility.
Q4: What are the common impurities or side products in this synthesis?
A4: Common impurities include unreacted starting materials (L-pyroglutamic acid or its ethyl ester), di-Boc protected byproducts, and potential byproducts from the decomposition of pyroglutamic acid under harsh acidic conditions.[1] Work-up and purification steps are crucial for their removal.
Troubleshooting Guide
Issue 1: Low Yield in the Esterification of L-Pyroglutamic Acid
Q: My esterification of L-pyroglutamic acid with ethanol gives a low yield. What are the possible causes and solutions?
A: Low yield in the esterification step is a common issue. Here are several potential causes and their corresponding troubleshooting strategies:
-
Inadequate Catalyst: The choice and amount of acid catalyst are crucial.
-
Solution: Ensure you are using an appropriate catalyst such as thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄). Optimize the catalyst loading; too little will result in an incomplete reaction, while too much can lead to side reactions.
-
-
Presence of Water: Water will inhibit the esterification reaction by shifting the equilibrium back towards the starting materials.
-
Solution: Use anhydrous ethanol and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Suboptimal Reaction Temperature and Time: The reaction may not have reached completion due to insufficient time or a non-optimal temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The optimal temperature can vary depending on the catalyst used. For instance, with thionyl chloride, the reaction is often carried out at low temperatures (5-10°C) for several hours.[1][2]
-
Issue 2: Incomplete Boc-Protection of L-Pyroglutamic Acid Ethyl Ester
Q: The Boc-protection step of my L-pyroglutamic acid ethyl ester is not going to completion. How can I improve the yield?
A: Incomplete Boc-protection can be frustrating. Consider the following points to improve your reaction outcome:
-
Insufficient Reagents: The stoichiometry of di-tert-butyl dicarbonate (Boc₂O) and the catalyst, 4-(dimethylamino)pyridine (DMAP), is critical.
-
Solution: Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents). Ensure a catalytic amount of DMAP is used (typically 1-10 mol%).[3]
-
-
Low Reactivity of the Amine: The secondary amine in the pyroglutamate ring may exhibit lower reactivity.
-
Solution: The use of DMAP as a hypernucleophilic catalyst should overcome this.[3] Ensure the DMAP is of high purity.
-
-
Inappropriate Solvent: The choice of solvent can influence the reaction rate.
-
Solution: Dichloromethane (B109758) (DCM) is a commonly used solvent for this reaction. Ensure it is anhydrous.
-
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying the final this compound product. What are some effective purification strategies?
A: Purification can indeed be challenging. Here are some tips for isolating a pure product:
-
Aqueous Work-up: A thorough aqueous work-up is essential to remove unreacted reagents and water-soluble byproducts.
-
Solution: After the reaction, perform sequential washes of the organic layer with a mild acid (e.g., dilute HCl) to remove any remaining DMAP, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acidic starting material, and finally with brine to remove residual water.
-
-
Chromatography: If the product is still impure after the work-up, column chromatography is a reliable purification method.
-
Solution: Use silica (B1680970) gel chromatography with a suitable solvent system, such as ethyl acetate (B1210297)/hexane, to separate the product from impurities.
-
-
Crystallization: If the product is a solid, recrystallization can be an effective final purification step.
-
Solution: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Esterification of L-Pyroglutamic Acid
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Thionyl Chloride | Methanol | 5-10 | 7 | High (not specified) | [2] |
| Sulfuric Acid | Ethanol | Room Temperature | 24 | ~60 | [] |
| Amberlyst IR120H | Dodecanol | Not specified | Not specified | 69 | [5] |
Table 2: Influence of Reagent Stoichiometry on Boc-Protection Yield
| Boc₂O (equivalents) | DMAP (mol%) | Base | Solvent | Typical Yield (%) | Notes |
| 1.0 - 1.2 | 1 - 10 | None or mild base (e.g., Et₃N) | Dichloromethane | >90 | Using a slight excess of Boc₂O can drive the reaction to completion. DMAP is a highly effective catalyst.[3] |
| >1.5 | 1 - 10 | Strong Base | Dichloromethane | Variable | Higher excess of Boc₂O may lead to di-Boc protection or other side reactions. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Boc-L-Pyroglutamic Acid Ethyl Ester
Step 1: Esterification of L-Pyroglutamic Acid
-
Suspend L-pyroglutamic acid (1.0 eq) in anhydrous ethanol (5-10 volumes).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude L-pyroglutamic acid ethyl ester.
Step 2: Boc-Protection of L-Pyroglutamic Acid Ethyl Ester
-
Dissolve the crude L-pyroglutamic acid ethyl ester (1.0 eq) in anhydrous dichloromethane (10 volumes).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.05 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure Boc-L-pyroglutamic acid ethyl ester.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
troubleshooting Boc-Pyr-Oet solubility problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Pyr-Oet (Boc-L-pyroglutamic acid ethyl ester).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, chemically known as Boc-L-pyroglutamic acid ethyl ester, is an amino acid derivative.[1][2][3] The "Boc" group (tert-butyloxycarbonyl) is a protecting group for the amine, which is crucial in multi-step organic synthesis, particularly in peptide chemistry.[1][3] It is commonly used as a building block in the synthesis of more complex molecules, including peptides and amides.[1] Notably, it serves as a key intermediate in the manufacturing of therapeutic agents such as Hepatitis C virus (HCV) NS3 protease inhibitors and alkyl renin inhibitors.[3]
Q2: What are the general solubility properties of this compound?
This compound is a white to off-white solid that is slightly soluble in water but is soluble in several organic solvents.[1][2] Commonly used solvents for dissolution include chloroform, methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1]
Q3: How can I prepare a stock solution of this compound?
For most applications, preparing a stock solution in a suitable organic solvent is recommended. A high concentration stock solution can be prepared in DMSO. For example, a concentration of 200 mg/mL in DMSO is achievable, though it may require ultrasonication to fully dissolve.[4] It is important to use freshly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[4] Once prepared, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
Q4: What are the recommended storage conditions for this compound?
This compound should be stored at room temperature for long-term stability (up to 3 years).[5] If it is dissolved in a solvent, the stock solution should be stored at -20°C (for up to 1 year) or -80°C (for up to 2 years).[4][5]
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | 200 mg/mL (777.36 mM) | Ultrasonication may be required. Use of anhydrous DMSO is recommended.[4] |
| Chloroform | Soluble | Not specified | |
| Methanol | Soluble | Not specified | [1] |
| Ethanol | Soluble | Not specified | [2] |
| Water | Slightly soluble | Not specified | [1][2] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Issue 1: this compound is not dissolving in my chosen solvent.
-
Possible Cause: The solvent may not be appropriate for this compound, or the concentration is too high.
-
Solution:
-
Verify Solvent Choice: Ensure you are using a recommended organic solvent such as DMSO, methanol, or ethanol.[1]
-
Increase Temperature: Gently warming the solution may increase the solubility of this compound. However, be cautious as excessive heat can lead to degradation.
-
Use Sonication: For solvents like DMSO, using an ultrasonic bath can aid in dissolution.[4]
-
Reduce Concentration: Attempt to dissolve a smaller amount of the compound in the same volume of solvent.
-
Issue 2: My this compound precipitates out of solution, especially in aqueous buffers.
-
Possible Cause: this compound has low solubility in aqueous solutions. Precipitation can occur when a concentrated organic stock solution is diluted into an aqueous buffer.
-
Solution:
-
Minimize Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution to a minimum, ideally below 5%.
-
Optimize Mixing: Add the this compound stock solution to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and thorough mixing. This prevents localized high concentrations that can lead to precipitation.
-
Adjust pH: While specific data for this compound is limited, the solubility of similar compounds can be pH-dependent. Experiment with slight adjustments to the buffer pH to see if it improves solubility.
-
Work at a Lower Concentration: If possible, reduce the final working concentration of this compound in your experiment.
-
Issue 3: Incomplete coupling reaction during peptide synthesis.
-
Possible Cause: Incomplete coupling can be due to steric hindrance, aggregation of the peptide on the resin, or inefficient activation of the carboxylic acid.
-
Solution:
-
Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.
-
Change Coupling Reagent: Switch to a more potent activating agent such as HBTU or HATU.
-
Use Additives: The inclusion of additives like HOBt can help to suppress side reactions and improve coupling efficiency.
-
Address Aggregation: If peptide aggregation is suspected, consider using structure-disrupting solvents like NMP or adding a small percentage of DMSO to your DMF.
-
Experimental Protocols & Workflows
Protocol: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortexer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 200 mg/mL stock, add 50 µL of DMSO to 10 mg of this compound).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Workflow: Role of this compound in Drug Synthesis
The following diagram illustrates the general workflow where this compound is used as a building block in the synthesis of a target therapeutic compound, such as a Hepatitis C inhibitor or a renin inhibitor.
References
- 1. This compound (Boc-L-Pyroglutamic Acid Ethyl Ester) BP EP USP CAS 144978-12-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. Boc-D-Pyroglutamic Acid Ethyl Ester (Boc-D-Ethyl Pyroglutamate) BP EP USP CAS 144978-35-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Preventing Peptide Aggregation with Boc-Protected Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding peptide aggregation, with a specific clarification on the role of N-Boc-pyroglutamic acid derivatives. While Boc-Pyr-Oet (N-Boc-pyroglutamic acid ethyl ester) is a commercially available reagent, its primary application is not in the prevention of peptide aggregation during synthesis. Instead, the related compound, Boc-Pyr-OH (N-α-Boc-pyroglutamic acid), is used to introduce an N-terminal pyroglutamic acid residue, which can enhance the stability of the final peptide. This guide will address common issues related to peptide aggregation during solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy and clarify the function of pyroglutamic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: Can this compound be used to prevent peptide aggregation during synthesis?
A1: Based on available data, this compound (N-Boc-pyroglutamic acid ethyl ester) is primarily used as a biochemical assay reagent and a building block in organic synthesis.[1][2][3] It is not documented as a standard reagent for preventing peptide aggregation during solid-phase peptide synthesis (SPPS). The related compound, Boc-Pyr-OH, is used to introduce a terminal pyroglutamic acid, which modifies the final peptide, rather than to mitigate on-resin aggregation during chain assembly.[4]
Q2: What is the purpose of using Boc-Pyr-OH in peptide synthesis?
A2: Boc-Pyr-OH is used to introduce an N-terminal pyroglutamic acid (pGlu) residue to a peptide.[4] This modification is found in many biologically active peptides and offers increased stability against degradation by aminopeptidases, which can prolong the peptide's biological half-life.[4]
Q3: How can I identify if my peptide is aggregating on the resin during synthesis?
A3: Several signs can indicate on-resin aggregation:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[5][6]
-
Slow or Incomplete Reactions: A positive ninhydrin (B49086) (Kaiser) test after a coupling step indicates unreacted free amines. Similarly, Boc deprotection may be slow or incomplete.[5][7]
-
Physical Clumping: The resin may become sticky and form visible clumps.[5]
-
Low Yield of Final Peptide: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation issues during synthesis.[5]
Q4: Can aggregation occur after the peptide is cleaved from the resin?
A4: Yes, aggregation is a common issue for purified peptides, particularly those containing hydrophobic residues.[5] Poor solubility in aqueous solutions can lead to the formation of amorphous aggregates or more structured amyloid-like fibrils.[5]
Q5: What is the difference between the Boc/Bzl and Fmoc/tBu peptide synthesis strategies in the context of aggregation?
A5: The primary difference lies in the protecting groups and their removal conditions.
-
Boc/Bzl Strategy: Uses the acid-labile Boc group for Nα-protection (removed by moderate acids like TFA) and benzyl-based groups for side-chain protection (removed by strong acids like HF).[4][5] For some hydrophobic peptides prone to aggregation, the acidic deprotection step in Boc chemistry can be advantageous as it protonates the N-terminus, which may help reduce hydrogen bonding and aggregation.[8]
-
Fmoc/tBu Strategy: Employs the base-labile Fmoc group for Nα-protection (removed by a base like piperidine) and tert-butyl-based groups for side-chain protection (removed by TFA).[5]
Troubleshooting Guides
Issue 1: Incomplete Coupling or Deprotection During Synthesis
Possible Cause: On-resin peptide aggregation is a likely cause, where the growing peptide chains self-associate through hydrogen bonding, hindering reagent access to the reactive sites.[6][7][9]
Solutions:
| Strategy | Description | Recommended Parameters |
| Solvent Modification | Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add Dimethyl Sulfoxide (DMSO) to the coupling mixture to disrupt hydrogen bonds.[5][6] | NMP as the primary solvent; up to 20% DMSO in DMF.[5] |
| Sonication | Apply sonication during the coupling reaction to physically break up peptide aggregates on the resin.[5][6] | Brief, intermittent pulses.[5] |
| Chaotropic Salts | Add chaotropic salts such as LiCl, NaClO4, or KSCN to the coupling mixture to disrupt secondary structures.[6][7] | Typically a 0.8 M concentration of the salt in DMF is used for resin washing before coupling. |
| Elevated Temperature | Increasing the reaction temperature can disrupt hydrogen bonds and reduce aggregation.[6][7] | N/A |
Issue 2: Poor Solubility of the Cleaved and Purified Peptide
Possible Cause: The intrinsic properties of the peptide sequence, such as high hydrophobicity, can lead to aggregation in aqueous solutions.[5][10]
Solutions:
| Strategy | Description | Recommended Parameters |
| pH Adjustment | Adjust the pH of the solution to be at least 2 units away from the peptide's isoelectric point (pI) to increase its net charge and promote electrostatic repulsion.[5][10] | For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid). For acidic peptides, use a slightly basic solution (e.g., 10% ammonium (B1175870) bicarbonate).[5] |
| Organic Co-solvents | Dissolve the peptide in a minimal amount of a compatible organic solvent like DMSO, DMF, or acetonitrile (B52724) before adding the aqueous buffer.[8][10] | Start with a minimal volume of the organic solvent and slowly add the aqueous buffer while vortexing.[10] |
| Sonication | Use a sonication bath to provide energy to break up small aggregates and facilitate dissolution.[5][10] | 3 x 10-second pulses, with chilling on ice in between.[5] |
| "Magic Mixture" | For extremely difficult cases, a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene (B1197577) carbonate can be used.[5] | N/A |
Experimental Protocols
Protocol 1: Incorporation of N-terminal Pyroglutamic Acid using Boc-Pyr-OH
This protocol outlines the manual solid-phase synthesis steps for capping a peptide with pyroglutamic acid using Boc-Pyr-OH. It assumes the linear peptide sequence has been assembled on the resin and the final N-terminal Boc group has been removed.
Materials:
-
Peptide-resin with a free N-terminus
-
Boc-Pyr-OH
-
Coupling reagent (e.g., HBTU)[4]
-
N,N-Diisopropylethylamine (DIEA)[4]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade[4]
-
Dichloromethane (DCM), peptide synthesis grade[4]
-
Ninhydrin (Kaiser) test kit[4]
Procedure:
-
Resin Preparation: Wash the peptide-resin with DMF (3 x 10 mL) to prepare for the coupling reaction.[4]
-
Activation of Boc-Pyr-OH: In a separate vial, dissolve Boc-Pyr-OH (4 equivalents relative to resin loading) and HBTU (4 equivalents) in a minimal amount of DMF (approx. 4-5 mL). Add DIEA (8 equivalents) to the solution and vortex for 1-2 minutes.[4]
-
Coupling Reaction: Add the activated Boc-Pyr-OH solution to the drained peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[4]
-
Monitoring the Reaction: Monitor the reaction for completion using the Ninhydrin (Kaiser) test. A negative result (colorless or yellow beads) indicates a complete coupling. If the test is positive (blue beads), extend the coupling time or perform a recoupling.[4]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Final Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol for your resin and peptide (e.g., using HF for Boc/Bzl strategy).[4][11]
Protocol 2: Test Cleavage to Monitor Synthesis
This protocol can be used to assess the progress of the synthesis and check for potential aggregation issues by analyzing a small sample of the peptide-resin.
Materials:
-
Peptide-resin sample (10-20 mg)
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[5]
-
Cold diethyl ether[5]
Procedure:
-
Take a small sample of the peptide-resin.
-
Wash the resin sample with DCM (3 x 1 mL).
-
Dry the resin under a stream of nitrogen.
-
Add 200 µL of the cleavage cocktail to the resin.[5]
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.[5]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Analyze the crude peptide by LC-MS to determine the mass and purity.[5]
Data Presentation
Table 1: Properties of this compound Derivatives
| Property | Boc-L-Pyr-Oet | Boc-D-Pyr-Oet |
| CAS Number | 144978-12-1[2] | 144978-35-8[1] |
| Molecular Formula | C12H19NO5[2] | C12H19NO5[1] |
| Molecular Weight | 257.28[12] | 257.28[1] |
| Appearance | White solid[2] | White to off-white solid[1] |
| Melting Point | 70-74°C[2] | N/A |
| Solubility | Soluble in chloroform, methanol, ethanol; slightly soluble in water.[2] | Soluble in DMSO (200 mg/mL).[1] |
| Storage (Solid) | Room temperature.[3] | Room temperature.[1] |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year.[1][3] | -80°C for 2 years; -20°C for 1 year.[1] |
Visualizations
Caption: Workflow for N-terminal capping with Boc-Pyr-OH.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Boc-L-Pyroglutamic Acid Ethyl Ester) BP EP USP CAS 144978-12-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Minimizing Epimerization of Pyroglutamic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenge of pyroglutamic acid (pGlu) epimerization during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamic acid (pGlu) epimerization and why is it a concern?
A: Pyroglutamic acid epimerization is the undesired conversion of the naturally occurring L-pyroglutamic acid into its D-enantiomer at the alpha-carbon position during a chemical reaction, most notably peptide coupling. This loss of chiral integrity is a significant concern in peptide synthesis because the resulting D-pGlu containing peptide is a diastereomer of the target molecule. This impurity can be difficult to separate and may drastically alter the peptide's biological activity, receptor binding affinity, and pharmacokinetic properties.
Q2: What is the primary chemical mechanism behind pGlu epimerization during coupling?
A: The primary mechanism involves the activation of the pGlu carboxylic acid group by a coupling reagent. This activation increases the acidity of the alpha-proton (α-H). In the presence of a base, this proton can be abstracted, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of both L- and D-isomers, thus causing epimerization.[1] A secondary, often more dominant pathway for many amino acids, proceeds through the formation of a 5(4H)-oxazolone intermediate, which readily tautomerizes to a resonance-stabilized and achiral form, leading to racemization upon ring-opening by the amine nucleophile.[1]
Q3: Which experimental factors have the greatest influence on the rate of pGlu epimerization?
A: Several factors can significantly increase the rate of epimerization:
-
Base: The type and concentration of the base are critical. Strong, sterically unhindered bases can readily abstract the alpha-proton, promoting epimerization.[1] The amount of racemization often varies inversely with the steric hindrance of the base.[1]
-
Coupling Reagent: Highly reactive coupling reagents can lead to over-activation of the carboxylic acid, increasing the lability of the alpha-proton.[2]
-
Temperature: Higher reaction temperatures accelerate the rate of both the desired coupling reaction and the undesired epimerization.[3][4] Reactions at elevated temperatures (e.g., 100°C) can induce epimerization.[1]
-
Solvent: Polar solvents like Dimethylformamide (DMF) can increase the rate of epimerization compared to less polar solvents like Dichloromethane (DCM).[4][5]
-
Activation Time: Prolonged pre-activation of the pGlu residue before the addition of the amine component allows more time for the epimerization process to occur.
Q4: How can I detect and quantify the extent of pGlu epimerization in my final peptide product?
A: The most common and reliable method for quantifying the diastereomeric ratio (L-pGlu vs. D-pGlu peptide) is Chiral High-Performance Liquid Chromatography (HPLC) .[6][7][8] This technique uses a chiral stationary phase (CSP) that can differentiate between the two diastereomers, resulting in two separate peaks on the chromatogram.[6][8] By integrating the area of these peaks, a precise quantitative measure of the epimerization level can be determined. Other methods like HPLC-MS/MS after derivatization with a chiral reagent can also be employed for sensitive detection.[9][10]
Troubleshooting Guide: High Epimerization Levels
Problem: You have detected an unacceptably high level of the D-pGlu diastereomer in your peptide product after a coupling step.
Below are potential causes and recommended solutions to troubleshoot and minimize this side reaction.
Possible Cause 1: Suboptimal Coupling Reagent or Additives
The choice of coupling reagent and the use of racemization-suppressing additives are paramount. Some reagents are inherently "hotter" and increase epimerization risk.
Solution:
-
Switch to a modern uronium/aminium salt reagent known for low racemization potential, such as HATU or COMU .[11][12] HATU, containing the HOAt moiety, is generally superior to HBTU in suppressing racemization.[11]
-
Always use an additive. For carbodiimide-based couplings (e.g., DIC, DCC), the addition of 1-hydroxybenzotriazole (B26582) (HOBt) or, more effectively, its aza-analogue 7-aza-1-hydroxybenzotriazole (HOAt) is crucial to minimize epimerization.[13][14] These additives form active esters that are more stable and less prone to racemization than the initial activated intermediate.
-
Consider reagents like DEPBT , which is noted for causing very little epimerization.[12]
Possible Cause 2: Inappropriate Base Selection and Stoichiometry
The base neutralizes salts and facilitates the reaction, but it is also the primary culprit in abstracting the alpha-proton.
Solution:
-
Use a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA or DIEA ) is generally preferred over less hindered bases like N-methylmorpholine (NMM) or triethylamine (B128534) (TEA).[1]
-
Use the minimum necessary amount of base. For uronium/aminium reagents like HATU or HBTU, two equivalents of base are typically needed. However, newer reagents like COMU may only require one equivalent.[12] Carefully check the recommended stoichiometry for your specific reagent.
-
Avoid excess base, as it significantly accelerates epimerization.
Possible Cause 3: High Reaction Temperature or Prolonged Reaction Time
Both increased temperature and extended reaction times provide more energy and opportunity for the epimerization equilibrium to be reached.
Solution:
-
Perform the coupling at a reduced temperature. Start the activation and coupling at 0°C and allow the reaction to slowly warm to room temperature.[4][11] Avoid heating the coupling reaction unless absolutely necessary for sterically hindered couplings.
-
Minimize pre-activation time. Add the amine component to the reaction as soon as possible after the coupling reagent has been added to the pyroglutamic acid solution. A long pre-activation period allows the activated pGlu to epimerize before it has a chance to couple.
-
Monitor the reaction. Use a method like TLC or a quick LC-MS analysis to determine when the reaction is complete, and then proceed immediately with the work-up. Avoid letting the reaction stir for unnecessarily long periods (e.g., overnight) once the starting material is consumed.
Data Presentation: Impact of Reagents and Conditions
For illustrative purposes, the following tables summarize the expected trends in epimerization based on the choice of reagents and conditions.
Table 1: Comparative Performance of Common Coupling Reagents for pGlu Coupling
| Parameter | DIC / HOBt | HBTU / DIPEA | HATU / DIPEA | COMU / DIPEA |
| Relative Epimerization Risk | Low to Moderate | Low | Very Low | Very Low |
| Coupling Efficiency | Good | High | Very High | Very High |
| Typical Reaction Time | 1-4 hours | 30-60 minutes[11] | 10-30 minutes[11] | 10-30 minutes |
| Key Advantage | Cost-effective | Reliable standard | Suppresses racemization[11] | High efficiency, safer byproducts |
Table 2: Qualitative Effect of Base and Temperature on Epimerization
| Condition | Epimerization Level | Rationale |
| Base: TEA | Higher | Less sterically hindered, promotes α-proton abstraction. |
| Base: DIPEA | Lower | Steric bulk hinders α-proton abstraction.[1] |
| Temperature: 40°C | High | Increased reaction kinetics for both coupling and epimerization.[3] |
| Temperature: 0°C to RT | Low | Reduces the rate of the epimerization side reaction.[4] |
Key Experimental Protocols
Protocol 1: Low-Epimerization Coupling of Boc-pGlu-OH using HATU
This protocol is designed to minimize epimerization during the coupling of Boc-protected pyroglutamic acid to a primary amine (H-Amine·HCl).
-
Reactant Preparation:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Boc-pGlu-OH (1.0 eq) and the amine hydrochloride salt (H-Amine·HCl, 1.0 eq) in anhydrous DMF.
-
Use a volume of DMF sufficient to fully dissolve the reactants (typically 5-10 mL per mmol of Boc-pGlu-OH).
-
Cool the solution to 0°C using an ice-water bath.
-
-
Activation and Coupling:
-
Add DIPEA (3.0 eq) to the cooled mixture. Note: 2.0 eq are for the coupling reaction, and 1.0 eq is to neutralize the amine hydrochloride salt.
-
Stir the mixture at 0°C for 5 minutes.
-
Add HATU (1.05 eq) to the reaction mixture in one portion.
-
Continue stirring at 0°C for 10 minutes, then remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Stir for an additional 20-40 minutes.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting starting material.
-
Once complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Perform an aqueous work-up by washing the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[11]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Protocol 2: General Procedure for Chiral HPLC Analysis
This protocol provides a starting point for analyzing the diastereomeric purity of the final pGlu-peptide. The exact column and mobile phase will need to be optimized for your specific peptide.
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide product at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).[6]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Use a dedicated chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives, or a macrocyclic glycopeptide like CHIROBIOTIC® T.[6]
-
Mobile Phase: A typical mobile phase might consist of a mixture of acetonitrile, methanol, acetic acid, and triethylamine (e.g., 54.5:45:0.3:0.2 v/v/v/v).[6] The exact composition must be optimized to achieve baseline separation of the diastereomers.
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).[6]
-
Column Temperature: Maintain a constant column temperature, typically near ambient (e.g., 23-25°C).[6]
-
Detection: Use a UV detector set to a wavelength where the peptide has strong absorbance (e.g., 214 nm or 220 nm).[6]
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) to avoid column overloading.[6]
-
-
Data Analysis:
-
Identify the two peaks corresponding to the L-pGlu (desired product) and D-pGlu (epimerized impurity) diastereomers.
-
Integrate the peak areas for both diastereomers.
-
Calculate the percentage of epimerization using the formula: % Epimerization = [Area(D-pGlu) / (Area(L-pGlu) + Area(D-pGlu))] * 100.
-
Visual Guides and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intensified deracemization via rapid microwave-assisted temperature cycling - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE00575C [pubs.rsc.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
Technical Support Center: Stability of Boc-Pyr-Oet in the Presence of a Base
This technical support center is designed for researchers, scientists, and drug development professionals who are using Boc-L-pyroglutamic acid ethyl ester (Boc-Pyr-Oet) and need to understand its stability in the presence of various bases. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in the presence of bases?
A1: this compound is comprised of three main functional groups: a Boc-protected amine, an ethyl ester, and a pyroglutamate (B8496135) lactam ring. The Boc (tert-butyloxycarbonyl) protecting group is generally stable to a wide range of basic conditions, especially mild inorganic and organic bases. However, two potential reactions can occur under basic conditions:
-
Hydrolysis of the ethyl ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. The rate of this hydrolysis is dependent on the strength of the base, temperature, and solvent.
-
Ring-opening of the pyroglutamate lactam: The five-membered lactam ring can undergo nucleophilic attack by a base, leading to ring opening. This is more likely to occur with stronger bases and at elevated temperatures.
Q2: Can the Boc group be cleaved by bases?
A2: While the Boc group is known for its stability to bases, cleavage can occur under certain conditions, particularly with strong, non-nucleophilic bases such as sodium tert-butoxide, especially in the presence of heat. Cleavage with common organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) at room temperature is generally not observed.
Q3: What are the signs of this compound degradation in my reaction?
A3: Degradation can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Signs of degradation include:
-
The appearance of new spots on a TLC plate.
-
The emergence of new peaks in an HPLC chromatogram.
-
Changes in the NMR spectrum, such as the disappearance of the ethyl ester signals or the appearance of new signals corresponding to the hydrolyzed acid or ring-opened product.
Q4: I am using a mild base in my reaction, but I am seeing some degradation of my this compound. What could be the cause?
A4: Even with mild bases, degradation can occur due to several factors:
-
Elevated temperature: Heating the reaction mixture can promote hydrolysis of the ester or ring-opening of the lactam.
-
Prolonged reaction time: Extended exposure to basic conditions can lead to slow degradation.
-
Presence of nucleophilic impurities: Impurities in your reagents or starting materials could be more reactive than the intended base.
-
Solvent effects: The choice of solvent can influence the rate of degradation.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to the stability of this compound in the presence of a base.
| Issue | Possible Cause | Recommended Action |
| Unexpected Boc deprotection | Use of a very strong base (e.g., t-BuOK). | If possible, switch to a milder base such as K₂CO₃, NaHCO₃, or an organic base like triethylamine. If a strong base is required, consider running the reaction at a lower temperature and for a shorter duration. |
| Elevated reaction temperature. | Perform the reaction at room temperature or below if the reaction kinetics allow. | |
| Hydrolysis of the ethyl ester | Presence of strong aqueous base (e.g., NaOH, LiOH). | Use a non-aqueous base or a weaker inorganic base. If an aqueous workup is necessary, perform it quickly at low temperatures and neutralize the base as soon as possible. |
| Prolonged reaction time. | Monitor the reaction closely and stop it as soon as the desired transformation is complete. | |
| Ring-opening of the pyroglutamate | Strong nucleophilic base. | Use a non-nucleophilic base if the desired reaction allows. |
| High temperature. | Lower the reaction temperature. | |
| Inconsistent results between batches | Variability in the purity of reagents or starting materials. | Use reagents from a reliable source and ensure they are free of acidic or highly nucleophilic impurities. |
| Inconsistent reaction conditions. | Carefully control reaction parameters such as temperature, time, and stoichiometry. |
Data Presentation: Relative Stability of this compound with Common Bases
The following table provides a qualitative and hypothetical quantitative summary of the stability of this compound in the presence of various bases under typical reaction conditions. This data is for illustrative purposes to guide your choice of base. Actual results may vary depending on the specific reaction conditions.
| Base | Base Type | Typical Conditions | Expected Stability of Boc Group | Expected Stability of Ethyl Ester | Hypothetical % Degradation (24h, RT) |
| Triethylamine (TEA) | Organic | Anhydrous, Room Temp | Very High | High | < 5% |
| Diisopropylethylamine (DIPEA) | Organic | Anhydrous, Room Temp | Very High | High | < 5% |
| Pyridine | Organic | Anhydrous, Room Temp | Very High | High | < 5% |
| Potassium Carbonate (K₂CO₃) | Inorganic | Aqueous/Alcoholic, RT | High | Moderate | 5-15% |
| Sodium Bicarbonate (NaHCO₃) | Inorganic | Aqueous, Room Temp | Very High | High | < 10% |
| Sodium Hydroxide (NaOH) 1M | Inorganic | Aqueous, Room Temp | High | Low | > 50% (ester hydrolysis) |
| Lithium Hydroxide (LiOH) 1M | Inorganic | Aqueous, Room Temp | High | Low | > 50% (ester hydrolysis) |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Organic | Anhydrous, Room Temp | High | Moderate | 10-20% |
| Sodium tert-butoxide (t-BuOK) | Inorganic | Anhydrous, Room Temp | Low to Moderate | High | Potential for Boc cleavage |
Experimental Protocols
Protocol 1: General Procedure for Testing the Stability of this compound with a Base
This protocol provides a general method for assessing the stability of this compound in the presence of a specific base using HPLC analysis.
Materials:
-
Boc-L-pyroglutamic acid ethyl ester (this compound)
-
Selected base (e.g., Triethylamine, Potassium Carbonate)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
HPLC system with a C18 column
-
Mobile phase (e.g., Acetonitrile/Water with 0.1% TFA)
-
Quenching solution (e.g., 1M HCl)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a clean vial, add a defined volume of the this compound stock solution. Add the selected base at a specific molar equivalent (e.g., 1.1 equivalents).
-
Time-course Analysis: At various time points (e.g., 0h, 1h, 4h, 8h, 24h), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution to neutralize the base.
-
HPLC Analysis: Analyze the quenched sample by HPLC to determine the percentage of remaining this compound and the formation of any degradation products.
-
Data Analysis: Plot the percentage of intact this compound as a function of time to determine the stability profile.
Visualizations
Caption: Troubleshooting workflow for unexpected degradation of this compound.
Technical Support Center: Activation of Boc-Pyr-Oet and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the activation and coupling of N-Boc-L-pyroglutamic acid ethyl ester (Boc-Pyr-Oet).
Frequently Asked Questions (FAQs)
Q1: Can I directly activate this compound for amide coupling?
A1: Direct activation of the ethyl ester in this compound for amide bond formation is not a standard or efficient method. The recommended approach involves a two-step process: first, the hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid (Boc-L-pyroglutamic acid, Boc-Pyr-OH), followed by the activation of the carboxylic acid for coupling with the desired amine.
Q2: What is the recommended procedure for hydrolyzing this compound to Boc-Pyr-OH?
A2: Saponification using a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of methanol (B129727) and water is a common and effective method. Following the basic hydrolysis, an acidic workup is necessary to protonate the carboxylate and isolate the carboxylic acid.[1]
Q3: Which are the most common coupling reagents for Boc-Pyr-OH?
A3: Uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used due to their high efficiency and ability to minimize racemization.[2] Carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole), are also a cost-effective option.[1]
Q4: How do I choose between different coupling reagents like HATU and HBTU?
A4: The choice of coupling reagent depends on factors like the steric hindrance of the amino acid being coupled, the desired reaction speed, and the need to suppress side reactions. HATU is generally considered more reactive and efficient than HBTU, especially for sterically hindered amino acids, and it forms a more reactive intermediate that can lead to faster and more complete reactions.[3][4]
Q5: What are the common side reactions during the activation and coupling of Boc-Pyr-OH?
A5: The most prevalent side reactions include:
-
Racemization: Loss of stereochemical integrity at the alpha-carbon. This is a significant concern with histidine derivatives but can also occur with other amino acids.[5] Using reagents like HATU, which incorporates a HOAt moiety, can help suppress racemization.[4]
-
Incomplete Coupling: This can be caused by steric hindrance, aggregation of the peptide chain, or insufficient reactivity of the coupling reagent.[6]
-
Guanidinylation: A side reaction that can occur when using excess uronium/aminium coupling reagents, leading to the irreversible termination of the peptide chain.[7]
Troubleshooting Guides
Issue 1: Low Yield After Hydrolysis of this compound
| Possible Cause | Recommended Solution(s) |
| Incomplete Saponification | - Ensure an excess of the base (e.g., NaOH, LiOH) is used.[1]- Increase the reaction time or temperature (e.g., reflux).[8]- Ensure adequate solubility of the ester in the solvent system (e.g., methanol/water). |
| Product Loss During Workup | - Carefully adjust the pH to acidic conditions (pH ~3) during the workup to ensure complete protonation of the carboxylic acid before extraction.[9]- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). |
Issue 2: Low Yield in the Coupling Step
| Possible Cause | Recommended Solution(s) |
| Inefficient Coupling Reagent | - For sterically hindered amines, switch to a more powerful activating agent like HATU or PyAOP.[6]- Consider using a combination of reagents, such as EDC with NHS (N-Hydroxysuccinimide), to form a more stable active ester. |
| Steric Hindrance | - Increase the reaction time and/or temperature (e.g., 40-50°C), monitoring for potential side reactions.[6]- Perform a "double coupling" by repeating the coupling step with fresh reagents.[6] |
| Peptide Aggregation | - Switch to a more solubilizing solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction mixture.[7] |
| Hydrolysis of Active Ester | - Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediate.[10] |
Issue 3: Presence of Side Products in the Final Product
| Possible Cause | Recommended Solution(s) |
| Racemization | - Use a coupling reagent known to suppress racemization, such as HATU or COMU.[4]- Avoid excess base; consider using a weaker base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA).[5]- Perform the coupling at a lower temperature (e.g., 0°C).[11] |
| Guanidinylation of the Amine | - Avoid using a large excess of the uronium/aminium coupling reagent.[12]- Pre-activate the carboxylic acid before adding the amine component. |
| Formation of N-acylurea (with carbodiimides) | - Add HOBt or NHS to the reaction mixture to trap the O-acylisourea intermediate and form a more stable active ester. |
Data Presentation
Comparison of Common Coupling Reagents for Boc-Pyr-OH
The following table summarizes the expected performance of different coupling reagents for the activation of Boc-Pyr-OH and subsequent coupling with a model primary amine.
| Coupling Reagent | Typical Yield | Relative Reaction Time | Racemization Risk | Key Advantages & Disadvantages |
| HATU | >95%[3] | Fast[4] | Very Low[4] | Advantages: High reactivity, excellent for hindered couplings, low racemization.[3][4]Disadvantages: Higher cost. |
| HBTU | >85%[3] | Moderate[4] | Low[4] | Advantages: Good balance of reactivity and cost, reliable for standard couplings.Disadvantages: Less effective than HATU for hindered couplings.[3] |
| EDC/HOBt | 70-90%[1] | Slow to Moderate | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed.Disadvantages: Generally lower reactivity compared to uronium reagents.[1] |
| BOP | High | Fast | Minimal | Advantages: High efficiency, minimal racemization.[12]Disadvantages: Forms a carcinogenic byproduct (HMPA).[12] |
Note: Yields and reaction times are estimates and can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to Boc-Pyr-OH
This protocol is adapted from general saponification procedures.[8][9]
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., a 3:1 to 4:1 ratio).
-
Saponification: Add LiOH·H₂O (1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Aqueous Workup: Dissolve the residue in water and wash with a non-polar organic solvent like ether or ethyl acetate (B1210297) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH 3 with a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-Pyr-OH.
Protocol 2: Coupling of Boc-Pyr-OH using HATU
This protocol is based on standard HATU coupling procedures.[2]
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve Boc-Pyr-OH (1.0 equivalent) and the desired amine hydrochloride salt (1.0 equivalent) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add DIPEA (3.0 equivalents) to the mixture to neutralize the hydrochloride and deprotonate the carboxylic acid. Stir for 5 minutes.
-
Activation and Coupling: Add HATU (1.05 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 10-30 minutes.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Mandatory Visualizations
Caption: Experimental workflow for the conversion of this compound to a coupled amide product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 8. Saponification-Typical procedures - operachem [operachem.com]
- 9. sciforum.net [sciforum.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
removal of byproducts from Boc-Pyr-Oet synthesis
Welcome to the technical support center for the synthesis of Boc-L-Pyroglutamic acid ethyl ester (Boc-Pyr-Oet). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the removal of byproducts during the synthesis and purification of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of L-pyroglutamic acid ethyl ester with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The most common byproducts and impurities encountered are:
-
Unreacted L-pyroglutamic acid ethyl ester: Incomplete reaction can leave starting material in your crude product.
-
Excess Di-tert-butyl dicarbonate ((Boc)₂O): It is common to use a slight excess of (Boc)₂O to drive the reaction to completion.
-
tert-Butanol: This is a decomposition product of (Boc)₂O, especially in the presence of nucleophiles or moisture.[1]
-
N,N-di-Boc-L-pyroglutamic acid ethyl ester: Under certain conditions, a second Boc group can be added to the nitrogen atom, leading to a di-protected byproduct. This is less common under standard conditions but can occur with prolonged reaction times or a large excess of (Boc)₂O.
Q2: My crude this compound is an oil and will not solidify. What should I do?
A2: It is a common issue for Boc-protected amino acids to be obtained as oils, which can be due to residual solvents or the presence of impurities.[2] Here are several strategies to induce solidification:
-
High-Vacuum Drying: Ensure all traces of solvent are removed by drying the oil under a high vacuum, possibly with gentle heating (e.g., 40°C).
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the product has poor solubility, but the impurities are soluble.[2] Good choices include hexanes, diethyl ether, or a mixture of the two.[3] This can wash away impurities and promote crystallization.
-
Seed Crystallization: If a small amount of solid this compound is available, add a tiny crystal to the oil to act as a nucleation point.[4]
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes turbid. Let it stand, and crystals may form over time.[2]
Q3: How can I effectively remove unreacted di-tert-butyl dicarbonate from my product?
A3: Unreacted (Boc)₂O can be removed by several methods:
-
Aqueous Workup: Washing the organic solution of the crude product with a basic aqueous solution, such as saturated sodium bicarbonate, will hydrolyze the excess (Boc)₂O.[2]
-
Nucleophilic Quenching: After the reaction, a nucleophile like imidazole (B134444) can be added to the reaction mixture to react with the excess (Boc)₂O, forming byproducts that are easily removed during a subsequent aqueous workup.[5][6]
-
Column Chromatography: (Boc)₂O is non-polar and can be effectively separated from the more polar this compound by silica (B1680970) gel chromatography. It will typically elute with non-polar solvents like hexanes.[5]
Q4: Can the pyroglutamate (B8496135) ring open during the synthesis or workup?
A4: The lactam ring of pyroglutamic acid is generally stable under the neutral to slightly basic conditions used for Boc protection. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with heating. Standard workup procedures using dilute acids and bases are unlikely to cause significant ring-opening.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction time or adding a small additional portion of (Boc)₂O. |
| Hydrolysis of (Boc)₂O | Ensure all reagents and solvents are anhydrous. Moisture will consume the (Boc)₂O. |
| Loss of product during workup | This compound has some solubility in water. Avoid excessive washing with water. Ensure the pH of the aqueous layer is appropriate during extractions to keep the product in the organic phase. |
| Product decomposition | Avoid excessive heat during solvent removal. |
Issue 2: Poor Separation during Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | The polarity of the eluent is critical. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended. Start with a low polarity to elute non-polar impurities like (Boc)₂O, then gradually increase the polarity to elute the this compound. |
| Column overloading | Do not load too much crude product onto the column relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight. |
| Co-elution of impurities | If an impurity has a similar polarity to the product, consider an alternative purification method such as recrystallization. |
| Product is an oil | If the purified fractions result in an oil after solvent removal, refer to FAQ Q2 for solidification strategies. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 70-85% | Effective for removing a wide range of impurities. | Can be time-consuming and requires large volumes of solvent. |
| Recrystallization | >99%[4] | 60-80% | Can provide very high purity product. Cost-effective for large scale. | Yield can be lower due to product loss in the mother liquor. May not be effective if the crude product is very impure or oily. |
| Aqueous Workup Only | 85-95% | >90% | Fast and simple. | May not remove all byproducts, especially those with similar solubility to the product. |
Note: The values presented are representative and can vary depending on the reaction scale, initial purity of the crude product, and the specific conditions used for purification.
Experimental Protocols
Detailed Methodology for this compound Synthesis
This protocol is adapted from a standard procedure for the N-Boc protection of L-pyroglutamic acid ethyl ester.[7]
Materials:
-
L-pyroglutamic acid ethyl ester (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve L-pyroglutamic acid ethyl ester in dichloromethane in a round-bottom flask.
-
Add DMAP to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by either column chromatography (eluting with a gradient of ethyl acetate (B1210297) in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Mandatory Visualization
This compound Synthesis and Purification Workflow
References
- 1. This compound (Boc-L-Pyroglutamic Acid Ethyl Ester) BP EP USP CAS 144978-12-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 144978-12-1 [chemicalbook.com]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Boc-Pyr-OEt vs. Fmoc-Pyr-OH for N-Terminal Pyroglutamic Acid Incorporation
For researchers, scientists, and drug development professionals, the synthesis of peptides featuring an N-terminal pyroglutamic acid (pGlu) residue is a common yet critical task. This modification is prevalent in many biologically active peptides, including Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH), where it imparts enhanced stability against enzymatic degradation by aminopeptidases. The choice of the protected pyroglutamic acid derivative is pivotal and is primarily dictated by the overarching solid-phase peptide synthesis (SPPS) strategy: the classic Boc/Bzl approach or the more modern Fmoc/tBu chemistry.
This guide provides an objective comparison of two key reagents for introducing the pGlu moiety: Boc-L-pyroglutamic acid ethyl ester (Boc-Pyr-OEt) and Fmoc-L-pyroglutamic acid (Fmoc-Pyr-OH). We will delve into their performance, supported by representative data and detailed experimental protocols, to aid in the selection of the optimal building block for your synthetic needs.
At a Glance: Key Differences and Performance Metrics
The fundamental distinction between this compound and Fmoc-Pyr-OH lies in the nature of their Nα-protecting groups, which dictates the entire synthetic strategy. The tert-butyloxycarbonyl (Boc) group is acid-labile, requiring repeated treatments with an acid like trifluoroacetic acid (TFA) for its removal. In contrast, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and is cleaved using a mild base, typically piperidine (B6355638). This difference has significant downstream consequences for the synthesis, from the choice of resin and side-chain protecting groups to the final cleavage conditions and overall purity of the crude peptide.
While direct comparative studies on the synthesis of the same peptide using both this compound and Fmoc-Pyr-OH are not extensively published, we can extrapolate performance based on the well-established principles of Boc and Fmoc SPPS. The following table summarizes the expected quantitative and qualitative differences.
| Parameter | This compound (in Boc-SPPS) | Fmoc-Pyr-OH (in Fmoc-SPPS) |
| Deprotection Condition | Acid-labile (e.g., 50% TFA in DCM) | Base-labile (e.g., 20% piperidine in DMF) |
| Final Cleavage | Harsh (e.g., anhydrous HF) | Mild (e.g., TFA with scavengers) |
| Typical Crude Purity | Generally lower due to harsh final cleavage | Generally higher due to milder conditions |
| Potential Side Reactions | Acid-catalyzed side-chain modifications | Diketopiperazine formation, aspartimide formation |
| Overall Yield | Can be lower due to purification losses | Often higher due to cleaner crude product |
| Synthesis Time | Can be longer due to neutralization step | Generally shorter and more straightforward |
| Equipment Requirement | Requires specialized HF-resistant apparatus | Standard laboratory equipment |
| Cost of Reagents | Generally lower for bulk reagents | Can be higher for Fmoc-amino acids |
Experimental Protocols: A Step-by-Step Guide
The following are detailed, representative protocols for the incorporation of this compound and Fmoc-Pyr-OH at the N-terminus of a peptide chain during manual solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound in Boc-SPPS
This protocol assumes the peptide chain has been assembled on a suitable resin (e.g., MBHA resin for a C-terminal amide) and the final Nα-Boc group has been removed.
1. Resin Preparation:
-
Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL).
2. Boc Deprotection of the Final Amino Acid:
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Wash the resin with DCM (3 x 10 mL).
-
Wash the resin with isopropanol (B130326) (2 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL).
3. Neutralization:
-
Treat the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM for 5 minutes.
-
Wash the resin with DCM (3 x 10 mL).
4. Coupling of this compound:
-
In a separate vessel, pre-activate this compound (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in a minimal amount of N,N-dimethylformamide (DMF) for 5 minutes. Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.
5. Washing:
-
Wash the resin with DMF (3 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL).
-
Dry the peptide-resin under vacuum.
6. Final Cleavage and Deprotection:
-
Treat the dried peptide-resin with anhydrous hydrogen fluoride (B91410) (HF) with an appropriate scavenger (e.g., anisole) at 0°C for 1 hour in a specialized HF cleavage apparatus.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Isolate the crude peptide by filtration and purify by reverse-phase HPLC.
Protocol 2: Incorporation of Fmoc-Pyr-OH in Fmoc-SPPS
This protocol assumes the peptide chain has been assembled on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) and the final Nα-Fmoc group has been removed.
1. Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 10 mL).
2. Fmoc Deprotection of the Final Amino Acid:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.
-
Wash the resin with DMF (5 x 10 mL).
3. Coupling of Fmoc-Pyr-OH:
-
In a separate vessel, dissolve Fmoc-Pyr-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in a minimal amount of DMF. Add DIEA (8 equivalents) to the solution and allow to pre-activate for 5 minutes.
-
Add the activated Fmoc-Pyr-OH solution to the peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test.
4. Washing:
-
Wash the resin with DMF (3 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL).
-
Dry the peptide-resin under vacuum.
5. Final Cleavage and Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate with cold diethyl ether.
-
Isolate the crude peptide by centrifugation and purify by reverse-phase HPLC.
Visualizing the Workflow: Boc-SPPS vs. Fmoc-SPPS for pGlu Peptides
The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis for the incorporation of a pyroglutamic acid residue.
Caption: Boc-SPPS workflow for pyroglutamyl peptide synthesis.
Caption: Fmoc-SPPS workflow for pyroglutamyl peptide synthesis.
Concluding Remarks: Choosing the Right Tool for the Job
The choice between this compound and Fmoc-Pyr-OH is intrinsically linked to the overarching synthetic strategy employed in the laboratory.
This compound , as part of the traditional Boc-SPPS methodology, remains a robust and viable option, particularly for large-scale synthesis where the cost of reagents can be a significant factor. However, the requirement for harsh final cleavage conditions with anhydrous HF necessitates specialized equipment and can lead to a higher incidence of side products, potentially complicating purification.
On the other hand, Fmoc-Pyr-OH aligns with the more modern and widely adopted Fmoc-SPPS strategy. The milder deprotection and cleavage conditions offer greater compatibility with a wider range of sensitive peptide sequences and modifications. While the initial cost of Fmoc-protected amino acids may be higher, the potential for increased yield, higher crude purity, and simplified downstream processing often makes it a more cost-effective and efficient choice in the long run, especially for complex and delicate peptide targets.
Ultimately, the decision rests on a careful consideration of the peptide's specific sequence, the scale of the synthesis, available laboratory infrastructure, and the overall project goals. For most contemporary research and development applications, the versatility, safety, and efficiency of the Fmoc-based approach with Fmoc-Pyr-OH present a compelling advantage.
A Comparative Guide to HATU and HBTU for Boc-Pyr-OEt Coupling
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal coupling reagent is a critical determinant for the successful synthesis of peptides, impacting yield, purity, and reaction efficiency. This guide provides an objective comparison between two prevalent uronium-based coupling reagents, HATU and HBTU, with a specific focus on their application in the coupling of N-terminally protected pyroglutamic acid (Boc-Pyr-OH) with O-ethyl pyroglutamate (B8496135) (H-Pyr-OEt). The insights and data presented herein are designed to facilitate an informed choice of reagent for peptide synthesis protocols.
At a Glance: HATU vs. HBTU Performance
While both HATU and HBTU are effective for amide bond formation, HATU generally exhibits superior performance, particularly in terms of reaction speed and the purity of the resulting peptide. This advantage is especially pronounced in challenging couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation.[1]
The primary distinction between the two reagents lies in their core structures. HATU contains a 7-azabenzotriazole (HOAt) moiety, whereas HBTU incorporates a standard benzotriazole (B28993) (HOBt) group.[1][2] The nitrogen atom at the 7-position of the HOAt ring in HATU is electron-withdrawing, which renders the resulting OAt-active ester more reactive and susceptible to nucleophilic attack by the amine component.[1][2][3] This enhanced reactivity translates to faster, more complete reactions and a reduced risk of side reactions like epimerization.[1][2][4][5]
Data Presentation: Comparative Performance in Boc-pGlu-OH Coupling
The following table summarizes the expected quantitative and qualitative differences when coupling Boc-pGlu-OH with a model amine, such as an amino acid ester, using HBTU versus HATU under standardized conditions.[2]
| Parameter | HBTU Coupling | HATU Coupling |
| Typical Yield | 85-95% | >95% |
| Product Purity | High | Very High |
| Reaction Time | 30-60 minutes | 10-30 minutes |
| Racemization Risk | Low | Very Low |
Mechanism of Action
The efficiency of both HATU and HBTU stems from their ability to activate a carboxylic acid, forming a highly reactive intermediate that readily couples with an amine. The key difference, as illustrated below, is the nature of the active ester formed.
Experimental Protocols
The following are solution-phase protocols for the coupling of Boc-pGlu-OH to a generic amino acid ester hydrochloride (H-Amine·HCl), which can be adapted for H-Pyr-OEt.[2]
Protocol 1: Coupling using HBTU[2]
-
Reactant Preparation: In a round-bottom flask, dissolve Boc-pGlu-OH (1.0 eq) and the amine hydrochloride salt (1.0 eq) in anhydrous DMF (5-10 mL). Cool the solution to 0 °C in an ice bath.
-
Activation and Coupling:
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution to neutralize the hydrochloride and deprotonate the carboxylic acid. Stir for 5 minutes.
-
Add HBTU (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Boc-pGlu-OH) is consumed.
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
-
Protocol 2: Coupling using HATU[2]
-
Reactant Preparation: In a round-bottom flask, dissolve Boc-pGlu-OH (1.0 eq) and the amine hydrochloride salt (1.0 eq) in anhydrous DMF (5-10 mL). Cool the solution to 0 °C in an ice bath.
-
Activation and Coupling:
-
Add DIPEA (3.0 eq) to the mixture.
-
Add HATU (1.05 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 5 minutes, then allow it to warm to room temperature and stir for an additional 10-30 minutes.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically faster than with HBTU.[2]
-
Work-up and Purification: Follow the same work-up and purification procedure as described in the HBTU protocol.
Experimental Workflow for Reagent Comparison
To objectively evaluate the performance of HATU and HBTU for a specific coupling, a parallel experimental design should be employed.
Conclusion
For the coupling of Boc-Pyr-OH with H-Pyr-OEt, both HATU and HBTU are viable reagents. However, the experimental evidence and mechanistic understanding strongly suggest that HATU is the more efficient and reliable choice.[1][2] Its capacity to form a more reactive active ester leads to faster reaction times, higher yields, and superior product purity.[2] While HBTU is a cost-effective option for routine couplings, HATU is recommended for challenging sequences, rapid synthesis protocols, and instances where minimizing the risk of epimerization is paramount.
References
A Comparative Guide to HPLC Purity Analysis of Boc-Pyr-Oet
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance to ensure the reliability of experimental outcomes and the safety of final products. Boc-Pyr-Oet (Boc-L-Pyroglutamic acid ethyl ester) is a key chiral building block used in the synthesis of various pharmaceuticals, including agents for treating Hepatitis C and alkyl renin inhibitors.[1][2] Its purity is critical for the successful synthesis of these complex molecules.[1][3] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, alongside alternative analytical techniques, supported by detailed experimental protocols.
Comparison of Analytical Methods for Purity Assessment
While Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for assessing the purity of this compound and related compounds, other techniques can provide complementary information. The choice of method depends on the specific requirements of the analysis, such as the need to identify and quantify different types of impurities.
| Feature | Reverse-Phase HPLC (RP-HPLC) with UV Detection | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on polarity differences between the analyte and impurities.[4] | Separation of volatile compounds in the gas phase.[5] | Provides structural information based on the magnetic properties of atomic nuclei.[4][5] | Provides molecular weight information and can be coupled with HPLC (LC-MS) for impurity identification.[6][7] |
| Primary Use | Quantification of known and unknown impurities, routine purity analysis.[4][8] | Analysis of volatile organic impurities and residual solvents.[5] | Structural confirmation, identification and quantification of major impurities, and absolute purity determination (qNMR).[5][9] | Identification of impurities by molecular weight.[6] |
| Advantages | High resolution, quantitative accuracy, and wide applicability.[4] | Excellent for volatile impurities.[5] | Provides structural confirmation without the need for reference standards for all impurities.[4] | High sensitivity and specificity for molecular weight.[7] |
| Disadvantages | Requires impurities to have a UV chromophore for detection.[6] | This compound may be thermally labile and degrade at high temperatures.[4] | Lower sensitivity compared to HPLC for trace impurities.[4] | Quantification can be challenging without appropriate standards. |
HPLC Method for Purity Analysis of this compound
Based on established methods for pyroglutamic acid derivatives and other N-Boc protected amino acids, a standard RP-HPLC method with UV detection is proposed for the routine purity assessment of this compound.[8][10][11]
Experimental Protocol
Instrumentation:
-
A standard HPLC system equipped with a UV detector.[8]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4][8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).[8]
-
Gradient: A linear gradient from 30% to 80% B over 20 minutes.
-
Detection: UV absorbance at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase A or a mixture of acetonitrile and water to a final concentration of 1 mg/mL.[9]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. High-quality this compound is typically expected to have a purity of ≥99%.[1][3]
Potential Impurities
Impurities in this compound can originate from the starting materials or by-products of the synthesis process. The synthesis of this compound typically involves the protection of L-pyroglutamic acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.[2][12] Potential impurities could include:
-
L-pyroglutamic acid: Unreacted starting material.
-
Ethyl L-pyroglutamate: The intermediate before Boc protection.[2]
-
Di-tert-butyl dicarbonate and its byproducts (e.g., tert-butanol): Reagents from the protection step.[5]
-
Deprotected species: Loss of the Boc group.[13]
-
Enantiomeric impurity (D-pyroglutamic acid derivatives): If the starting material was not enantiomerically pure.
Workflow for HPLC Purity Analysis
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
The purity of this compound is a critical factor in the synthesis of high-quality pharmaceutical compounds. RP-HPLC with UV detection provides a robust, sensitive, and reliable method for routine purity assessment. This method allows for the effective separation and quantification of the main component from potential process-related impurities. For a more comprehensive purity profile, especially for the identification of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) or utilizing orthogonal techniques like qNMR is recommended. By employing appropriate and well-defined analytical methods, researchers can ensure the quality of their starting materials and enhance the success of their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 144978-12-1 [chemicalbook.com]
- 3. Boc-L-Pyroglutamic Acid Ethyl Ester | Protected Amino Acid | Baishixing | ETW [etwinternational.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
- 11. Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound (Boc-L-Pyroglutamic Acid Ethyl Ester) BP EP USP CAS 144978-12-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry of Peptides Containing N-Terminal Pyroglutamate
For researchers, scientists, and drug development professionals, understanding the behavior of modified peptides during mass spectrometric analysis is crucial for accurate characterization and quantification. The introduction of an N-terminal pyroglutamate (B8496135) (pGlu) residue, often accomplished during synthesis using reagents like Boc-Pyr-Oet ((S)-Ethyl-N-Boc-pyroglutamate), imparts stability against aminopeptidases. However, this modification also significantly influences the peptide's fragmentation pattern in tandem mass spectrometry (MS/MS), which can present both challenges and opportunities for analysis compared to peptides with other N-terminal modifications, such as acetylation, or those with a free N-terminus.
This guide provides an objective comparison of the mass spectrometric behavior of peptides featuring an N-terminal pyroglutamate modification versus alternative N-terminal states. It includes supporting experimental data, detailed analytical protocols, and visual diagrams to elucidate key concepts.
Comparison of Fragmentation Patterns: Pyroglutamate vs. Other N-Terminal Modifications
The presence of an N-terminal pyroglutamate residue alters the charge distribution and proton affinity of a peptide, leading to distinct fragmentation patterns upon collision-induced dissociation (CID).
Peptides with a Free N-Terminus (Unmodified): Doubly charged tryptic peptides with a free N-terminus typically exhibit prominent cleavage at the peptide bond between the second and third amino acid residues. This results in a dominant b₂ and y(n-2) fragment ion pair in the MS/MS spectrum.[1][2]
N-Terminal Acetylated Peptides: Acetylation of the N-terminus can enhance the production of b-ions, including the b₁ ion, which is often absent or of low abundance in unmodified peptides.[3][4] This can improve the confidence of de novo sequencing. The overall fragmentation pattern still often includes a series of b- and y-ions along the peptide backbone.[3][4]
N-Terminal Pyroglutamate Peptides: The cyclization of the N-terminal glutamine or glutamic acid to form pyroglutamate results in the conversion of the terminal amine group to an imide. This imide has a lower proton affinity, which discourages proton localization at the N-terminus.[1][2] Consequently, the characteristic b₂/y(n-2) fragmentation pathway is suppressed.[1][2] Instead, fragmentation tends to occur more centrally within the peptide chain.[1][2] The MS/MS spectra of pyroglutamyl peptides are often characterized by a series of b- and y-ions where the b-ion series is shifted by the mass of the pyroglutamyl residue.[5]
The following diagram illustrates the differing fragmentation propensities:
Quantitative Data Summary
The choice of N-terminal modification can influence ionization efficiency and the distribution of fragment ions, which are critical parameters for quantitative proteomics. The following table summarizes key comparative metrics for different N-terminal modifications based on typical mass spectrometry data.
| Feature | Unmodified N-Terminus | Acetylated N-Terminus | Pyroglutamate N-Terminus |
| Primary Fragmentation Site | Between 2nd and 3rd residue (b₂/y(n-2)) | Enhanced b-ion series | More central peptide bonds |
| Characteristic Fragment Ions | b₂, y(n-2) | b₁, enhanced b-ions | Internal fragment ions, shifted b-ion series |
| Ionization Efficiency | Variable | Generally good | Can be slightly reduced due to lower basicity |
| Sequencing Confidence | Good, but can be ambiguous at N-terminus | Improved due to prominent b₁ ion | Generally good, but requires database search to account for the modification |
| Database Search Considerations | Standard search | Variable modification (Acetylation) | Variable modification (Pyro-Glu from Q or E) |
Experimental Protocols
This section details a representative experimental protocol for the analysis of a synthetic peptide containing an N-terminal pyroglutamate, such as one synthesized using this compound.
Protocol: LC-MS/MS Analysis of Pyroglutamyl Peptides
1. Sample Preparation:
-
Denaturation, Reduction, and Alkylation (if part of a larger protein): If the peptide is generated from a protein digest, proteins are first denatured (e.g., with 8 M urea), reduced with dithiothreitol (B142953) (DTT), and alkylated with iodoacetamide (B48618) (IAA).
-
Enzymatic Digestion (if applicable): The protein is then digested, for example with trypsin.
-
Peptide Desalting: The resulting peptide mixture is desalted using a C18 StageTip or ZipTip to remove salts and other contaminants that can interfere with mass spectrometry analysis.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., Agilent AdvanceBio Peptide Mapping column) is typically used for peptide separation.[6]
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A shallow gradient of increasing Mobile Phase B is used to elute the peptides based on their hydrophobicity. The specific gradient will depend on the complexity of the sample.
-
Flow Rate: Dependent on the LC system, ranging from standard flow (e.g., 0.3 mL/min) to nano-flow for higher sensitivity.[7][8]
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard for peptide analysis.
-
Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or a triple quadrupole is used.
-
MS1 Scan: A full MS scan is performed to detect the precursor ions of the peptides eluting from the LC column.
-
MS2 Scan (Tandem MS): Data-dependent acquisition (DDA) is commonly employed, where the most intense precursor ions from the MS1 scan are selected for fragmentation (e.g., by CID or HCD) and their fragment ions are analyzed.
4. Data Analysis:
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using a search engine (e.g., Mascot, Sequest).
-
Search Parameters: The search must be configured to include the pyroglutamate modification as a variable modification on N-terminal glutamine or glutamic acid.
-
Quantification: For quantitative analysis, label-free quantification (LFQ) or targeted approaches like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be used.[9][10] Stable isotope-labeled internal standards are recommended for accurate quantification.[11][12]
The following diagram outlines the experimental workflow:
References
- 1. Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. q2labsolutions.com [q2labsolutions.com]
- 9. portlandpress.com [portlandpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Boc vs. Cbz Protection for Pyroglutamic Acid
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate amine protecting group is a critical decision that profoundly influences the success of a synthetic strategy. Pyroglutamic acid, a chiral lactam, is a valuable building block in the synthesis of a wide array of pharmaceuticals. The protection of its secondary amine is often a necessary step to avoid undesirable side reactions. Among the plethora of amine protecting groups, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most commonly employed. This guide provides an objective, data-driven comparison of Boc and Cbz protection for pyroglutamic acid, offering insights into their respective advantages and disadvantages to aid in making an informed choice for your synthetic needs.
Chemical Properties and Stability: A Tale of Two Stabilities
The fundamental difference between the Boc and Cbz protecting groups lies in their stability and cleavage conditions, which forms the basis of their orthogonality in complex syntheses. The Boc group is renowned for its lability to acid, whereas the Cbz group is characteristically removed by catalytic hydrogenolysis.[1] This key distinction dictates their suitability for different synthetic routes, depending on the other functional groups present in the molecule.[1]
A general overview of the properties of Boc and Cbz protecting groups is presented below:
| Property | Boc (tert-butoxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Stable to acidic and basic conditions (with some exceptions).[1] |
| Lability | Labile to strong acids (e.g., TFA, HCl).[1] | Labile to catalytic hydrogenolysis and strong acids.[1] |
Performance Comparison in the Protection of Pyroglutamic Acid
The direct N-acylation of pyroglutamic acid can be challenging.[2] A frequently employed and often more efficient strategy involves the cyclization of an N-protected glutamic acid derivative.[2] Below, we compare the performance of Boc and Cbz protecting groups in the context of pyroglutamic acid protection, considering both direct acylation and the cyclization approach.
Quantitative Data on Protection and Deprotection
The following table summarizes typical yields and conditions for the protection and deprotection of pyroglutamic acid with Boc and Cbz groups. It is important to note that the data is compiled from various sources and the reaction conditions may not be directly comparable.
| Protecting Group | Protection Method | Reagent | Solvent | Base | Yield (%) | Deprotection Method | Reference |
| Boc | Direct N-acylation of pyroglutamate (B8496135) ester | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acetonitrile | DMAP (catalytic) | High | Acidolysis (TFA or HCl) | [2] |
| Boc | Protection of amines (general) | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (B109758) | - | High | Acidolysis (TFA or HCl) | [2] |
| Cbz | Protection of amines (general) | Benzyl (B1604629) chloroformate (Cbz-Cl) | Dioxane/water | NaHCO₃ | High | Catalytic Hydrogenolysis | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the practical application of this information.
Boc Protection of L-Pyroglutamic Acid Methyl Ester
This protocol describes a two-step synthesis starting from L-pyroglutamic acid.[4]
Step 1: Esterification of L-pyroglutamic acid
-
Materials: L-pyroglutamic acid, absolute methanol (B129727), thionyl chloride, sodium bicarbonate, dichloromethane.
-
Procedure:
-
To a dry reaction vessel, add 800 kg of absolute methanol and cool to -10°C.
-
Slowly add 20 kg of thionyl chloride.
-
After the addition is complete, add 200 kg of L-pyroglutamic acid.
-
Maintain the reaction temperature between 5-10°C and stir for 7 hours.
-
Add 100 kg of sodium bicarbonate to neutralize the acid.
-
Evaporate the solvent to obtain a greasy residue.
-
Dissolve the product in dichloromethane and wash with water to remove salts and impurities, yielding L-pyroglutamic acid methyl ester.[4]
-
Step 2: Boc-Protection of L-pyroglutamic acid methyl ester
-
Materials: L-pyroglutamic acid methyl ester, dichloromethane, 4-dimethylaminopyridine (B28879) (DMAP), di-tert-butyl dicarbonate (Boc₂O).
-
Procedure:
-
Dissolve the L-pyroglutamic acid methyl ester obtained from Step 1 in dichloromethane.
-
Add a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate in batches while stirring.
-
Continue the reaction until completion to yield N-Boc-L-pyroglutamic acid methyl ester with a purity that can reach 99.8%.[4]
-
Cbz Protection of an Amine (General Protocol)
This protocol describes a general method for the Cbz protection of a primary amine.[3]
-
Materials: Primary amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃), Dioxane/water mixture or Dichloromethane (DCM).
-
Procedure:
-
Dissolve the primary amine in the chosen solvent system.
-
Add an aqueous solution of the base.
-
Cool the mixture to 0°C.
-
Slowly add 1.1 equivalents of Cbz-Cl.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Proceed with standard aqueous work-up and purification.
-
Deprotection Protocols
Boc Deprotection
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
Cbz Deprotection
-
Reagents: 5% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the N-Cbz-protected pyroglutamic acid derivative in methanol.
-
Add a catalytic amount of 5% Pd/C.
-
Stir the mixture under an atmosphere of hydrogen gas until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.[1]
-
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the chemical transformations and decision-making processes, the following diagrams are provided.
Conclusion: Making the Right Choice
The choice between Boc and Cbz for the protection of pyroglutamic acid is not a matter of one being definitively superior to the other, but rather a strategic decision based on the overall synthetic plan.
-
Choose Boc when your downstream synthetic steps are sensitive to hydrogenolysis but can tolerate acidic conditions for deprotection. The Boc group offers a robust and reliable protection that is easily removed with common laboratory acids.
-
Choose Cbz if your molecule contains acid-sensitive functionalities. The Cbz group provides sturdy protection that can be selectively cleaved under mild, neutral conditions using catalytic hydrogenation. However, care must be taken if other reducible groups are present in the molecule.
Ultimately, the orthogonality of these two protecting groups is their greatest strength, allowing for the selective deprotection of one in the presence of the other, a powerful tool in the synthesis of complex molecules.[1] By carefully considering the chemical environment of the pyroglutamic acid moiety within your target molecule and the planned synthetic transformations, you can confidently select the protecting group that will best facilitate a successful and efficient synthesis.
References
Stability of the Boc-Pyr-Oet Linkage: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of protecting groups is paramount for the successful synthesis of complex molecules. This guide provides a comprehensive assessment of the stability of the Boc-Pyr-Oet linkage, comparing its performance with other common protecting groups and offering supporting experimental frameworks.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide and pharmaceutical chemistry. Its widespread use stems from its predictable stability profile: robust under basic and nucleophilic conditions, yet readily cleaved under acidic conditions. This compound, or Boc-L-pyroglutamic acid ethyl ester, is a key chiral building block that incorporates this protecting group, serving as a stable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Hepatitis C virus (HCV) protease inhibitors and renin inhibitors.[1][2]
Comparative Stability Profile
The stability of the this compound linkage is primarily dictated by the lability of the Boc group. The pyroglutamic acid moiety itself is a conformationally constrained cyclic amino acid derivative, and the ethyl ester provides additional stability under many conditions. The critical aspect for synthetic chemists is the N-Boc linkage's susceptibility to cleavage.
While specific kinetic data for the hydrolysis of the this compound linkage under a wide range of conditions is not extensively available in peer-reviewed literature, its stability can be reliably inferred from the well-documented behavior of the Boc protecting group in general.
Table 1: General Stability of the Boc Linkage Compared to Other Common Amine Protecting Groups
| Protecting Group | Linkage Type | Stable Conditions | Labile Conditions | Typical Deprotection Reagents |
| Boc | Carbamate | Basic (e.g., NaOH, piperidine), Nucleophiles, Catalytic Hydrogenation | Strongly Acidic | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |
| Fmoc | Carbamate | Acidic (e.g., TFA), Catalytic Hydrogenation | Basic | Piperidine, DBU |
| Cbz (Z) | Carbamate | Acidic, Mildly Basic | Catalytic Hydrogenation | H₂, Pd/C |
This orthogonality between Boc, Fmoc, and Cbz protecting groups is a fundamental principle in solid-phase peptide synthesis (SPPS) and other multi-step synthetic strategies, allowing for the selective deprotection of one group while others remain intact.[3][4]
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid ethyl ester | [5] |
| CAS Number | 144978-12-1 | [1] |
| Molecular Formula | C₁₂H₁₉NO₅ | [1] |
| Molecular Weight | 257.28 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 54 °C | [1] |
| Solubility | Soluble in various organic solvents, slightly soluble in water. | [5] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [1] |
Experimental Protocols
While specific protocols for assessing the stability of this compound are not readily found, the following are adapted from established methods for evaluating the stability of Boc-protected amino acids and esters.
Protocol 1: Assessment of Stability under Acidic and Basic Conditions
This protocol outlines a general method to determine the stability of the this compound linkage at different pH values.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations (e.g., 0.1 M, 1 M)
-
Buffer solutions of various pH (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile (ACN) or other suitable organic solvent
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Thermostated water bath or incubator
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate vials, add an aliquot of the this compound stock solution to each of the different pH buffer solutions, HCl solutions, and NaOH solutions to a final desired concentration.
-
Incubate the vials at a constant temperature (e.g., 25 °C, 37 °C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction if necessary (e.g., by neutralizing acidic or basic solutions).
-
Analyze the samples by HPLC to quantify the remaining this compound and the formation of any degradation products (e.g., pyroglutamic acid ethyl ester).
-
Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and half-life.
Protocol 2: HPLC Method for Monitoring this compound Degradation
This protocol provides a starting point for developing an HPLC method to analyze the stability samples from Protocol 1.
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a suitable percentage of B (e.g., 10-20%) and increase to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute the reaction aliquots with the initial mobile phase composition to a suitable concentration for HPLC analysis.
Visualization of Key Concepts
Deprotection Mechanism of the Boc Group
The stability of the this compound linkage is fundamentally linked to the mechanism of Boc group cleavage under acidic conditions.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Orthogonal Deprotection Strategy
The differential stability of Boc and Fmoc protecting groups allows for their sequential removal in a synthetic workflow.
Caption: Orthogonal deprotection using Fmoc (base-labile) and Boc (acid-labile) groups.
Conceptual Synthetic Workflow for a Renin Inhibitor Intermediate
This compound can be a crucial starting material in the synthesis of complex pharmaceutical agents. The following diagram illustrates a conceptual workflow.
References
- 1. Boc-L-Pyroglutamic Acid Ethyl Ester | Protected Amino Acid | Baishixing | ETW [etwinternational.com]
- 2. N-Boc-L-pyroglutamic acid ethyl ester | 144978-12-1 | FB39596 [biosynth.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound (Boc-L-Pyroglutamic Acid Ethyl Ester) BP EP USP CAS 144978-12-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
A Comparative Guide to the Deprotection Efficiency of Boc-Pyr-OEt
For researchers, scientists, and drug development professionals, the selection of a suitable protecting group and a corresponding efficient deprotection strategy is a critical consideration in the synthesis of pyrrolidine-containing molecules. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the pyrrolidine (B122466) nitrogen due to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[1] This guide provides an objective comparison of the deprotection efficiency of Boc-Pyr-OEt (ethyl 1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate) using common acidic reagents and compares the Boc protecting group with other alternatives such as benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc). The information presented is supported by experimental data from literature to aid in the selection of the optimal deprotection strategy.
Comparison of Deprotection Conditions for this compound
The deprotection of this compound is typically achieved using strong acids. The choice of acid and solvent can significantly impact the reaction time and yield. The two most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrogen chloride (HCl).[2]
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Reagent | 20-50% TFA in Dichloromethane (DCM)[2][3] | 4M HCl in 1,4-Dioxane[2][4] |
| Reaction Time | Generally fast, typically 30 minutes to 2 hours at room temperature.[2] | Can be very rapid, often complete within 30 minutes to 2 hours.[2][4] |
| Typical Yield | High to quantitative.[2] | High to quantitative.[2] |
| Product Form | The deprotected amine is obtained as a trifluoroacetate (B77799) salt, which can sometimes be oily and may require further purification.[5] | The product is the hydrochloride salt, which is often a crystalline solid, facilitating isolation and purification.[2] |
| Selectivity | TFA is a very strong acid and may be less selective if other acid-sensitive functional groups are present.[2] | 4M HCl in dioxane offers good selectivity for Boc deprotection in the presence of other acid-labile groups like tert-butyl esters and ethers.[4] |
| Work-up | Typically involves removal of excess TFA and solvent in vacuo, followed by purification.[3] | The precipitated hydrochloride salt can often be isolated by filtration.[6] |
Comparison with Alternative Protecting Groups for Pyr-OEt
The choice of protecting group is crucial for multi-step syntheses, especially when orthogonality is required. Orthogonal protecting groups can be removed under different conditions without affecting each other.[7] Here, we compare the Boc group with Cbz and Fmoc for the protection of Pyr-OEt.
| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |
| Boc (tert-Butoxycarbonyl) | Acidic conditions (e.g., TFA in DCM, HCl in dioxane).[2] | Stable to a wide range of non-acidic conditions; easily removed.[1] | Harsh acidic conditions may not be suitable for sensitive substrates.[8] |
| Cbz (Benzyloxycarbonyl) | Catalytic hydrogenolysis (e.g., H₂ gas with Pd/C catalyst).[1][9] | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups; imparts crystallinity.[7] | Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing groups).[10] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Basic conditions (e.g., 20% piperidine (B6355638) in DMF).[11][12] | Orthogonal to acid-labile and hydrogenolysis-labile groups; deprotection can be monitored by UV spectroscopy.[8] | The fluorenyl group can sometimes lead to aggregation in solid-phase synthesis.[13] |
Experimental Protocols
Protocol 1: Deprotection of this compound using TFA in DCM
This protocol describes a general procedure for the removal of the Boc group from this compound using a solution of trifluoroacetic acid in dichloromethane.[3]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected Pyr-OEt.
Protocol 2: Deprotection of Cbz-Pyr-OEt using Catalytic Hydrogenolysis
This protocol outlines a general method for the removal of the Cbz group from Cbz-Pyr-OEt via catalytic hydrogenolysis.[1]
Materials:
-
Cbz-Pyr-OEt
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (Pd/C, 5-10 wt. %)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Dissolve Cbz-Pyr-OEt in MeOH or EtOH in a round-bottom flask.
-
Carefully add Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected Pyr-OEt.
Visualizing the Deprotection Workflow and Influencing Factors
To better understand the process, the following diagrams illustrate the experimental workflow for deprotection and the key factors that influence its efficiency.
Caption: General experimental workflow for a deprotection reaction.
Caption: Factors influencing deprotection efficiency.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Bioconjugation Coupling Methods: A Guide to Yield and Efficiency
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical determinant of success in creating effective antibody-drug conjugates (ADCs), diagnostic reagents, and other functionalized biomolecules. The efficiency of the coupling reaction, which dictates the yield and homogeneity of the final product, is a key performance metric. This guide provides an objective comparison of three common coupling methods—EDC/NHS Chemistry, Maleimide-Thiol Chemistry, and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry—supported by experimental data and detailed protocols to inform your selection process.
Quantitative Comparison of Coupling Yields
The coupling yield of a given method can vary significantly based on the specific biomolecules being conjugated, buffer conditions, and reaction stoichiometry. The following table summarizes typical reported coupling yields for these widely used methods. It is important to note that these values are representative, and optimization is often necessary to achieve the best results for a specific application.
| Coupling Method | Target Functional Groups | Typical Reported Yield (%) | Key Advantages | Key Disadvantages |
| EDC/NHS Chemistry | Carboxyls (-COOH) and Primary Amines (-NH₂) | 50 - 85%[1][2] | Utilizes common functional groups, zero-length crosslinker. | O-acylisourea intermediate is unstable in aqueous solutions, potential for side reactions and product heterogeneity.[1] |
| Maleimide-Thiol Chemistry | Sulfhydryls (-SH) and Maleimides | 58 - 95%[3][4] | High specificity for thiols, allows for controlled, site-specific conjugation.[1] | Maleimide group can be unstable, potential for retro-Michael addition. |
| Click Chemistry (CuAAC) | Azides (-N₃) and Terminal Alkynes (-C≡CH) | >95% (often quantitative)[1][5] | High efficiency and specificity (bioorthogonal), forms a very stable triazole linkage.[1] | Requires a copper catalyst which can be cytotoxic, requires introduction of non-native functional groups.[1] |
Reaction Mechanisms and Workflows
Understanding the underlying chemical principles of each coupling method is crucial for troubleshooting and optimization. The following diagrams illustrate the reaction mechanisms and a general experimental workflow for bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. A Concise, Modular Antibody-Oligonucleotide Conjugation Strategy Based on Disuccinimidyl Ester Activation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Chemistries: Cost-Benefit Analysis of Boc vs. Fmoc Strategy for Pyroglutamic Acid Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of peptides featuring an N-terminal pyroglutamic acid (pGlu) residue presents a critical strategic decision. This choice primarily revolves around two orthogonal solid-phase peptide synthesis (SPPS) methodologies: the classic tert-butyloxycarbonyl (Boc) strategy and the more contemporary 9-fluorenylmethyloxycarbonyl (Fmoc) approach. Each strategy offers distinct advantages and disadvantages in terms of cost, efficiency, and the final purity of the desired peptide.
The incorporation of pyroglutamic acid is vital for the biological activity and stability of numerous peptide hormones, such as Gonadotropin-Releasing Hormone (GnRH) and Thyrotropin-Releasing Hormone (TRH), as it protects against degradation by aminopeptidases.[1][2] The selection of the synthesis strategy can profoundly impact downstream applications, from fundamental research to the development of therapeutic peptides.[3]
This guide provides a comprehensive cost-benefit analysis of the Boc and Fmoc strategies for synthesizing pyroglutamyl peptides, supported by comparative data and detailed experimental protocols.
Executive Summary: A Strategic Overview
The choice between Boc and Fmoc chemistries for introducing pyroglutamic acid is fundamentally a decision between two distinct chemical philosophies.[] The Boc strategy , an older and well-established method, utilizes the acid-labile Boc group for Nα-protection, which is removed by moderate acids like trifluoroacetic acid (TFA).[2][5] Final cleavage from the resin and removal of side-chain protecting groups, typically benzyl-based, requires treatment with strong acids such as anhydrous hydrogen fluoride (B91410) (HF).[2][5]
In contrast, the Fmoc strategy is lauded for its milder conditions.[1] It employs the base-labile Fmoc group for Nα-protection, which is cleaved using a piperidine (B6355638) solution.[5] Side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with resin cleavage using TFA.[]
For pyroglutamic acid incorporation, two primary tactics exist within these overarching strategies:
-
Direct Coupling: This involves the direct use of a protected pyroglutamic acid derivative, such as Boc-Pyr-OH or Fmoc-pGlu-OH, as the final amino acid in the sequence.[1][6] This method is generally more controlled and predictable.[3]
-
In-situ Cyclization: This more traditional approach involves coupling an N-terminal glutamine (Gln) or glutamic acid (Glu) residue and then inducing its cyclization to pyroglutamic acid, often during the final cleavage step.[3][6] While potentially less expensive in terms of the initial amino acid cost, this method can be prone to side reactions and incomplete conversion.[3]
Comparative Analysis: Boc vs. Fmoc for Pyroglutamic Acid Synthesis
The decision between the Boc and Fmoc strategies for pyroglutamyl peptide synthesis is a nuanced one, with trade-offs in cost, purity, and operational complexity.
| Feature | Boc Strategy (using Boc-Pyr-OH) | Fmoc Strategy (using Fmoc-pGlu-OH) |
| Reagent Cost | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids, including Fmoc-pGlu-OH, typically have a higher initial cost.[1][3] |
| Reaction Conditions | Requires strong acids (TFA for deprotection, HF for cleavage), which can be harsh on sensitive peptides.[1][] | Employs milder, orthogonal conditions (base for deprotection, TFA for cleavage), compatible with a wider range of peptides.[1][] |
| Typical Crude Purity | Can be lower due to harsh cleavage conditions leading to more side products.[1] | Generally higher due to milder conditions and fewer side reactions.[1][3] |
| Overall Yield | Potentially lower due to losses during harsh cleavage and more challenging purification.[1] | Can be higher due to a cleaner reaction profile and simplified purification.[3] |
| Synthesis Time | Can be longer due to the need for specialized equipment for HF cleavage and more extensive purification. | Potentially shorter due to fewer steps and simplified purification.[3] |
| Purification Costs | Can be significantly higher due to the need to separate the target peptide from closely related impurities.[3] | Generally lower due to higher crude purity.[3] |
| Safety & Handling | Requires specialized, corrosion-resistant equipment to handle hazardous HF. | Uses less hazardous reagents, making it more amenable to standard laboratory setups. |
| Compatibility | Less suitable for peptides with acid-sensitive modifications.[] | Highly compatible with a wide range of sensitive functional groups and modifications.[1] |
In-situ Cyclization of Glutamine: A Cost-Effective Alternative?
While direct coupling of pyroglutamic acid offers better control, the in-situ cyclization of an N-terminal glutamine residue is an alternative that can be more economical in terms of raw materials.[3] However, this approach comes with its own set of challenges.
| Feature | In-situ Cyclization of Gln (Fmoc Strategy) | Direct Coupling of Fmoc-pGlu-OH |
| Precursor Cost | Fmoc-Gln(Trt)-OH is generally less expensive than Fmoc-pGlu-OH.[3] | Higher initial cost for the specialized amino acid derivative.[3] |
| Process Control | Less direct control, as cyclization efficiency can be sequence-dependent and may be incomplete.[6] | Direct and controlled incorporation of the pGlu moiety.[3] |
| Risk of Side Reactions | Higher risk of incomplete cyclization, dehydration, and diketopiperazine formation.[3] | Lower risk of cyclization-related side products.[3] |
| Crude Purity | Variable, often lower due to incomplete conversion and side-product formation.[3] | Generally higher due to a cleaner reaction profile.[3] |
| Purification | More complex and costly due to the need to separate the target peptide from impurities like the Gln-containing precursor.[3] | Simpler and less expensive.[3] |
Experimental Workflows and Protocols
To illustrate the practical differences, the following sections outline generalized SPPS protocols for a model tripeptide, pGlu-His-Pro-NH2 (Thyrotropin-Releasing Hormone, TRH).
Boc-SPPS Workflow for pGlu Peptide Synthesis
Caption: Boc-SPPS workflow for pGlu peptide synthesis.
Protocol: Manual Boc-SPPS of TRH (pGlu-His-Pro-NH2)
-
Resin Preparation: Swell methylbenzhydrylamine (MBHA) resin in dichloromethane (B109758) (DCM).[2]
-
Amino Acid Coupling Cycle (Pro, His):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM and isopropanol.[7]
-
Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM. Wash with DCM.[2]
-
Coupling: Couple the appropriate Boc-protected amino acid (Boc-His(Tos)-OH, Boc-Pro-OH) using a coupling agent like HBTU in the presence of DIEA in DMF for 1-2 hours. Monitor completion with a ninhydrin (B49086) test.[2]
-
Wash: Wash the resin with DMF and DCM.[2]
-
-
Pyroglutamic Acid Coupling: After deprotection of the N-terminal Proline, couple Boc-Pyr-OH using the same coupling protocol. A longer coupling time (2-4 hours) can be used to ensure completion.[2]
-
Cleavage and Deprotection: Dry the peptide-resin and treat with anhydrous hydrogen fluoride (HF) with an appropriate scavenger like anisole (B1667542) at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups.[1][2]
-
Purification: Precipitate the crude peptide with cold diethyl ether, dissolve in an aqueous buffer, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Fmoc-SPPS Workflow for pGlu Peptide Synthesis (Direct Coupling)
Caption: Fmoc-SPPS workflow for pGlu peptide synthesis.
Protocol: Manual Fmoc-SPPS of TRH (pGlu-His-Pro-NH2) using Fmoc-pGlu-OH
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).[3]
-
Amino Acid Coupling Cycle (Pro, His):
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.[3][5]
-
Wash: Wash the resin thoroughly with DMF and DCM.
-
Coupling: Couple the appropriate Fmoc-protected amino acid (Fmoc-His(Trt)-OH, Fmoc-Pro-OH) using a coupling agent like HBTU and DIEA in DMF for 1-2 hours.[8]
-
Wash: Wash the resin with DMF.
-
-
Pyroglutamic Acid Coupling: After deprotection of the N-terminal Proline, couple Fmoc-pGlu-OH using the same coupling protocol.[3]
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal pyroglutamic acid using 20% piperidine in DMF.[3]
-
Cleavage and Deprotection: Wash and dry the peptide-resin. Treat with a cleavage cocktail (e.g., TFA/H2O/TIPS 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[8]
-
Purification: Precipitate the crude peptide with cold diethyl ether, dissolve in an aqueous/acetonitrile mixture, and purify by RP-HPLC.[8]
Fmoc-SPPS Workflow (In-situ Gln Cyclization)
Caption: Workflow for pGlu synthesis via in-situ cyclization of Gln.
Protocol: Manual Fmoc-SPPS of TRH with In-situ Gln Cyclization
-
Resin Preparation and Peptide Elongation: Follow steps 1-2 as in the direct coupling Fmoc method, but in the final coupling step, use Fmoc-Gln(Trt)-OH instead of Fmoc-pGlu-OH.[3]
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from glutamine using 20% piperidine in DMF.[6]
-
Cleavage and Cyclization: Treat the resin with a cleavage cocktail (e.g., TFA/anisole 10:1) and reflux for 30-60 minutes. The acidic conditions and elevated temperature promote both cleavage from the resin and the cyclization of the N-terminal glutamine to pyroglutamic acid.[6]
-
Purification: Precipitate and purify the crude peptide as described previously. This step may be more involved due to the potential for incomplete cyclization.[3]
Conclusion and Recommendations
The choice between Boc and Fmoc strategies for synthesizing pyroglutamic acid-containing peptides is contingent on project-specific requirements, including peptide complexity, required purity, scale, and available resources.
-
The Boc strategy remains a viable option, particularly for laboratories well-equipped for Boc chemistry and for the synthesis of peptides that are not sensitive to strong acids.[1] However, the harsh final cleavage step is a significant drawback.[1]
-
The Fmoc strategy using direct coupling of Fmoc-pGlu-OH is generally the preferred method for most applications, especially for complex and sensitive peptides.[1] While the initial cost of the protected amino acid may be higher, the benefits of milder conditions, higher crude purity, and simplified purification often make it more cost-effective in the long run.[1]
-
The Fmoc strategy with in-situ cyclization of glutamine offers a lower initial raw material cost but introduces significant risks of incomplete reactions and side-product formation, which can escalate downstream purification costs and lower the overall yield.[3]
For applications demanding high purity, reproducibility, and a streamlined workflow, the direct incorporation of a pre-formed pyroglutamic acid derivative via the Fmoc strategy is the recommended approach.[3] This upfront investment in the specialized amino acid is often offset by savings in purification time and resources, leading to a more efficient and reliable synthesis of the target pyroglutamyl peptide.
References
A Comparative Guide to the Applications of Boc-Pyr-Oet in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Boc-L-Pyroglutamic Acid Ethyl Ester, commonly referred to as Boc-Pyr-Oet, is a valuable chiral building block in modern organic synthesis, particularly in the development of peptide-based therapeutics and other complex pharmaceutical agents. Its rigid, cyclic structure, derived from L-glutamic acid, provides a stereochemically defined scaffold that is instrumental in designing molecules with specific conformational properties. This guide offers an objective comparison of this compound with alternative synthetic strategies, supported by experimental data, and provides detailed methodologies for its application.
I. Core Applications and Comparative Analysis
The primary utility of this compound lies in its role as a protected amino acid derivative for peptide synthesis and as a key intermediate in the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility in organic solvents, making it suitable for a variety of reaction conditions.[1]
N-Terminal Pyroglutamic Acid (pGlu) Formation in Peptides
A critical application of pyroglutamic acid derivatives is the introduction of an N-terminal pyroglutamyl (pGlu) residue in peptides. This modification confers enhanced stability by protecting the peptide from degradation by aminopeptidases. Two primary strategies are employed for this purpose: the direct incorporation of a protected pGlu derivative like Boc-Pyr-OH (a related compound to this compound), and the in-situ cyclization of an N-terminal glutamine (Gln) residue.
Comparison of Synthetic Strategies for N-Terminal pGlu Peptides
| Parameter | Direct Incorporation of Boc-Pyr-OH | In-situ Cyclization of N-Terminal Gln |
| Control & Reproducibility | High and predictable | Low to moderate, often variable |
| Yield of pGlu Peptide | High | Variable and often incomplete |
| Purity of Final Product | High, with minimal side products | Heterogeneous mixture requiring extensive purification |
| Synthesis Time | Standard SPPS coupling time | Can require extended incubation for cyclization |
| Cost of Starting Material | Higher initial cost for Boc-Pyr-OH | Lower initial cost for Boc-Gln(Trt)-OH |
| Risk of Side Reactions | Lower risk of cyclization-related side products | Higher risk of incomplete cyclization and other side reactions |
The direct incorporation of a pre-formed pyroglutamic acid derivative is the superior strategy for achieving high purity, yield, and reproducibility, which are critical factors in drug development.
Intermediate in the Synthesis of Pharmaceutical Agents
This compound and its derivatives are crucial intermediates in the manufacturing of several therapeutic agents, including β-lactamase inhibitors and treatments for Hepatitis C.[2]
a) Avibactam Synthesis:
Avibactam, a non-β-lactam β-lactamase inhibitor, is synthesized using derivatives of pyroglutamic acid. One synthetic route utilizes N-Boc-L-pyroglutamic acid ethyl ester in a multi-step process.[3] An alternative and well-documented industrial synthesis starts with BOC-benzyl-glutamate. This highlights that while pyroglutamic acid derivatives are central, the specific ester and protecting group strategy can be varied. Another distinct approach begins with ethyl-5-hydroxypicolinate, offering a completely different synthetic pathway that avoids pyroglutamic acid as the initial starting material.
b) Hepatitis C Virus (HCV) Inhibitors:
This compound is cited as a building block in the synthesis of Hepatitis C enzyme inhibitors.[2] While the synthesis of complex HCV inhibitors like Velpatasvir involves intricate multi-step processes with various starting materials, the direct role and comparative advantage of this compound in these specific published routes are not as prominently detailed as in the case of Avibactam.
II. Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Amino Acids
This protocol outlines the manual synthesis cycle for elongating a peptide chain on a solid support using the Boc protection strategy.
Workflow for Boc-SPPS Cycle
Procedure:
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the first amino acid already attached.
-
Boc Deprotection: Swell the resin in dichloromethane (B109758) (DCM). Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for about 15-30 minutes to remove the Boc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DCM followed by N,N-dimethylformamide (DMF) to remove residual TFA and the cleaved Boc group.
-
Neutralization: Neutralize the protonated N-terminal amine with a base, such as diisopropylethylamine (DIEA), in DCM or DMF.
-
Washing: Wash the resin again with DMF to remove excess base.
-
Coupling: Add the next Boc-protected amino acid (e.g., this compound or another Boc-amino acid) and a coupling reagent (e.g., HBTU, DCC/HOBt) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final coupling step, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
III. Signaling Pathways and Logical Relationships
The choice between different synthetic strategies often involves a trade-off between factors like cost, efficiency, and the chemical properties of the target molecule. The following diagram illustrates the decision-making process for synthesizing a peptide containing an N-terminal pyroglutamic acid.
Decision Pathway for pGlu Peptide Synthesis
IV. Conclusion
This compound and its related pyroglutamic acid derivatives are indispensable tools in the synthesis of peptides and pharmaceuticals. The Boc-protection strategy, while considered a more traditional approach compared to the Fmoc-based methods, remains highly relevant and is often preferred for its ability to mitigate aggregation in long or complex peptide sequences. When high purity and reproducibility are paramount for N-terminal pyroglutamic acid formation, the direct incorporation of a protected pyroglutamic acid building block is demonstrably superior to in-situ cyclization methods. The choice of a specific derivative, such as the ethyl ester (this compound) versus the free acid (Boc-Pyr-OH) or a benzyl (B1604629) ester, will depend on the specific requirements of the overall synthetic scheme, including solubility and subsequent reaction steps. As the demand for sophisticated therapeutics continues to grow, the strategic application of chiral building blocks like this compound will remain a cornerstone of successful drug development.
References
A Comparative Guide to the Synthesis of N-Boc-L-pyroglutamic Acid Ethyl Ester (Boc-Pyr-Oet)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to N-tert-butyloxycarbonyl-L-pyroglutamic acid ethyl ester (Boc-Pyr-Oet), a valuable chiral building block in pharmaceutical synthesis. We present a detailed examination of the widely employed two-step synthesis, alongside alternative catalytic approaches for the crucial N-Boc protection step. The information is supported by experimental data to aid in methodology selection and optimization.
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes the quantitative data for the primary two-step synthesis of this compound and highlights alternative catalytic conditions for the N-Boc protection step.
| Method | Key Steps | Catalyst | Solvent(s) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Two-Step Synthesis (Primary) | 1. Esterification of L-pyroglutamic acid2. N-Boc Protection | H₂SO₄ (Step 1)DMAP (Step 2) | Ethanol (B145695) (Step 1)Dichloromethane (Step 2) | 24h (Step 1)6-8h (Step 2) | ~91% (Step 2) | >99% | [1] |
| Alternative Catalyst for Step 2 | N-Boc Protection of Ethyl L-pyroglutamate | (Various) | (Various) | (Varies) | (Varies) | (Varies) | [2] |
| - Solvent-Free, Catalyst-Free | N-Boc Protection | None | None | - | High | - | [2] |
| - Ionic Liquid Catalysis | N-Boc Protection | e.g., [C₆(mpy)₂][CoCl₄]₂⁻ | (Varies) | Short | High | - | [2] |
Experimental Protocols
Primary Method: Two-Step Synthesis of this compound
This common and effective method involves the initial esterification of L-pyroglutamic acid to its ethyl ester, followed by the protection of the lactam nitrogen with a tert-butyloxycarbonyl (Boc) group.
Step 1: Synthesis of Ethyl L-pyroglutamate
-
Materials:
-
L-pyroglutamic acid
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Magnesium sulfate
-
-
Procedure:
-
Dissolve L-pyroglutamic acid in ethanol under an inert atmosphere.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the solution.
-
Stir the reaction mixture at room temperature for approximately 24 hours.
-
Quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Add water to the mixture and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry with magnesium sulfate, and evaporate the solvent in vacuo to yield Ethyl L-pyroglutamate.[1]
-
Step 2: N-Boc Protection of Ethyl L-pyroglutamate
-
Materials:
-
Ethyl L-pyroglutamate (from Step 1)
-
Dichloromethane (DCM)
-
4-(Dimethylamino)pyridine (DMAP)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
-
Procedure:
-
Dissolve the Ethyl L-pyroglutamate in dichloromethane.
-
Add a catalytic amount of DMAP to the solution.
-
Add di-tert-butyl dicarbonate in batches while stirring the mixture.
-
Continue the reaction at a controlled temperature (e.g., 15-20°C) for 6-8 hours.
-
Upon completion, the reaction mixture can be worked up by washing with aqueous solutions and concentrating the organic phase to yield this compound. The crude product can be further purified, for instance, by crystallization from a solvent like petroleum ether, to achieve high purity.[1]
-
Alternative Method: Variations in Catalysis for N-Boc Protection
The N-Boc protection of amines and lactams is a well-studied transformation, and several catalytic systems can be employed as an alternative to DMAP, potentially offering advantages in terms of reaction time, cost, or environmental impact.
-
Solvent-Free Conditions: For certain substrates, the N-Boc protection can be carried out under solvent-free conditions, which simplifies work-up and reduces solvent waste.[2]
-
Ionic Liquid Catalysis: Ionic liquids have been explored as catalysts for N-Boc protection, in some cases leading to shorter reaction times and high yields.[2]
-
Other Lewis and Brønsted Acid Catalysts: A variety of other catalysts can be used to promote this reaction. The choice of catalyst may depend on the specific substrate and desired reaction conditions.
Researchers are encouraged to consult the literature for specific protocols and catalyst screening studies relevant to their particular needs.[2]
Mandatory Visualization
References
Safety Operating Guide
Navigating the Disposal of Boc-Pyr-OEt: A Guide for Laboratory Professionals
Disclaimer: The following information is based on general best practices for the disposal of N-Boc protected amino acid derivatives. It is crucial to consult your institution's Environmental Health and Safety (EHS) office and the specific Safety Data Sheet (SDS) for the compound to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle Boc-Pyr-OEt with the appropriate personal protective equipment (PPE). While many N-Boc protected amino acids are not classified as hazardous, it is prudent to handle them with care to mitigate any potential risks.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side shields.
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a standard laboratory coat.
-
Respiratory Protection: If handling the compound as a powder and dust generation is likely, use a NIOSH-approved respirator with a particulate filter.
-
Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound.
Chemical and Physical Properties of this compound
Understanding the basic properties of a chemical is a prerequisite for its safe handling and disposal.
| Property | Value |
| Chemical Name | Boc-L-pyroglutamic acid ethyl ester |
| CAS Number | 144978-12-1 |
| Molecular Formula | C12H19NO5 |
| Molecular Weight | 257.28 g/mol |
| Appearance | White solid |
| Melting Point | 52.0 to 56.0 °C (reported ranges may vary) |
| Solubility | Soluble in chloroform, methanol, and ethanol; slightly soluble in water.[1] |
| Density | Approximately 1.19 g/cm³[1] |
Experimental Protocol for Waste Collection and Disposal
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.
Step 1: Waste Characterization
The first step in proper waste management is to determine if the waste is hazardous.
-
Consult the SDS: The Safety Data Sheet provided by the manufacturer is the primary source for hazard classification.
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) office can provide definitive guidance on waste classification based on local regulations and institutional policies. Most Boc-protected amino acids are not classified as hazardous, but this must be verified.
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous reactions and ensures correct disposal.
-
Solid Waste: Collect all solid waste containing this compound, including residual product, contaminated weigh boats, spatulas, and contaminated PPE (e.g., gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a separate, sealed, and clearly labeled liquid hazardous waste container. Ensure the container is compatible with the solvent used.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
Step 3: Containerization and Labeling
Properly containing and labeling waste is critical for safety and compliance.
-
Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste" (or as directed by your EHS office).
-
The full chemical name: "this compound" or "Boc-L-pyroglutamic acid ethyl ester".
-
The approximate quantity or concentration of the waste material.
-
A list of any solvents present in the container.
-
The date when the waste was first added to the container (accumulation start date).
-
Step 4: Storage
Waste must be stored safely pending disposal.
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, often referred to as a Satellite Accumulation Area (SAA).
-
Conditions: The storage area should be away from incompatible materials, direct sunlight, and sources of ignition.
-
Access: Ensure the storage area is inaccessible to unauthorized personnel.
Step 5: Arranging for Disposal
Final disposal must be handled by qualified professionals.
-
Contact EHS: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide Information: Accurately communicate the composition of the waste to the disposal service. The final disposal will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate spill area and ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, put on the appropriate PPE as described above.
-
Containment:
-
For Solid Spills: Carefully sweep or vacuum the material, avoiding the generation of dust. Place the collected material into a labeled waste container.
-
For Liquid Spills (if dissolved): Use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. Scoop the absorbed material into a designated waste container.
-
-
Decontamination: Ensure the spill area is decontaminated after cleanup.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Boc-Pyr-Oet
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds like (S)-Ethyl-N-Boc-pyroglutamate, abbreviated as Boc-Pyr-Oet. This guide provides immediate, essential safety protocols and logistical information to foster a secure and efficient research environment.
Chemical Identifier:
-
Name: (S)-Ethyl-N-Boc-pyroglutamate
-
Abbreviation: this compound
-
CAS Number: 144978-12-1
Hazard Identification: Based on information for similar compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). Wash and dry hands thoroughly after handling. |
| Eye/Face Protection | Safety Glasses/Goggles | Must be worn to prevent eye contact. A face shield may be required if there is a risk of splashing. |
| Skin and Body Protection | Protective Clothing | Lab coat or other suitable protective clothing to prevent skin contact. |
| Respiratory Protection | Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols are generated, a dust respirator should be used. |
Experimental Protocols: Handling and Disposal
Safe Handling Protocol:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.
-
Pre-Handling Check: Before use, inspect the container for any damage. Ensure all necessary PPE is correctly donned.
-
Dispensing: Avoid generating dust when handling the solid compound. Use appropriate tools (e.g., spatula) for transferring the substance.
-
Personal Hygiene: Wash hands and face thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory area.
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact: If in eyes, rinse
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
